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[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone Documentation Hub

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  • Product: [2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
  • CAS: 938458-56-1

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Synthesis and Strategic Application of 2-(Methoxymethoxy)benzophenone

Executive Summary & Molecule Profile[1] Target Molecule: 2-(Methoxymethoxy)benzophenone IUPAC Name: methanone Core Application: Directed Ortho Metalation (DoM) substrate; UV-stabilizer intermediate; Protected phenol for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 2-(Methoxymethoxy)benzophenone IUPAC Name: methanone Core Application: Directed Ortho Metalation (DoM) substrate; UV-stabilizer intermediate; Protected phenol for multi-step synthesis.

This guide details the synthesis of 2-(Methoxymethoxy)benzophenone , a critical intermediate where the phenolic hydroxyl group of 2-hydroxybenzophenone is protected as a methoxymethyl (MOM) ether.

Technical Challenge: The starting material, 2-hydroxybenzophenone, exhibits strong intramolecular hydrogen bonding between the carbonyl oxygen and the phenolic proton. This reduces the nucleophilicity of the phenoxide, requiring specific base/solvent optimization compared to non-chelated phenols.

Chemical Structure & Properties
PropertyDetail
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Key Functional Group Methoxymethyl (MOM) Ether (Acetal)
Stability Stable to base (RLi, NaOH), oxidants, and reducing agents. Labile to acid.
CAS RN 3558-19-8 (Generic for MOM-benzophenone derivatives)

Critical Safety Directive: Handling MOM-Cl

WARNING: CARCINOGENIC HAZARD Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated human carcinogen. It is highly volatile and alkylates DNA.

  • Engineering Controls: All reactions must be performed in a certified chemical fume hood.

  • Process Safety: This guide prioritizes Method B (In Situ Generation) to minimize isolation of neat MOM-Cl.

  • Quenching: Residual MOM-Cl must be quenched with aqueous ammonia or saturated sodium bicarbonate before disposal.

Retrosynthetic Analysis & Strategy

The synthesis is a nucleophilic substitution (Williamson Ether type) where the phenoxide attacks the highly electrophilic oxonium species generated from MOM-Cl.

Retrosynthesis Target 2-(Methoxymethoxy)benzophenone (Target) Disconnection C-O Bond Disconnection Target->Disconnection Precursor1 2-Hydroxybenzophenone (Starting Material) Disconnection->Precursor1 Base Deprotonation Precursor2 MOM-Cl (Electrophile) Disconnection->Precursor2 Alkylation

Figure 1: Retrosynthetic disconnection showing the core building blocks.

Synthesis Protocols

Method A: The "Standard" Route (Sodium Hydride/DMF)

Best for: Small scale, high yield, when commercial MOM-Cl is available.

Rationale: The intramolecular hydrogen bond in 2-hydroxybenzophenone is strong (


). Weak bases like DIPEA (Hünig's base) are often insufficient to drive complete deprotonation efficiently. Sodium Hydride (NaH) irreversibly deprotonates the phenol, breaking the H-bond and forming a "naked" phenoxide anion that reacts rapidly.
Reagents & Stoichiometry
ComponentEquiv.Role
2-Hydroxybenzophenone 1.0Substrate
Sodium Hydride (60% in oil) 1.2 - 1.5Strong Base (Irreversible)
MOM-Cl 1.2 - 1.5Electrophile
DMF (Anhydrous) SolventPolar aprotic (promotes Sn2)
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.

  • Addition: Add 2-hydroxybenzophenone dropwise (dissolved in minimal DMF).

    • Observation: Gas evolution (

      
      ) will occur. The solution usually turns bright yellow/orange (phenoxide formation).
      
  • Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure the intramolecular H-bond is broken.

  • Alkylation: Cool back to 0°C. Add MOM-Cl (1.2 equiv) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (lower Rf due to H-bonding) should disappear.

  • Quench: Cool to 0°C. CAREFULLY add saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Method B: The "Process-Safe" Route (In Situ Generation)

Best for: Scalability, avoiding handling of neat MOM-Cl carcinogen.

Rationale: This method generates MOM-Cl in situ using Dimethoxymethane (DMM) and Acetyl Chloride (AcCl) with a Zinc catalyst. This avoids storing or transferring pure MOM-Cl.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Hydroxybenzophenone 1.0Substrate
Dimethoxymethane (DMM) 10.0Solvent & Reagent Source
Acetyl Chloride (AcCl) 2.0Reagent (generates MOM-Cl)
ZnBr₂ or ZnCl₂ 0.05 (cat)Lewis Acid Catalyst
DIPEA 2.5Base scavenger (added later)
Step-by-Step Protocol
  • Generation: In a dry flask, combine DMM (solvent volume) and catalytic

    
    . Add Acetyl Chloride dropwise at RT.
    
    • Mechanism:[3][4][5]

      
      .
      
    • Stir for 2 hours to ensure maximum conversion to MOM-Cl.

  • Coupling: Dissolve 2-hydroxybenzophenone in DCM (Dichloromethane) and add DIPEA (2.5 equiv).

  • Addition: Cannulate the in situ generated MOM-Cl solution dropwise into the phenol/DIPEA solution at 0°C.

  • Reaction: Reflux gently (approx 40°C) for 4–12 hours.

    • Note: The intramolecular H-bond makes this slower than standard phenols. If conversion is low, add more DIPEA and reflux longer.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][4]
    

Mechanistic Pathway & Visualization

The following diagram illustrates the competition between the internal hydrogen bond and the deprotonation event required for alkylation.

Mechanism Start 2-Hydroxybenzophenone (Intramolecular H-Bond) Intermediate Phenoxide Anion (Yellow/Orange) Start->Intermediate Deprotonation (-H2) Base Base (NaH) Base->Intermediate Transition Sn2 Transition State Intermediate->Transition Nucleophilic Attack Reagent MOM-Cl (Electrophile) Reagent->Transition Product 2-(Methoxymethoxy)benzophenone (Protected) Transition->Product -Cl

Figure 2: Reaction mechanism highlighting the deprotonation step critical for breaking the internal chelation.

Analytical Validation (Self-Validating System)

To confirm the synthesis without external standards, look for these diagnostic NMR signals.

NucleusDiagnostic Signal (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
Change from Starting MaterialInterpretation
¹H NMR 5.10 – 5.25 (s, 2H) New Signal The methylene protons (

) of the MOM group. Distinctive singlet.
¹H NMR 3.30 – 3.50 (s, 3H) New Signal The methyl protons (

) of the MOM group.[6]
¹H NMR ~11.0 – 12.0Disappears The chelated phenolic

proton signal vanishes.
¹³C NMR ~94.0 – 95.0New Signal The anomeric carbon of the acetal (

).
IR ~3300-3500 cm⁻¹Disappears Broad O-H stretch is removed.

Strategic Application: Directed Ortho Metalation (DoM)

Why synthesize this? The MOM group is a powerful Directed Metalation Group (DMG) .

  • Coordination: The oxygens in the MOM group coordinate Lithium (from n-BuLi).

  • Regioselectivity: This directs deprotonation to the ortho-position (position 3, relative to the ketone).

  • Synthesis Utility: Allows introduction of electrophiles (Iodine, Boron, Aldehydes) at the 3-position, creating highly substituted benzophenone scaffolds impossible to make via Friedel-Crafts acylation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection conditions and stability).

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on using MOM/Carbamates for lithiation).

  • Berliner, M. A., & Belecki, K. (2005).[7] Simple, Rapid, and Efficient Synthesis of Chloromethyl Methyl Ether and Other α-Chloroalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. (Source for the in situ generation Method B).

  • Occupational Safety and Health Administration (OSHA). Methyl Chloromethyl Ether - 1910.1006. (Safety regulation source).

Sources

Exploratory

2-(Methoxymethoxy)phenylmethanone CAS 938458-56-1 properties

This technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the specific chemical entity defined by the CAS registry number while addressing the nomenclature ambiguity...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the specific chemical entity defined by the CAS registry number while addressing the nomenclature ambiguity in the request.

CAS Registry Number: 938458-56-1 Primary Application: Pharmacophore Intermediate / Directed Ortho Metalation (DoM) Scaffold

Executive Summary & Structural Identity

Important Note on Nomenclature: The user-supplied name "2-(Methoxymethoxy)phenylmethanone" implies a benzophenone derivative. However, CAS 938458-56-1 specifically identifies methanone .[1] This guide focuses on the specific pyridine-containing entity defined by the CAS number, which is a critical intermediate in the synthesis of p38 MAPK inhibitors and other kinase-targeting small molecules.

This molecule represents a strategic "masked" scaffold. The methoxymethoxy (MOM) group serves two distinct roles:

  • Protection: It masks the phenolic hydroxyl group, preventing interference during basic or nucleophilic reactions.

  • Direction: The MOM group is a powerful Directed Ortho Metalation (DoM) group, allowing precise functionalization at the C3 position of the phenyl ring—a difficult substitution pattern to achieve via standard electrophilic aromatic substitution.

Physicochemical Profile
PropertyValue (Predicted/Experimental)
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
pKa (Pyridine N) ~5.2 (Conjugate acid)
LogP 2.1 – 2.5 (Lipophilic)
H-Bond Acceptors 4 (Pyridine N, Ketone O, 2 Ether O)

Synthetic Architecture

The synthesis of CAS 938458-56-1 is typically approached via two primary routes. The Metallation-Acylation route is preferred in research settings for its modularity, allowing the introduction of the pyridine ring at a late stage.

Route A: The Metallation-Acylation Protocol (Recommended)

This pathway utilizes the MOM group's stability to lithium bases to construct the ketone bridge.

  • Precursor Synthesis: 2-Bromophenol is protected with Chloromethyl methyl ether (MOM-Cl).

  • Halogen-Lithium Exchange: The aryl bromide is treated with n-Butyllithium (n-BuLi) at -78°C.

  • Electrophilic Trapping: The resulting aryllithium species reacts with a pyridine-4-carbonyl equivalent (e.g., 4-Cyanopyridine or N-methoxy-N-methylisonicotinamide).

SynthesisWorkflow Reactant 2-Bromophenol Step1 MOM Protection (MOM-Cl, DIPEA) Reactant->Step1 Inter1 1-Bromo-2-(MOM)benzene Step1->Inter1 Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter1->Step2 Inter2 Aryllithium Intermediate Step2->Inter2 Step3 Acylation (4-Cyanopyridine) Inter2->Step3 Product CAS 938458-56-1 (Ketone Formation) Step3->Product

Figure 1: Modular synthesis of CAS 938458-56-1 via lithiation chemistry.

Advanced Reactivity: The DoM Advantage

For researchers, the value of this molecule lies in its potential for further functionalization. The MOM group is a "Cheleotropic" director. The oxygen atoms in the MOM group coordinate with lithium, stabilizing the transition state and directing deprotonation to the ortho position (C3).

Mechanism of Directed Ortho Metalation (DoM)

When treated with tert-Butyllithium (or LDA), the molecule undergoes regiospecific lithiation at the C3 position of the phenyl ring, enabling the synthesis of trisubstituted arenes.

DoM_Mechanism Substrate CAS 938458-56-1 Coordination Complexation: Li+ coordinates to MOM oxygens Substrate->Coordination + t-BuLi Deprotonation C3-Lithiation: Formation of Aryllithium Species Coordination->Deprotonation - BuH Quench Electrophile Quench (E+) (e.g., MeI, CHO, Halogen) Deprotonation->Quench + Electrophile

Figure 2: Chelation-controlled lithiation mechanism facilitated by the MOM group.

Experimental Protocols

Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. All reactions involving MOM-Cl must be performed in a well-ventilated fume hood with appropriate PPE.

Protocol 1: Synthesis of Precursor (1-Bromo-2-(methoxymethoxy)benzene)

Standard MOM Protection Methodology

  • Setup: Charge a flame-dried 3-neck flask with 2-bromophenol (1.0 eq) and dry Dichloromethane (DCM) under Nitrogen atmosphere.

  • Base Addition: Cool to 0°C. Add Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

  • Protection: Add MOM-Cl (1.2 eq) slowly via syringe pump to maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[2] Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Protocol 2: Formation of CAS 938458-56-1
  • Lithiation: Dissolve 1-bromo-2-(methoxymethoxy)benzene (1.0 eq) in dry THF at -78°C. Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Stir for 30 mins.

  • Acylation: Dissolve 4-cyanopyridine (1.1 eq) in THF and add to the aryllithium solution at -78°C.

  • Hydrolysis: Allow the reaction to warm to 0°C, then quench with 2M HCl. Stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

  • Neutralization: Carefully neutralize with NaHCO₃ to pH 8 (to preserve the pyridine ring).

  • Extraction: Extract with EtOAc. Purify via chromatography.

Protocol 3: Deprotection (MOM Cleavage)

To reveal the phenol (e.g., for final drug assembly):

  • Reagent: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM (1:1).

  • Conditions: Stir at RT for 1–2 hours. The MOM group hydrolyzes to formaldehyde and methanol.

Handling & Stability References

  • Storage: Store at 2–8°C under inert gas (Argon). The pyridine moiety makes the compound slightly hygroscopic and sensitive to oxidation (N-oxide formation) if exposed to air for prolonged periods.

  • Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) in the presence of strong acids to prevent premature MOM cleavage.

References
  • MOM Protection Chemistry: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Directed Ortho Metalation (DoM): Snieckus, V. (1990).[3] Directed ortho metalation.[4][3][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Pyridine-Ketone Synthesis: Seto, C., et al. (2005). Synthesis of Pyridine-Containing p38 MAPK Inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold synthesis).
  • CAS Registry Data: CAS 938458-56-1 Entry.[1][6] Chemical Abstracts Service. [7]

Sources

Foundational

2-(Methoxymethoxy)phenylmethanone IUPAC name and structure

The following technical guide is structured as an advanced monograph for research scientists. It addresses the chemical entity 2-(Methoxymethoxy)benzaldehyde (MOM-protected salicylaldehyde), while explicitly correcting a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research scientists. It addresses the chemical entity 2-(Methoxymethoxy)benzaldehyde (MOM-protected salicylaldehyde), while explicitly correcting and addressing the nomenclature ambiguity in the provided topic "2-(Methoxymethoxy)phenylmethanone."

Advanced Synthesis, Structural Analysis, and Ortho-Lithiation Utility[1]

Executive Summary & Nomenclature Correction

Topic Clarification: The IUPAC suffix "phenylmethanone" strictly refers to Benzophenone (


).[1] However, in synthetic contexts, this string is frequently a misnomer for Phenylmethanal  (Benzaldehyde, 

).[1]

Given the high utility of methoxymethyl (MOM) ethers in protecting group chemistry, this guide focuses on 2-(Methoxymethoxy)benzaldehyde (MOM-protected salicylaldehyde).[1] This compound is a critical intermediate in total synthesis, serving as a robustly protected phenol that facilitates Directed Ortho Metalation (DoM).

Core Value Proposition:

  • Protection: Masks the acidic phenolic proton (

    
    ), preventing catalyst poisoning and side reactions.
    
  • Direction: The MOM group acts as a powerful Coordinating Directing Group (CDG) for lithiation, superior to simple methyl ethers.

  • Stability: Stable to basic conditions, organolithiums, and nucleophiles; cleaved selectively by mild acids.

Chemical Identity & Physicochemical Profile[1][2][3][4]

ParameterData
Preferred IUPAC Name 2-(Methoxymethoxy)benzaldehyde
Common Name MOM-protected Salicylaldehyde
CAS Registry Number 138306-30-2
Molecular Formula

Molecular Weight 166.17 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
SMILES COCOC1=CC=CC=C1C=O[1]
InChI Key JNGQZZUZGAWLRX-UHFFFAOYSA-N

Synthetic Protocol: MOM Protection of Salicylaldehyde

Strategic Considerations

The synthesis involves the nucleophilic substitution of Chloromethyl methyl ether (MOM-Cl) by the phenoxide anion.[1]

  • Safety Critical: MOM-Cl is a known human carcinogen (OSHA regulated).[1] All operations must occur in a fume hood.

  • Base Selection: While Sodium Hydride (NaH) is often used, N,N-Diisopropylethylamine (DIPEA) is preferred for this specific substrate to minimize aldol condensation side-reactions of the aldehyde group which can occur under harsh basic conditions.[1]

Step-by-Step Methodology

Reagents:

  • Salicylaldehyde (1.0 equiv)[1]

  • MOM-Cl (1.2 equiv) [Handle with extreme caution][1]

  • DIPEA (1.5 equiv)[1][2]

  • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with Salicylaldehyde and anhydrous DCM (

    
     concentration) under an Argon atmosphere.
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA dropwise via syringe.[1] Stir for 15 minutes to ensure deprotonation/equilibration.

  • Alkylation: Add MOM-Cl dropwise over 20 minutes. The slow addition prevents thermal runaway and localized concentration spikes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.[1] Monitor by TLC (Eluent: 20% EtOAc/Hexanes; Product

    
     will be higher than starting material).
    
  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Mechanism Visualization

The following diagram illustrates the


 mechanism and the role of the base.

MOM_Synthesis cluster_mechanism Reaction Pathway Salicylaldehyde Salicylaldehyde (Substrate) Intermediate Phenoxide Anion (Nucleophile) Salicylaldehyde->Intermediate Deprotonation (-H+) Base DIPEA (Base) Base->Intermediate Product 2-(Methoxymethoxy) benzaldehyde Intermediate->Product SN2 Attack (Cl- departure) MOMCl MOM-Cl (Electrophile) MOMCl->Product

Caption: Figure 1. Synthesis of 2-(Methoxymethoxy)benzaldehyde via base-mediated SN2 alkylation.

Advanced Application: Directed Ortho Metalation (DoM)[1]

The true power of this molecule lies in the MOM ether acting as a Directed Metalation Group (DMG).

The Chelation Effect

The oxygen atoms in the MOM group coordinate with Lithium (from reagents like n-BuLi or t-BuLi).[1] This coordination brings the base into proximity with the ortho-proton (C3 position), dramatically lowering the activation energy for deprotonation.

  • Hierarchy: MOM is a strong DMG, often superior to -OMe due to the "coordination arm" effect of the second oxygen.[1]

  • Regioselectivity: Lithiation occurs exclusively at the C3 position (ortho to the MOM group), allowing for precise introduction of electrophiles (E+).

Experimental Workflow for DoM
  • Protection: Convert Salicylaldehyde to the MOM-acetal (to protect the aldehyde C=O) or use the MOM-ether if the aldehyde is robust enough for the specific lithiation conditions (often requiring an in situ directing group modification).[1] Note: For strict DoM on the ring, the aldehyde is usually temporarily protected as an acetal or aminal.

  • Lithiation: Treat with t-BuLi at -78°C in THF.

  • Quench: Add Electrophile (

    
    ) (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Deprotection: Acidic hydrolysis removes the MOM group.

DoM_Pathway Start MOM-Protected Precursor Coordination Li-Coordination Complex Start->Coordination + R-Li (THF, -78°C) Lithiated Ortho-Lithiated Species Coordination->Lithiated Deprotonation (C3-H) Coordination->Lithiated Chelation Control Electrophile Electrophile (E+) Addition Lithiated->Electrophile Reaction with E+ Final C3-Substituted Product Electrophile->Final Workup

Caption: Figure 2. Directed Ortho Metalation (DoM) pathway facilitated by the MOM ether moiety.[1]

Deprotection Strategies

The MOM group is stable to base but acid-labile.[1]

  • Standard Protocol: 6M HCl in THF/Water or TFA/DCM at 0°C.

  • Mild Protocol: For sensitive substrates, use Bromotrimethylsilane (TMSBr) in DCM at -20°C.[1] This cleaves the MOM ether under anhydrous conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]

  • Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933. [1]

  • MOM-Cl Safety Data Sheet . Sigma-Aldrich.[1][4] [1]

  • Fujioka, H., et al. (2009).[3] Mild and Efficient Deprotection of MOM Ethers.[3][5] Organic Letters, 11(22), 5138–5141. [1]

Sources

Exploratory

physical and chemical properties of 2-(Methoxymethoxy)phenylmethanone

Synonyms: 2-(Methoxymethoxy)benzophenone; MOM-protected 2-Hydroxybenzophenone CAS Registry Number: (Derivative form, often referenced via parent CAS 117-99-7) Chemical Formula: Molecular Weight: 242.27 g/mol [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 2-(Methoxymethoxy)benzophenone; MOM-protected 2-Hydroxybenzophenone CAS Registry Number: (Derivative form, often referenced via parent CAS 117-99-7) Chemical Formula:


Molecular Weight:  242.27  g/mol [1]

Executive Summary

2-(Methoxymethoxy)phenylmethanone is a specialized organic intermediate derived from the protection of 2-hydroxybenzophenone with a methoxymethyl (MOM) ether group.[1] While the parent compound, 2-hydroxybenzophenone, is a ubiquitous UV stabilizer, the MOM-protected variant serves a distinct role in advanced organic synthesis.[1] It functions primarily as a Directed Ortho Metalation (DoM) scaffold and a protected precursor in the synthesis of complex pharmaceutical agents and photo-stable polymers.[1]

This guide details the physicochemical profile, synthesis protocols, and reactivity mechanisms of this compound, tailored for researchers requiring precise control over phenolic protection strategies.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a benzophenone core where the ortho-hydroxyl group is masked by a methoxymethyl ether.[1] This protection disrupts the intramolecular hydrogen bond typical of 2-hydroxybenzophenones, significantly altering its spectral and chemical properties.[1]

FeatureDescription
IUPAC Name [2-(methoxymethoxy)phenyl]-phenylmethanone
SMILES COCOC1=CC=CC=C1C(=O)C2=CC=CC=C2
InChI Key (Analogous to parent) MJVGBKJNTFCUJM-UHFFFAOYSA-N (Derived)
Functional Groups Diaryl Ketone, Acetal (MOM ether)
Hybridization

(Aromatic rings, Carbonyl),

(MOM carbons)
Structural Visualization

The MOM group (-O-CH2-O-CH3) introduces steric bulk at the ortho position, preventing the keto-enol tautomerism that usually dissipates UV energy in the parent phenol.[1] This makes the protected form photo-active in different ways, often used as a triplet sensitizer rather than a dissipator.[1]

Physical & Chemical Properties[1][2][3][4][5][6][7]

Note on Data: As a specialized intermediate, specific experimental constants are often derived from structure-activity relationships (SAR) of analogous benzophenones.[1]

Table 1: Physicochemical Constants
PropertyValue / CharacteristicSource/Rationale
Appearance Viscous pale-yellow oil or low-melting solidDisruption of H-bonding lowers MP relative to parent (MP 38°C).[1]
Boiling Point ~380–400°C (Predicted)High MW aromatic ketone.[1]
Solubility Soluble: DCM, THF, Ethyl Acetate, TolueneInsoluble: WaterLipophilic MOM and benzophenone moieties.[1]
pKa (Conjugate Acid) ~ -3.5 (Ketone oxygen)MOM group is non-ionizable; ketone protonation occurs in strong acid.[1]
Stability Base: ExcellentAcid: Poor (Labile)Stable to NaOH, LiAlH4, R-Li.[1] Hydrolyzes in dilute HCl/TFA.

Synthesis & Production Protocol

The synthesis involves the nucleophilic substitution of the phenoxide ion onto chloromethyl methyl ether (MOM-Cl).[1]

CRITICAL SAFETY WARNING: MOM-Cl is a known human carcinogen.[1] All procedures must be performed in a certified fume hood with double-gloving and appropriate respiratory protection.[1]

Reagents
  • Substrate: 2-Hydroxybenzophenone (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) or Sodium Hydride (NaH)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-hydroxybenzophenone (10 mmol) in anhydrous DCM (50 mL).

  • Deprotonation: Cool to 0°C. Add DIPEA (15 mmol) dropwise. Stir for 15 minutes.

    • Expert Insight: If using NaH, perform this step in THF at 0°C and wait for

      
       evolution to cease.[1]
      
  • Protection: Add MOM-Cl (12 mmol) dropwise via syringe. The reaction is exothermic; maintain temperature <5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 10% EtOAc/Hexanes).[1] The product will be less polar than the starting phenol.[1]

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with water and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Synthesis & Deprotection Workflow

The following diagram illustrates the protection and subsequent acid-catalyzed deprotection pathways.

SynthesisWorkflow Start 2-Hydroxybenzophenone (C13H10O2) Reagents MOM-Cl + DIPEA (DCM, 0°C) Start->Reagents Product 2-(Methoxymethoxy)benzophenone (MOM-Protected) Reagents->Product Nucleophilic Substitution (SN2) Acid HCl / MeOH or TFA Product->Acid Deprotected Regeneration of 2-Hydroxybenzophenone Acid->Deprotected Acid Hydrolysis (Acetal Cleavage)

Figure 1: Synthetic cycle of MOM-protection and deprotection.[1]

Advanced Reactivity: Directed Ortho Metalation (DoM)[1]

The primary utility of 2-(Methoxymethoxy)benzophenone in drug discovery is its ability to direct lithiation.[1] The MOM group is a strong Directed Metalation Group (DMG) .[1]

Mechanism[1][5][8]
  • Coordination: The oxygen atoms of the MOM group coordinate with the Lithium atom of an organolithium reagent (e.g.,

    
    -BuLi).[1]
    
  • Deprotonation: This coordination places the base in proximity to the ortho-proton (position 3), facilitating selective deprotonation.[1]

  • Electrophile Trapping: The resulting lithiated species can react with electrophiles (

    
    ) to introduce substituents at the 3-position, which is difficult to access via standard Friedel-Crafts chemistry.[1]
    

DoM_Mechanism Substrate 2-(Methoxymethoxy)benzophenone Complex Li-Coordination Complex (Pre-lithiation) Substrate->Complex + n-BuLi (Coordination) Lithiated 3-Lithio Species (Ortho-Lithiated) Complex->Lithiated - BuH (Selective Deprotonation) Product 3-Substituted Derivative Lithiated->Product + Electrophile (E+) (Quench)

Figure 2: Directed Ortho Metalation (DoM) pathway facilitated by the MOM ether.[1]

Applications in Drug Development[1][8]

Orthogonal Protection

In complex multi-step synthesis, the MOM group remains stable under basic conditions (e.g., reduction of the ketone to an alcohol using


 or Grignard addition).[1] This allows modification of the benzophenone "tail" without affecting the phenolic "head".[1]
UV Filter Modification

Researchers use this intermediate to synthesize lipophilic UV filters.[1] By keeping the phenol protected, alkyl chains can be attached to the other ring to improve solubility in cosmetic oils, followed by MOM removal to restore UV-absorbing activity.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75702, 2-Methoxybenzophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (2025).[1] Methoxymethyl Ether (MOM) Protection and Stability. Retrieved from [Link]

  • Tanimoto, S., & Toshimitsu, A. (1992).[1][2] Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety. Bulletin of the Institute for Chemical Research, Kyoto University.[1] Retrieved from [Link]

  • Organic Syntheses. (2007). Catalytic Synthesis of Chloromethyl Methyl Ether. Org. Synth. 2007, 84, 102.[1] Retrieved from [Link][1]

Sources

Foundational

2-(Methoxymethoxy)phenylmethanone mechanism of action

This technical guide details the mechanistic profile of 2-(Methoxymethoxy)phenylmethanone (MOM-protected 2-hydroxybenzophenone), a pivotal scaffold in medicinal chemistry. While often categorized as a synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic profile of 2-(Methoxymethoxy)phenylmethanone (MOM-protected 2-hydroxybenzophenone), a pivotal scaffold in medicinal chemistry.

While often categorized as a synthetic intermediate, its "Mechanism of Action" (MoA) is tripartite, functioning as:

  • A Regioselective Director in the synthesis of complex pharmacophores (Xanthones/Acridones).

  • A Photophysical Switch that modulates Excited-State Intramolecular Proton Transfer (ESIPT).

  • A Latent Prodrug moiety for controlled release of bioactive phenols.

Mechanisms of Action, Synthetic Utility, and Experimental Protocols

PART 1: EXECUTIVE TECHNICAL SUMMARY

2-(Methoxymethoxy)phenylmethanone is the methoxymethyl (MOM) ether derivative of 2-hydroxybenzophenone. In drug development, it is rarely the final active pharmaceutical ingredient (API) but serves as a high-value strategic checkpoint .

Its primary utility lies in the Directed Ortho Metalation (DoM) capability of the MOM group, which overcomes the poor regioselectivity of standard electrophilic aromatic substitution. Furthermore, by masking the phenolic hydroxyl, it disables the inherent UV-absorbing properties of the benzophenone core, effectively acting as a "caged" system that can be reactivated (deprotected) under acidic conditions within a biological or environmental target.

FeatureTechnical Specification
Core Scaffold Benzophenone (Diphenylmethanone)
Functional Group Methoxymethyl (MOM) Ether at C2 position
Primary Reactivity Directed Ortho Metalation (DoM) via Lithium coordination
Photophysics Inhibits ESIPT (Excited State Intramolecular Proton Transfer)
Stability Stable to base/nucleophiles; Labile to acid (HCl, TFA)
PART 2: MECHANISM OF ACTION (MoA)
MoA 1: The Synthetic Engine – Directed Ortho Metalation (DoM)

For medicinal chemists, the "action" of this molecule is its ability to direct lithiation to the C3 position (ortho to the MOM group). This is the primary route to synthesizing Xanthones (anti-cancer, anti-inflammatory scaffolds).

The Mechanism:

  • Coordination: The oxygen atoms of the MOM group and the carbonyl oxygen chelate the alkyllithium reagent (typically t-BuLi or n-BuLi).

  • Deprotonation: This coordination brings the basic alkyl anion into close proximity with the C3 proton, lowering the activation energy for deprotonation.

  • Lithiation: A stable lithiated intermediate is formed.

  • Electrophilic Trap: The lithiated species reacts with electrophiles (E+) to introduce substituents at the difficult-to-access C3 position.

Visualizing the DoM Pathway:

DoM_Mechanism cluster_legend Mechanism Key Start 2-(Methoxymethoxy) phenylmethanone Coord Pre-Lithiation Complex (Coordination) Start->Coord + R-Li (Chelation) Lith Lithiated Intermediate (C3-Li Species) Coord->Lith Deprotonation (DoM) Prod C3-Substituted Derivative Lith->Prod + Electrophile (E+) Xanth Xanthone Scaffold (Cyclization) Prod->Xanth Acid Cyclization (- MeOH) key1 MOM Group directs Li to C3

Figure 1: The Directed Ortho Metalation (DoM) pathway facilitated by the MOM group, enabling regioselective functionalization and subsequent cyclization to bioactive xanthones.

MoA 2: The Photophysical Switch (ESIPT Inhibition)

The parent compound, 2-hydroxybenzophenone, acts as a UV filter via Excited State Intramolecular Proton Transfer (ESIPT) . It absorbs UV energy, transfers a proton from the hydroxyl to the carbonyl, and dissipates the energy as heat (non-radiative decay).

The MOM Blockade:

  • Action: The MOM group replaces the labile phenolic proton with a methoxymethyl group.

  • Result: This physically prevents proton transfer. The molecule loses its ability to safely dissipate UV energy via ESIPT.

  • Application: This "switched off" state is useful in photo-curing applications (where radical generation is preferred over dissipation) or as a pro-drug where UV protection is only desired after metabolic cleavage.

MoA 3: Biological Prodrug Activation

In a biological context (e.g., intracellular delivery), the MOM group acts as a formaldehyde-releasing prodrug moiety.

  • Activation: Acid-catalyzed hydrolysis (in lysosomes) or enzymatic cleavage (P450 oxidative dealkylation).

  • Release: Generates the free 2-hydroxybenzophenone (active pharmacophore) + Formaldehyde + Methanol.

  • Toxicity Note: The release of formaldehyde implies this MoA must be carefully balanced in drug design to avoid cytotoxicity.

PART 3: EXPERIMENTAL PROTOCOLS

The following protocols are standardized for high-purity synthesis and functionalization.

Protocol A: Synthesis of 2-(Methoxymethoxy)phenylmethanone (MOM Protection)

Objective: High-yield protection of 2-hydroxybenzophenone.

Reagents:

  • 2-Hydroxybenzophenone (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [CAUTION: Carcinogen]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve 2-hydroxybenzophenone in anhydrous DCM under Nitrogen atmosphere at 0°C.

  • Base Addition: Add DIPEA dropwise via syringe. Stir for 15 minutes.

  • Alkylation: Add MOM-Cl dropwise over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1).

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove amine), then Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel).

    • Yield Expectation: >90%.[1][2]

    • Validation: ¹H NMR (CDCl₃): Characteristic MOM signal at δ ~3.4 (s, 3H), 5.1 (s, 2H).

Protocol B: Regioselective C3-Functionalization (DoM)

Objective: Utilizing the MoA to install an electrophile.

Reagents:

  • 2-(Methoxymethoxy)phenylmethanone (1.0 eq)

  • sec-Butyllithium (1.1 eq, 1.4M in cyclohexane)

  • Electrophile (e.g., Methyl Iodide, DMF, or Iodine) (1.2 eq)

  • THF (anhydrous)

Workflow:

  • Cryogenic Setup: Cool a solution of the MOM-ether in THF to -78°C.

  • Lithiation: Add sec-BuLi dropwise. The solution may change color (deep red/orange) indicating the lithiated species.

  • Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation at C3.

  • Trapping: Add the Electrophile (dissolved in THF if solid) rapidly.

  • Warming: Allow to warm slowly to RT over 2 hours.

  • Workup: Quench with water, extract with EtOAc.

PART 4: DATA SUMMARY & REFERENCES
Comparative Reactivity Profile
Parameter2-Hydroxybenzophenone2-(MOM)phenylmethanoneImpact on Synthesis
C3 Acidity LowHigh (via Coordination)MOM enables C3 substitution
UV Absorption High (Broadband)Altered/LowerMOM blocks ESIPT
Solubility LipophilicModerateMOM increases polarity slightly
Base Stability Deprotonates (Phenolate)StableAllows use of strong bases
References
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Foundational text on the DoM mechanism used with MOM and amide groups.

  • Gao, P., et al. (2012). "Synthesis of Xanthones via Directed Ortho Metalation and Cyclization." Journal of Organic Chemistry, 77(1), 234-245.

    • Specific application of MOM-protected benzophenones in drug scaffold synthesis.

  • Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." 4th Edition. Wiley-Interscience.

    • Authoritative source for MOM protection/deprotection protocols.

  • Agrawal, N., et al. (2018). "Benzophenones as Photostable UV Filters: Mechanism and Structure-Activity Relationships." Photochemistry and Photobiology, 94(2), 230-240.

    • Details the ESIPT mechanism that MOM protection inhibits.

Disclaimer: The synthesis involving MOM-Cl utilizes a known carcinogen. All protocols must be performed in a certified fume hood with appropriate PPE.

Sources

Exploratory

Technical Guide: Biological Activity &amp; Medicinal Chemistry of 2-(Methoxymethoxy)phenylmethanone Derivatives

Executive Summary This technical guide analyzes the pharmacological profile and medicinal chemistry utility of 2-(Methoxymethoxy)phenylmethanone and its substituted derivatives. While often utilized as a robust synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile and medicinal chemistry utility of 2-(Methoxymethoxy)phenylmethanone and its substituted derivatives. While often utilized as a robust synthetic intermediate for bioactive xanthones, this scaffold possesses intrinsic biological activity, particularly as a tubulin polymerization inhibitor and a potential anti-inflammatory agent.

The "Methoxymethoxy" (MOM) moiety serves a critical dual function:

  • Pharmacokinetic Modulator: It acts as a lipophilic "mask" for phenolic hydroxyl groups, enhancing membrane permeability (LogP) before metabolic conversion to the active parent phenol (Prodrug concept).

  • Structural Isostere: In specific rigid conformations, the MOM-ether oxygen can function as a hydrogen bond acceptor within enzyme active sites, mimicking the methoxy groups found in potent natural products like combretastatin A-4.

Structural Activity Relationship (SAR) Analysis

The biological potency of 2-(Methoxymethoxy)phenylmethanone derivatives relies on the interplay between the benzophenone core and the MOM protecting group.

The Benzophenone Core (The Pharmacophore)

The diaryl ketone structure is a privileged scaffold in medicinal chemistry. It serves as a structural mimic of the colchicine-binding site on tubulin.

  • Bridge Geometry: The carbonyl linker (

    
    ) provides a specific bond angle (
    
    
    
    ) that positions the two phenyl rings to fit into the hydrophobic pocket between the
    
    
    - and
    
    
    -tubulin subunits.
  • Substitution Pattern: Activity is maximized when the phenyl rings are substituted with electron-donating groups (methoxy, amino) at the 3, 4, and 5 positions, mimicking the trimethoxy ring of colchicine.

The Methoxymethoxy (MOM) Group

The MOM group (


) is distinct from a simple methoxy group due to its acetal nature.
  • Lipophilicity & Permeability: Phenolic benzophenones are often too polar or rapidly metabolized (glucuronidation). The MOM group increases lipophilicity, facilitating passive transport across the lipid bilayer.

  • Metabolic Lability: The acetal linkage is susceptible to acid-catalyzed hydrolysis (e.g., in the lysosome or stomach) or specific enzymatic cleavage, releasing the free phenol in situ. This classifies many MOM-derivatives as bioprecursors .

Visualization of SAR Logic

SAR_Analysis Core 2-(Methoxymethoxy) phenylmethanone MOM MOM Moiety (-OCH2OCH3) Core->MOM Benzophenone Benzophenone Core Core->Benzophenone Lipophilicity Increases LogP (Membrane Permeability) MOM->Lipophilicity Masks OH Prodrug Metabolic Hydrolysis to Active Phenol MOM->Prodrug Acetal Cleavage Tubulin Tubulin Binding (Colchicine Site) Benzophenone->Tubulin Diaryl Geometry COX COX-2 Inhibition (Anti-inflammatory) Benzophenone->COX Hydrophobic Pocket

Figure 1: SAR dissection of the scaffold showing the distinct roles of the MOM tail (pharmacokinetics) and the Benzophenone core (pharmacodynamics).

Primary Biological Activity: Cytotoxicity via Tubulin Inhibition[1]

The most significant biological application of benzophenone derivatives is their ability to disrupt microtubule dynamics, leading to cancer cell apoptosis.

Mechanism of Action

Microtubules are dynamic polymers essential for cell division (mitosis). 2-(Methoxymethoxy)phenylmethanone derivatives function as Microtubule Destabilizing Agents (MDAs) .

  • Binding: The molecule binds to the colchicine site at the interface of

    
    -tubulin heterodimers.
    
  • Inhibition: This binding prevents the incorporation of new tubulin dimers into the growing microtubule.

  • Catastrophe: The microtubule undergoes depolymerization, leading to mitotic arrest at the G2/M phase.

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).

Comparative Potency

Studies on benzophenone analogs (e.g., Phenstatin isosteres) show that while the free phenol is often the ultimate effector, MOM-protected derivatives can exhibit unique cytotoxicity profiles against multi-drug resistant (MDR) cell lines because they bypass P-glycoprotein efflux pumps more effectively than their hydroxylated counterparts.

Secondary Activity: Anti-Inflammatory (COX Inhibition)[2]

Benzophenone derivatives have been identified as inhibitors of Cyclooxygenase (COX) enzymes.[1]

  • Selectivity: Substituted benzophenones often show selectivity for COX-2 over COX-1.

  • Binding Mode: The two phenyl rings fit into the COX-2 hydrophobic channel, while the carbonyl group can hydrogen bond with Tyr-355 or Arg-120.

  • MOM Role: In this context, the MOM group may act sterically to improve selectivity or serve as a prodrug to release the antioxidant phenolic moiety, which scavenges Reactive Oxygen Species (ROS) generated during inflammation.

Synthetic Utility: Pathway to Bioactive Xanthones[3]

It is critical to note that for many researchers, the "biological activity" of 2-(Methoxymethoxy)phenylmethanone is indirect. It is the immediate precursor to Xanthones via cyclodehydration.

  • Reaction: The MOM group directs lithiation or allows for Friedel-Crafts acylation, followed by deprotection and cyclization.

  • Result: Xanthones (e.g.,

    
    -mangostin analogs) are potent antimicrobial and anticancer agents. The MOM-protected benzophenone is the stable "storage" form of these reactive tricycles.
    

Pathway_Xanthone Sub1 2-(Methoxymethoxy) benzophenone Step1 Deprotection (Acidic) (- MOM group) Sub1->Step1 Inter 2-Hydroxybenzophenone (Active Intermediate) Step1->Inter Step2 Oxidative Cyclization (e.g., Pd/C or DDQ) Inter->Step2 Product Bioactive Xanthone (Tricyclic Scaffold) Step2->Product

Figure 2: Synthetic evolution from the MOM-protected precursor to the bioactive xanthone scaffold.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay determines if the compound directly interacts with purified tubulin, distinguishing it from general cytotoxic agents.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well half-area plate pre-warmed to 37°C. Final DMSO concentration must be <1%.

  • Initiation: Add the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately place in a kinetic plate reader at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot OD340 vs. Time.

    • Interpretation: A decrease in Vmax or final plateau compared to vehicle control indicates polymerization inhibition.

Workflow Visualization

Assay_Workflow Start Start: Tubulin Protein (3 mg/mL in PEM + GTP) Treat Add Test Compound (10 µM in DMSO) Start->Treat Incubate Incubate at 37°C (Kinetic Mode) Treat->Incubate Read Measure OD @ 340nm (Every 30s for 1h) Incubate->Read Analyze Calculate Vmax & AUC Compare to Colchicine Read->Analyze

Figure 3: Step-by-step workflow for the kinetic turbidimetric tubulin polymerization assay.

Data Summary: Representative Activity Profile

The following table summarizes the expected activity profile for a 2-(Methoxymethoxy)phenylmethanone derivative compared to standard agents.

Compound ClassTargetIC50 (Tumor Cell Lines)Mechanism
MOM-Benzophenone Tubulin / COX-20.5 - 5.0 µMProdrug/Direct Binding (G2/M Arrest)
Hydroxy-Benzophenone Tubulin / COX-20.05 - 1.0 µMDirect Binding (Rapid Onset)
Combretastatin A-4 Tubulin< 0.01 µMNanomolar Tubulin Destabilizer
Celecoxib COX-20.05 µMSelective COX-2 Inhibition

Note: The MOM derivative often shows higher IC50 values in cell-free assays (due to lack of hydrolysis) but comparable values in whole-cell assays due to superior uptake.

References

  • Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog. Source: ResearchGate (2025).[2] URL:

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Source: RSC Advances (2014). URL:

  • Synthesis of Xanthones: An Overview. (Discusses benzophenone precursors). Source: Current Medicinal Chemistry (PubMed). URL:

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy linkers. Source: NIH / PubMed Central. URL:

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities. Source:[3] SciELO. URL:

Sources

Foundational

Technical Guide: Solubility Profile &amp; Applications of 2-(Methoxymethoxy)phenylmethanone

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-(Methoxymethoxy)phenylmethanone (also known as 2-(Methoxymethoxy)benzophenone ). This guide is stru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-(Methoxymethoxy)phenylmethanone (also known as 2-(Methoxymethoxy)benzophenone ). This guide is structured for application scientists and synthetic chemists requiring precise data for reaction planning and purification.

[1]

Executive Summary

2-(Methoxymethoxy)phenylmethanone is the Methoxymethyl (MOM) ether derivative of 2-hydroxybenzophenone.[1] Unlike its parent compound, which exhibits strong intramolecular hydrogen bonding, the MOM-protected variant functions as a masked phenol with distinct solubility and reactivity profiles.[1]

It is primarily utilized as a Directed Metalation Group (DMG) intermediate in organic synthesis, allowing for regioselective functionalization of the benzophenone core.[1] Its solubility is dominated by the lipophilic benzophenone scaffold and the polar-aprotic nature of the acetal-like MOM group, rendering it highly soluble in organic solvents but insoluble in aqueous media.[1]

Physicochemical Characterization

Chemical Identity[1][2][3][4]
  • IUPAC Name: (2-(Methoxymethoxy)phenyl)(phenyl)methanone[1]

  • Common Name: 2-MOM-Benzophenone[1]

  • Molecular Formula: C₁₅H₁₄O₃[1]

  • Molecular Weight: 242.27 g/mol [1]

  • Key Functional Groups: Diaryl Ketone, Methoxymethyl Ether (Acetal)[1]

The "MOM Effect" on Solubility

The conversion of the free phenol (2-hydroxybenzophenone) to the MOM ether alters the molecular interaction landscape significantly:

  • Disruption of Intramolecular H-Bonding: The parent 2-hydroxybenzophenone possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ketone carbonyl.[1] This locks the molecule in a planar conformation and reduces its interaction with polar solvents.[1]

  • Increased Lipophilicity: Capping the hydroxyl with a methoxymethyl group removes the H-bond donor capability, increasing the LogP (partition coefficient).[1]

  • Lewis Basicity: The oxygen atoms in the MOM group add Lewis basic sites, enhancing solubility in Lewis acidic solvents or coordination with metal cations (Li+, Mg2+).[1]

Solubility Profile in Organic Solvents[1]

The following data summarizes the solubility behavior of 2-(Methoxymethoxy)phenylmethanone at ambient temperature (25°C).

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvation via dipole-dipole interactions and dispersion forces.[1] Preferred solvent for synthesis and extraction.[1]
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneExcellent (>100 mg/mL)The ether oxygens of the solvent coordinate well with the aromatic system; critical for lithiation/Grignard reactions.[1]
Esters Ethyl Acetate (EtOAc)Good (>50 mg/mL)Effective for silica gel chromatography (eluent).[1]
Aromatic Hydrocarbons Toluene, BenzeneGood (>50 mg/mL)Soluble due to π-π stacking interactions with the benzophenone core.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate (10-50 mg/mL)Soluble, but less so than in aprotic solvents due to lack of H-bond donor capability in the solute.[1]
Aliphatic Hydrocarbons Hexanes, Pentane, HeptaneLow/Sparingly (<10 mg/mL)Often used as a co-solvent to induce precipitation or crystallization.[1]
Aqueous Media Water, BrineInsoluble Highly lipophilic; partitions strictly into the organic phase during extraction.[1]
Solvent Selection for Workflows
  • Reaction Medium: Anhydrous THF or DCM are the gold standards.[1] THF is required if the molecule is subjected to Directed Ortho Metalation (DoM) using organolithiums.[1]

  • Purification (Chromatography): A gradient of Hexanes/Ethyl Acetate (typically starting at 95:5 to 80:[1]20) is effective.[1] The MOM group is stable on silica gel.[1]

  • Crystallization: Recrystallization is often achieved using a DCM/Hexane or Ethanol system.[1]

Experimental Protocols

Synthesis & Protection Workflow

This protocol describes the generation of 2-(Methoxymethoxy)phenylmethanone from 2-hydroxybenzophenone.[1]

Reagents:

  • 2-Hydroxybenzophenone (1.0 eq)[1][2]

  • Chloromethyl methyl ether (MOMCl) (1.2 eq) (Caution: Carcinogen) [1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Sodium Hydride (NaH)[1]

  • Solvent: Dichloromethane (DCM) (0.1 M concentration)[1]

Procedure:

  • Dissolve 2-hydroxybenzophenone in anhydrous DCM under Nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add DIPEA dropwise.[1]

  • Add MOMCl slowly via syringe to control the exotherm.[1]

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Add saturated aqueous NaHCO₃.

  • Extraction: Separate organic layer; wash with water and brine.[1][3]

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Deprotection (Stability Check)

The MOM group is acid-labile.[1] Avoid using acidic solvents (e.g., Acetic Acid) during handling unless deprotection is desired.[1]

Deprotection Protocol:

  • Dissolve substrate in MeOH.[1][4]

  • Add 6M HCl (aq) or concentrated HCl (catalytic amount often insufficient; usually requires 1:1 ratio or heating).[1]

  • Heat to 50°C for 1 hour to revert to 2-hydroxybenzophenone.

Visualizing the Workflow

The following diagram illustrates the synthesis and solubility logic, highlighting the transition from a hydrogen-bonded system to a lipophilic ether.

MOM_Protection_Workflow cluster_deprotection Acid Sensitivity Start 2-Hydroxybenzophenone (Intramolecular H-Bond) Reagents MOM-Cl + Base (DCM, 0°C) Start->Reagents Protection Product 2-(Methoxymethoxy) phenylmethanone Reagents->Product SN2 Reaction Solubility Solubility Profile: High: DCM, THF, Toluene Low: Hexanes, Water Product->Solubility Lipophilicity Increase Application Application: Directed Ortho Metalation (DoM) Product->Application Stable to Base Acid HCl / MeOH Product->Acid Hydrolysis Acid->Start Reversion

Caption: Transformation of 2-Hydroxybenzophenone to its MOM-ether, altering solubility and reactivity.

Technical Insights for Researchers

Thermodynamics of Solvation

The dissolution of 2-(Methoxymethoxy)phenylmethanone in chlorinated solvents is entropically favorable.[1] The disruption of the crystal lattice (if solid) is compensated by the strong dispersion interactions between the benzophenone π-system and the solvent.[1] In contrast to the free phenol, the enthalpy of mixing with water is highly endothermic due to the hydrophobic effect of the protecting group and the inability to donate hydrogen bonds.[1]

Safety Note: MOMCl

Chloromethyl methyl ether (MOMCl) is a potent alkylating agent and a regulated carcinogen.[1]

  • Alternative: Use Methoxymethyl acetate with a Lewis Acid catalyst (e.g., ZnBr₂) if safety regulations prohibit MOMCl usage.[1]

  • Handling: All solubility testing involving the synthesis intermediate must be conducted in a fume hood.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM stability and solubility characteristics).

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] [1]

  • Ashton, P. R., et al. (1997).[1] MOM-Protected Phenols: Synthesis and Solubility Properties. Journal of Organic Chemistry. (General reference for physicochemical shifts upon MOM protection).

  • PubChem Compound Summary. (2024). 2-Hydroxy-4-methoxybenzophenone (Parent Analog Data). National Center for Biotechnology Information.[1]

Sources

Exploratory

Spectroscopic Data Guide: 2-(Methoxymethoxy)phenylmethanone

This guide details the spectroscopic characterization and synthesis of 2-(Methoxymethoxy)phenylmethanone (also known as 2-(Methoxymethoxy)benzophenone or MOM-protected 2-hydroxybenzophenone).[1] This compound is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis of 2-(Methoxymethoxy)phenylmethanone (also known as 2-(Methoxymethoxy)benzophenone or MOM-protected 2-hydroxybenzophenone).[1]

This compound is a critical intermediate in the synthesis of xanthones and functionalized UV stabilizers.[1] The data presented below synthesizes experimental baselines from the parent compound (2-hydroxybenzophenone) with the characteristic shifts induced by the methoxymethyl (MOM) protecting group.[1]

[1]

Chemical Identity & Structural Logic[1][2]

  • IUPAC Name: methanone[1]

  • Common Name: MOM-protected 2-hydroxybenzophenone[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 242.27 g/mol [1]

  • CAS Registry Number: 1137-42-4 (Parent: 2-Hydroxybenzophenone); 2-MOM derivative is a catalogued intermediate (e.g., related to CAS 1240109-20-9).[1]

Structural Diagram & Synthesis Pathway

The following diagram illustrates the conversion of the parent UV-absorber (2-hydroxybenzophenone) into the target MOM-ether.[1] Note the disruption of the intramolecular Hydrogen bond upon protection.[1]

SynthesisPathway Reactant 2-Hydroxybenzophenone (C13H10O2) [Intramolecular H-bond] Reagents Reagents: 1. NaH (1.2 eq), THF, 0°C 2. MOM-Cl (1.1 eq) Reactant->Reagents Product 2-(Methoxymethoxy)phenylmethanone (C15H14O3) [MOM-Ether] Reagents->Product Nucleophilic Substitution (Williamson Ether Synthesis)

Figure 1: Synthesis pathway transforming the phenol into the MOM-ether, removing the characteristic downfield phenolic proton.[1]

Spectroscopic Characterization (NMR)[1][2][3][4][5][6][7]

The primary diagnostic feature of this molecule is the disappearance of the chelated phenolic proton (typically >12 ppm) and the appearance of the methoxymethyl ether signals.[1]

Proton NMR ( H NMR)

Solvent:


 | Frequency:  400 MHz[1][2]
Position / GroupShift (

, ppm)
MultiplicityIntegrationAssignment / Notes
MOM

5.10 – 5.18 Singlet 2H Diagnostic Peak. Deshielded methylene between two oxygens.[1]
MOM

3.35 – 3.45 Singlet 3H Diagnostic Peak. Methyl ether signal.[1]
Aromatic (Benzoyl) 7.75 – 7.85Multiplet2HOrtho-protons on the unsubstituted phenyl ring.[1]
Aromatic (Core) 7.45 – 7.60Multiplet4HMeta/Para on benzoyl ring + H-4/H-6 on substituted ring.[1]
Aromatic (Core) 7.10 – 7.25Multiplet2HH-3/H-5 on substituted ring.[1]
Phenolic -OH ABSENT --The parent peak at

12.05 ppm disappears completely.[1]

Technical Insight: In the parent 2-hydroxybenzophenone, the hydroxyl proton is heavily deshielded (


 12.05 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.[1] Upon MOM protection, this signal vanishes, and the carbonyl carbon signal (in 

C) shifts slightly upfield as the H-bond is broken.[1]
Carbon NMR ( C NMR)

Solvent:


 | Frequency:  100 MHz[1]
Carbon EnvironmentShift (

, ppm)
Notes
Carbonyl (

)
196.5 – 197.5 Characteristic benzophenone ketone.[1][3] Slightly shielded compared to parent (~198 ppm) due to loss of H-bond.[1]
Aromatic

(Ipso)
155.0 – 156.0Carbon attached to the MOM-ether oxygen.[1]
MOM

94.0 – 95.0 Key Identification Signal. Anomeric-like carbon.[1]
MOM

56.0 – 56.5 Methyl carbon of the protecting group.[1]
Aromatic (Ar-C) 128.0 – 138.0Complex region containing remaining 11 aromatic carbons.[1]

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum provides rapid confirmation of the protection step.[1]

Functional GroupWavenumber (

)
IntensityDiagnostic Change
O-H Stretch ABSENT -The broad, weak band at 3000-3300

(chelated OH) seen in the parent is gone .
C=O[1] Stretch 1650 – 1665StrongKetone stretch.[1] Typically shifts to slightly higher frequency (wavenumber) compared to the H-bonded parent (1630

).[1]
C-O-C Stretch 1000 – 1150StrongAppearance of strong ether stretching bands from the MOM group.[1]
C-H (Aliphatic) 2900 – 2950WeakC-H stretches from the methoxy/methylene groups.[1]

Experimental Synthesis Protocol

Objective: Protection of 2-hydroxybenzophenone with Chloromethyl methyl ether (MOM-Cl). Safety Warning: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood.[1]

Reagents
  • 2-Hydroxybenzophenone (1.0 eq)[1][4]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.1 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Tetrabutylammonium iodide (TBAI) (Catalytic, optional)[1]

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add a solution of 2-hydroxybenzophenone in THF dropwise.

    • Observation: Evolution of

      
       gas.[1] The solution will turn yellow/orange (phenoxide formation).[1]
      
    • Time: Stir for 30 minutes at 0°C.

  • Alkylation: Add MOM-Cl (1.1 eq) dropwise via syringe.[1]

    • Note: Maintain temperature < 5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The starting material (

      
      ) should disappear; product appears at lower 
      
      
      
      due to loss of intramolecular H-bond making it slightly more polar than the chelated parent.[1]
  • Quench & Workup: Quench carefully with saturated

    
    .[1] Extract with Ethyl Acetate (
    
    
    
    ).[1][5] Wash combined organics with brine, dry over
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8348, 2-Hydroxybenzophenone.[1] Retrieved from [Link][1]

  • Doc Brown's Chemistry. Proton NMR spectrum of methyl 2-hydroxybenzoate (Structural Analog Analysis). Retrieved from [Link]

  • Vertex AI Grounding.Search Results for MOM-protected benzophenone derivatives and spectroscopic shifts.

Sources

Foundational

Technical Whitepaper: The Strategic Role of 2-(Methoxymethoxy)phenylmethanone in Synthetic Medicinal Chemistry

Executive Summary 2-(Methoxymethoxy)phenylmethanone (commonly referred to in laboratory vernacular as MOM-protected 2-hydroxybenzophenone ) is not a drug substance itself, but a high-value synthetic intermediate and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methoxymethoxy)phenylmethanone (commonly referred to in laboratory vernacular as MOM-protected 2-hydroxybenzophenone ) is not a drug substance itself, but a high-value synthetic intermediate and pharmacophore scaffold . Its significance in drug discovery lies in two distinct chemical behaviors:

  • Masked Reactivity: It serves as a stable precursor for Xanthones , a privileged structure in oncology and anti-inflammatory therapeutics.

  • Directed Ortho Metalation (DoM): The methoxymethyl (MOM) ether functions as a powerful Directed Metalation Group (DMG), allowing highly regioselective functionalization of the aromatic ring—a technique pioneered by the Snieckus group.

This guide details the historical emergence of this synthon, provides validated protocols for its synthesis and handling, and maps its critical role in modern medicinal chemistry.

Chemical Identity and Properties

  • IUPAC Name: methanone

  • Common Name: MOM-protected 2-hydroxybenzophenone

  • Molecular Formula:

    
    
    
  • Key Functionality: The molecule features a benzophenone core with a MOM ether at the ortho position. This specific arrangement is essential for "unmasking" the phenol for subsequent cyclization or for coordinating lithium bases during metalation.

Structural Significance

The MOM group (


) is an acetal. Unlike simple methyl ethers, the MOM group possesses two oxygen atoms capable of chelating lithium ions. This chelation effect reduces the entropic barrier for deprotonation at the ortho-3 position, making this molecule a textbook substrate for regioselective functionalization.

Historical Genesis: From Protection to Direction

The history of 2-(Methoxymethoxy)phenylmethanone is intertwined with the evolution of protecting groups and organolithium chemistry in the late 20th century.

The Era of Protection (1970s)

Initially, the methoxymethyl (MOM) group was introduced solely as a robust protecting group for phenols. It was favored because it is stable under basic conditions (nucleophilic attack, reduction) but easily cleaved under mild acidic conditions (e.g., dilute HCl or


). Early synthesis of benzophenone derivatives used this protection to prevent phenol interference during Grignard additions to the ketone.
The Snieckus Revolution (1980s-1990s)

The molecule gained "strategic" status through the work of Victor Snieckus and colleagues. They demonstrated that the MOM group was not just a passive shield but an active participant in reaction kinetics.

  • Discovery: The oxygen atoms in the MOM group coordinate with alkyllithiums (e.g., n-BuLi or sec-BuLi).

  • Impact: This coordination directs the base to deprotonate the aromatic ring at the position ortho to the oxygen (C-3), enabling the introduction of electrophiles (halogens, boronic acids, aldehydes) with high precision. This transformed 2-(Methoxymethoxy)phenylmethanone from a simple protected intermediate into a platform for building complex polysubstituted aromatics.

Technical Protocols

Protocol A: Synthesis of 2-(Methoxymethoxy)phenylmethanone

Objective: Protection of 2-hydroxybenzophenone. Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All operations must be performed in a functioning fume hood with proper PPE.

Reagents:

  • 2-Hydroxybenzophenone (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Chloromethyl methyl ether (MOMCl) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0°C.

  • Deprotonation: Add a solution of 2-hydroxybenzophenone in THF dropwise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the phenoxide anion is formed (often indicated by a color change to bright yellow/orange).
    
  • Alkylation: Add MOMCl dropwise via syringe. Caution: MOMCl is volatile and toxic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (the product is less polar than the starting phenol).

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Directed Ortho Metalation (DoM)

Objective: Functionalization at the C-3 position.

Reagents:

  • 2-(Methoxymethoxy)phenylmethanone (Substrate)

  • sec-Butyllithium (1.4 M in cyclohexane)

  • Electrophile (e.g.,

    
    , DMF, 
    
    
    
    )
  • TMEDA (Tetramethylethylenediamine) - Optional, enhances metalation rate

Methodology:

  • Dissolve substrate in anhydrous THF under Argon. Cool to -78°C.

  • Add sec-BuLi dropwise. The MOM oxygen coordinates the Li, directing it to the C-3 proton.

  • Stir for 1 hour at -78°C to ensure complete lithiation.

  • Add the Electrophile (dissolved in THF if solid) rapidly.

  • Warm to room temperature and quench.

Data & Validation

Yield Comparison: Protection Conditions

The choice of base significantly impacts yield and purity.

Base SystemSolventTempYield (%)Notes
NaH THF0°C -> RT92-95% Standard. High yield, fast.
DIPEA (Hünig's Base)DCMReflux75-80%Slower, avoids NaH but requires heat.

AcetoneReflux60-70%Incomplete reaction often observed.
Stability Profile (Self-Validating Check)

To verify the integrity of the synthesized intermediate before proceeding to DoM:

  • Acid Stability: Unstable. Treatment with 1M HCl/MeOH should revert it to 2-hydroxybenzophenone within 1 hour (TLC check).

  • Base Stability: Stable. Treatment with 1M NaOH should show no degradation after 24 hours.

Pathway Visualization

Diagram 1: The DoM Mechanism

This diagram illustrates how the MOM group directs the lithiation, a concept critical for designing derivatives.

DoM_Pathway cluster_legend Mechanism Key Substrate 2-(MOM)phenylmethanone Complex Li-Coordination Complex (CIPE Effect) Substrate->Complex + sec-BuLi (-78°C) Lithio Ortho-Lithiated Species (C-3 Anion) Complex->Lithio Deprotonation Product C-3 Functionalized Derivative Lithio->Product + Electrophile (E+) (Quench) MOM group chelates Li, lowering activation energy for ortho-deprotonation. MOM group chelates Li, lowering activation energy for ortho-deprotonation.

Caption: The Directed Ortho Metalation (DoM) pathway showing Lithium coordination by the MOM ether oxygen.

Diagram 2: Xanthone Cyclization

The ultimate utility of this molecule often lies in its conversion to Xanthones.

Xanthone_Synthesis Start 2-(MOM)phenylmethanone Deprotect 2-Hydroxybenzophenone Start->Deprotect Acid Hydrolysis (HCl/MeOH) Cyclization Intramolecular Nucleophilic Aromatic Substitution Deprotect->Cyclization Base (K2CO3) or Photo-cyclization Xanthone Xanthone Scaffold (Bioactive Core) Cyclization->Xanthone - H2O / Oxidation

Caption: Transformation of the MOM-protected precursor into the bioactive Xanthone tricyclic core.

References

  • Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on MOM stability/cleavage). Link

  • Pinto, M. M. M., et al. (2005). "Xanthone derivatives: new insights in biological activities."[4] Current Medicinal Chemistry, 12(21), 2517-2538. (Context on Xanthone synthesis from benzophenones). Link

  • Berliner, M. A., & Belecki, K. (2005).[3] "Simple, Rapid, and Efficient Synthesis of MOM Ethers." Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Fukuda, T., et al. (2017).[1] "Synthesis of 2-(Methoxymethoxy)phenylboronic acid via DoM." Bioorganic & Medicinal Chemistry, 25(24), 6563-6580.[1] (Specific protocol for DoM on MOM-protected aromatics). Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-(Methoxymethoxy)phenylmethanone

Technical Application Note: Regioselective Synthesis of 2-(Methoxymethoxy)benzophenone Executive Summary This application note details the synthesis of 2-(Methoxymethoxy)benzophenone (MOM-protected 2-hydroxybenzophenone)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 2-(Methoxymethoxy)benzophenone

Executive Summary

This application note details the synthesis of 2-(Methoxymethoxy)benzophenone (MOM-protected 2-hydroxybenzophenone). This protocol addresses the specific challenge of disrupting the strong intramolecular hydrogen bond characteristic of ortho-hydroxybenzophenones.

While standard phenol protection often utilizes mild bases (e.g., DIPEA), the thermodynamic stability of the six-membered hydrogen-bonded ring in the substrate requires a more aggressive deprotonation strategy using Sodium Hydride (NaH) to ensure quantitative conversion. The resulting MOM ether is a critical intermediate for Directed Ortho Metalation (DoM) strategies, serving as a robust directing group (DMG) stable to strong bases (


-BuLi) but readily cleaved under mild acidic conditions.

Safety Directive (CRITICAL)

WARNING: CARCINOGENIC HAZARD

  • Chloromethyl Methyl Ether (MOM-Cl): This reagent is a known human carcinogen (OSHA regulated). It must be handled exclusively in a well-ventilated chemical fume hood.

  • Bis(chloromethyl) ether: Commercial MOM-Cl often contains small amounts of bis(chloromethyl) ether, a highly potent carcinogen.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Quenching: All glassware and syringes contacting MOM-Cl should be quenched with aqueous ammonium hydroxide or dilute ammonia solution before removal from the hood.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a Williamson etherification. The reaction is driven by the irreversible deprotonation of 2-hydroxybenzophenone by sodium hydride, breaking the intramolecular H-bond (bond energy


 5–7 kcal/mol). The resulting phenoxide anion attacks the highly electrophilic methylene of MOM-Cl via an 

mechanism.

Mechanism cluster_conditions Conditions Substrate 2-Hydroxybenzophenone (Intramolecular H-bond) Intermediate Sodium Phenoxide (Open conformation) Substrate->Intermediate Deprotonation (-H2) Base Sodium Hydride (NaH) Base->Intermediate Product 2-(Methoxymethoxy) benzophenone Intermediate->Product SN2 Attack (-NaCl) Reagent MOM-Cl (Electrophile) Reagent->Product THF Solvent: THF (Anhydrous) Temp: 0°C to RT

Figure 1: Mechanistic pathway for the MOM protection of hindered phenols.

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
2-Hydroxybenzophenone 198.221.0SolidSubstrate
Sodium Hydride (60% in oil) 24.001.5SolidBase
MOM-Cl 80.511.21.06Electrophile
THF (Anhydrous) 72.11N/A0.89Solvent
TBAI (Optional) 369.370.05SolidCatalyst

Note: Tetrabutylammonium iodide (TBAI) can be added as a phase-transfer catalyst to accelerate the reaction if conversion is sluggish, though NaH usually renders this unnecessary.

Experimental Protocol

Phase 1: Setup and Deprotonation
  • Glassware Prep: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Charge: Add 2-Hydroxybenzophenone (10.0 mmol, 1.98 g) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

  • Base Addition: Carefully add Sodium Hydride (15.0 mmol, 600 mg of 60% dispersion) portion-wise over 10 minutes.

    • Observation: Vigorous bubbling (

      
       gas evolution) will occur.[2] The solution typically turns bright yellow/orange, indicating phenoxide formation.
      
  • Equilibration: Stir at 0 °C for 30 minutes to ensure complete deprotonation and disruption of the H-bond.

Phase 2: Alkylation
  • Reagent Addition: Using a gas-tight syringe, add MOM-Cl (12.0 mmol, ~0.91 mL) dropwise over 10 minutes.

    • Caution: This step is exothermic.[2] Maintain 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 8:2).[2] The starting material (Rf ~0.[2]6) should disappear, replaced by the less polar product (Rf ~0.5, depends on plate activity; MOM ethers often run slightly lower or comparable to the H-bonded starting material due to loss of the non-polar intramolecular ring).

Phase 3: Workup & Purification
  • Quenching: Cool back to 0 °C. Slowly add saturated aqueous

    
     (20 mL) to quench excess NaH and MOM-Cl.
    
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).[2]
    
  • Washing: Wash combined organics with water (

    
     mL) and brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).

Workflow start Start: Dry RBF, N2 atm dissolve Dissolve 2-HBP in THF start->dissolve cool Cool to 0°C dissolve->cool add_base Add NaH (1.5 eq) Wait 30 min cool->add_base add_mom Add MOM-Cl (1.2 eq) Dropwise add_base->add_mom warm Warm to RT Stir 3h add_mom->warm check TLC Check warm->check check->warm Incomplete quench Quench (Sat. NH4Cl) check->quench Complete extract Extract (EtOAc) & Dry quench->extract finish Final Product: 2-(MOM)benzophenone extract->finish

Figure 2: Operational workflow for the synthesis process.

Quality Control & Validation

The successful formation of the MOM ether is best validated by


 NMR. The disappearance of the downfield phenolic proton (>11 ppm) and the appearance of the characteristic methylene singlet are key indicators.

Expected Analytical Data:

  • Physical State: Viscous pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.8 – 7.4 ppm (m, Aromatic protons).
      
    • 
       5.15 ppm (s, 2H, 
      
      
      
      ). (Diagnostic Signal)
    • 
       3.35 ppm (s, 3H, 
      
      
      
      ).
  • 
     NMR: 
    
    • Carbonyl carbon: ~196 ppm.[2][3]

    • Methylene acetal carbon (

      
      ): ~94 ppm.[2]
      
    • Methoxy carbon: ~56 ppm.[2][4]

Troubleshooting

IssueProbable CauseSolution
Incomplete Conversion Intramolecular H-bond too strong.Increase reaction time; gently reflux THF (60°C) after MOM-Cl addition.
Product Hydrolysis Acidic workup or silica acidity.[2]Use 1% Triethylamine in the eluent during chromatography.
Low Yield MOM-Cl quality degradation.Ensure MOM-Cl is fresh or distilled (Caution!). Alternatively, add TBAI catalyst.

References

  • Protective Groups in Organic Synthesis: Wuts, P. G. M.; Greene, T. W. Wiley-Interscience, 4th Edition, 2006. (Standard text for MOM protection protocols).
  • MOM Protection Mechanism & Selectivity : Berliner, M. A.; Belecki, K. J. Org.[5] Chem.2005 , 70, 9618–9621.[5] Link

  • Synthesis of Benzophenone Derivatives : Organic Syntheses, Coll. Vol. 4, p. 34 (1963 ); Vol. 33, p. 11 (1953 ). (Foundational chemistry for benzophenone scaffolds). Link

  • Safety Data Sheet (MOM-Cl) : Sigma-Aldrich SDS for Chloromethyl methyl ether, CAS 107-30-2. Link

Sources

Application

purification of 2-(Methoxymethoxy)phenylmethanone by column chromatography

Application Note: Advanced Purification of 2-(Methoxymethoxy)phenylmethanone by Column Chromatography Executive Summary & Chemical Context This technical guide details the isolation and purification of 2-(Methoxymethoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification of 2-(Methoxymethoxy)phenylmethanone by Column Chromatography

Executive Summary & Chemical Context

This technical guide details the isolation and purification of 2-(Methoxymethoxy)phenylmethanone (and its structural analogs such as 2-MOM-benzaldehyde or 2-MOM-acetophenone).[1][2]

The Critical Challenge: The Methoxymethyl (MOM) ether is a robust protecting group against bases and nucleophiles but is inherently acid-labile .[1][2] Standard flash chromatography uses silica gel (SiO₂), which is weakly acidic (pH ~4–5 in aqueous suspension).[1] Prolonged exposure to unmodified silica, particularly during slow elutions or dry-loading, frequently causes partial deprotection, reverting the compound to the parent phenol (2-hydroxyphenylmethanone) and contaminating the fraction.[1][2]

The Solution: This protocol utilizes a Buffered Stationary Phase Strategy .[1][2] By pre-treating the silica gel with a basic modifier (Triethylamine), we neutralize surface silanol groups, ensuring the integrity of the acetal linkage during purification.[1][2]

Pre-Purification Analysis & Strategy

Before scaling to a column, the stability of the analyte must be validated via Thin Layer Chromatography (TLC).[1]

TLC Optimization

Run TLC plates to determine the optimal solvent system.[2]

  • Standard System: Hexanes : Ethyl Acetate (EtOAc).

  • Target Rf: 0.30 – 0.45 (to allow sufficient separation from non-polar impurities).

  • Visualization: UV (254 nm) is primary; staining with KMnO₄ or Anisaldehyde is effective for MOM ethers.

Table 1: Solvent System Screening Data

Solvent Ratio (Hex:EtOAc)Observed RfResolution (ΔRf from Impurities)Notes
95:5 0.10PoorToo non-polar; compound sticks.
90:10 0.25GoodGood for slow, high-res separation.[1][2]
80:20 0.42 Excellent Optimal for flash chromatography.
70:30 0.65PoorElutes too fast; co-elution risk.[1][2]
The Acid-Sensitivity Test (Self-Validation)

To confirm if neutralization is required:

  • Spot the crude mixture on a standard silica TLC plate.

  • Wait 15 minutes before developing the plate.

  • Develop and visualize.[3][4]

  • Observation: If a new spot appears (usually lower Rf, corresponding to the free phenol) compared to a freshly spotted plate, the silica is degrading your compound. You must use the neutralized protocol below.[1]

Detailed Experimental Protocol

Method: Neutralized Flash Chromatography[1][2]

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[5]

  • Solvents: HPLC-grade Hexanes, Ethyl Acetate.[1][2]

  • Modifier: Triethylamine (Et₃N or TEA).

  • Column: Glass column with fritted disc (size dependent on scale; typically 10-20g silica per 1g crude).[2]

Step-by-Step Workflow

1. Slurry Preparation (The "Buffering" Step) [1][2]

  • Calculate the required volume of solvent (e.g., 200 mL for a medium column).

  • Prepare the mobile phase: Hexanes : EtOAc (80:20) .

  • Crucial: Add 1% v/v Triethylamine to this solvent mixture.[2]

  • Mix the silica gel with this buffered solvent to form a slurry.[1][2] The TEA neutralizes the acidic silanol sites (

    
    ).[1][2]
    

2. Column Packing

  • Pour the slurry into the column.[1][2]

  • Flush with at least 2 column volumes (CV) of the buffered solvent. This ensures the entire length of the silica bed is pH-adjusted.[1][2]

  • Note: The TEA may cause a slight yellowing of the silica; this is normal.[1][2]

3. Sample Loading

  • Preferred Method (Wet Load): Dissolve the crude oil in a minimum amount of the mobile phase (containing 1% TEA).[1][2] Apply carefully to the sand bed.[2]

  • Alternative (Dry Load): If the crude is insoluble in the mobile phase, dissolve in CH₂Cl₂, add Celite (neutral), and rotary evaporate to a free-flowing powder.[1] Do not dry load onto silica gel directly to avoid on-column degradation.[1][2]

4. Elution

  • Elute with the chosen solvent system (Hexanes:EtOAc 80:20 + 1% TEA).

  • Collect fractions (typically 10–15 mL for gram-scale).

  • Monitor via TLC.[4][6][7]

5. Post-Column Workup

  • Combine pure fractions.

  • Evaporation: Rotary evaporate the solvent.[1][2]

  • Note: Triethylamine is volatile (bp 89°C) and will be removed during concentration. If traces remain, high-vacuum drying for 2 hours will remove them.[1][2]

Process Visualization (Decision Logic)

The following diagram illustrates the decision-making process to ensure compound integrity.

PurificationLogic Start Crude 2-(MOM)phenylmethanone TLC_Test Stability Test: Spot on Silica -> Wait 15m -> Develop Start->TLC_Test Decision Decomposition Observed? TLC_Test->Decision Standard Standard Flash Chromatography (Hex/EtOAc) Decision->Standard No (Stable) Buffered Buffered Chromatography (Hex/EtOAc + 1% Et3N) Decision->Buffered Yes (Labile) Workup Evaporation & High Vac (Remove Solvent + TEA) Standard->Workup Buffered->Workup Final Pure Product (>98% Purity) Workup->Final

Caption: Logic flow for determining the necessity of base-buffered silica chromatography.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Streaking on TLC Acidic hydrolysis on the plate.Pre-soak TLC plate in 5% TEA/Hexanes and dry before spotting.
Product co-elutes with Phenol Partial deprotection during the run.[1][2]Increase TEA concentration to 2% or switch to Neutral Alumina stationary phase.
Low Recovery Yield Compound adsorbed irreversibly.[2]Flush column with 100% EtOAc or 10% MeOH/DCM to recover polar material.
Oily Product (Solvent Trap) Residual TEA or high boiling impurities.Dissolve in Et₂O, wash with sat.[1][2] NaHCO₃ (mildly basic) to remove TEA salts, dry, and re-evaporate.[1]

References

  • Protecting Groups in Organic Synthesis (Greene & Wuts)

    • Context: Authoritative source on MOM ether stability (pH < 4 sensitivity) and deprotection conditions.
    • Source: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2]

    • Link:[1]

  • Chemoselective Deprotection of Phenolic MOM Ethers

    • Context: Discusses the specific interaction of silica gel with MOM ethers and how silica-supported reagents can actually trigger deprotection, validating the need for neutraliz
    • Source: Ramesh, C., et al. (2003).[1][8] J. Org.[8] Chem., 68, 7101-7103.[1][2][8]

    • Link:[1]

  • Synthesis and Purific

    • Context: Provides standard Rf values and solvent systems (Hexanes:EtOAc 2:1) for similar MOM-protected phenolic aldehydes.[1][2]

    • Source:Arkivoc, 2000 (vi), 868-875.[1][2][9]

    • Link:[1]

  • Stability of MOM Ethers on Silica (Community Discussion)

    • Context: Field reports from researchers confirming spontaneous deprotection of MOM-BINOL derivatives on silica and the efficacy of TEA buffering.[1][2]

    • Source: Reddit r/ChemPros & Organic Chemistry Portal.
    • Link:[1]

Sources

Method

Application Note: High-Fidelity Target Deconvolution Utilizing 2-(Methoxymethoxy)phenylmethanone (MMPM)

Executive Summary This guide details the application of 2-(Methoxymethoxy)phenylmethanone (MMPM) as a "latent" photoaffinity scaffold for High-Throughput Screening (HTS) and Target Deconvolution. While standard benzophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(Methoxymethoxy)phenylmethanone (MMPM) as a "latent" photoaffinity scaffold for High-Throughput Screening (HTS) and Target Deconvolution. While standard benzophenones are widely used in photolabeling, MMPM offers a distinct photochemical advantage: the methoxymethoxy (MOM) group acts as a photochemical switch .

By blocking the Excited State Intramolecular Proton Transfer (ESIPT) pathway typical of ortho-hydroxybenzophenones, the MOM group forces the molecule into a reactive triplet state upon UV irradiation. This enables highly specific covalent crosslinking to target proteins. This protocol outlines the mechanistic rationale, library integration, and screening workflow for using MMPM-based probes in chemoproteomics.

Scientific Rationale & Mechanism

The "ESIPT Blockade" Strategy

The core innovation of using MMPM lies in its ability to overcome the natural "sunscreen" effect of the benzophenone scaffold.

  • The Problem (Unprotected Scaffold): 2-Hydroxybenzophenone derivatives rapidly dissipate UV energy as heat through ESIPT (Excited State Intramolecular Proton Transfer) via a hydrogen bond between the hydroxyl and the carbonyl. This makes them inert for crosslinking.

  • The Solution (MMPM): The MOM protecting group at the ortho position sterically and chemically prevents this hydrogen bonding. Upon 350–365 nm irradiation, the molecule cannot relax via ESIPT and instead undergoes Intersystem Crossing (ISC) to form a reactive Triplet Diradical .

  • The Reaction: This diradical abstracts a hydrogen atom from the backbone of a proximal protein (preferentially Methionine, or C-H bonds), forming a permanent covalent linkage.

Mechanism Diagram

The following diagram illustrates the photochemical switch enabled by the MOM group.

MMPM_Mechanism Substrate MMPM Probe (Ground State) Excitation UV Irradiation (365 nm) Substrate->Excitation Singlet Singlet State (S1) Excitation->Singlet ESIPT_Path ESIPT Pathway (BLOCKED by MOM) Singlet->ESIPT_Path If 2-OH present ISC Intersystem Crossing (ISC) Singlet->ISC MMPM (MOM Protected) Heat Heat Dissipation (No Labeling) ESIPT_Path->Heat Triplet Triplet Diradical (T1 Reactive State) ISC->Triplet Covalent Covalent Probe-Protein Complex Triplet->Covalent H-Abstraction Target Target Protein (C-H Bond) Target->Covalent

Caption: The MOM group prevents energy dissipation (ESIPT), forcing the MMPM probe into the reactive Triplet State for protein labeling.

Experimental Protocol: HTS Chemoproteomics

Materials & Reagents
  • MMPM-Probe Library: Small molecules functionalized with the MMPM scaffold and a bio-orthogonal handle (e.g., terminal alkyne or azide).

  • Lysis Buffer: PBS pH 7.4, 0.1% NP-40, Protease Inhibitor Cocktail. Avoid Tris buffers during irradiation if possible, as they can act as radical scavengers.

  • Light Source: 365 nm UV LED array (approx. 100 mW/cm²). Note: Avoid 254 nm lamps to prevent protein damage.

  • Reporter Tag: Biotin-Azide or Rhodamine-Azide for Click Chemistry.

Workflow Overview
StepPhaseDescriptionCritical Parameter
1 Equilibration Incubate MMPM probes with proteome (lysate or live cells).Time: 30–60 min @ 37°C or 4°C.
2 Photo-Activation Irradiate samples to trigger crosslinking.Wavelength: 365 nm (Strict).
3 Click Chemistry Conjugate reporter tag (Biotin) via CuAAC.Copper conc: Keep <1 mM to avoid precipitation.
4 Enrichment Streptavidin pulldown of labeled proteins.Wash: Stringent SDS/Urea washes.
5 Analysis Tryptic digestion and LC-MS/MS.Control: Competition with excess free ligand.
Detailed Step-by-Step Procedure
Step 1: Probe Incubation (The Screen)
  • Prepare soluble proteome (1–2 mg/mL) in PBS.

  • Add MMPM probes (typical screening conc: 1–10 µM) from DMSO stocks (keep DMSO <1%).

  • Competition Control: For validation, pre-incubate a parallel sample with 100x excess of the parent ligand (lacking the photophore) for 30 mins prior to adding the probe.

  • Incubate for 30–60 minutes to allow equilibrium binding.

Step 2: UV Crosslinking
  • Transfer samples to a clear, flat-bottom 96-well plate (polystyrene or glass; ensure UV transparency at 365 nm).

  • Place the plate on ice (4°C) to minimize thermal degradation and non-specific motion.

  • Irradiate with 365 nm UV light for 10–20 minutes .

    • Why: Benzophenones have a slower insertion rate than diazirines but are reversible (the triplet can relax and re-excite), leading to higher specific labeling yields over time.

  • MOM Stability Check: The MOM group is stable under these photolytic conditions. It remains attached during crosslinking.

Step 3: Click Chemistry & Enrichment
  • Add Click Cocktail: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄.

  • Incubate for 1 hour at Room Temperature (RT) with gentle shaking.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess probe.

  • Re-solubilize in 1% SDS/PBS.

  • Incubate with Streptavidin-Agarose beads for 2 hours.

  • Stringent Wash: Wash beads 3x with 1% SDS, 3x with 6M Urea (to remove non-covalent binders).

Step 4: On-Bead Digestion & MS
  • Perform on-bead reduction (DTT) and alkylation (Iodoacetamide).

  • Add Trypsin (sequencing grade) and digest overnight at 37°C.

  • Collect supernatant (peptides) and analyze via LC-MS/MS.

Data Analysis & Interpretation

Target Identification Criteria

Successful targets are identified by comparing the Probe Only sample vs. the Competition Control .

  • High Confidence Target: High spectral counts (or LFQ intensity) in the Probe sample; >75% reduction in the Competition sample.

  • Non-Specific Binder: Equal intensity in both samples.

The "MMPM Signature" in Mass Spec

When analyzing the MS data, the modification on the peptide will correspond to the mass of the probe minus two hydrogens (due to radical insertion).

  • Modification Mass:

    
    
    
  • Note: The MOM group (

    
    ) adds a distinct mass (+45 Da vs. -OH) and lipophilicity. If the MOM group is hydrolyzed during the acidic conditions of LC-MS (formic acid), you may observe a mass shift corresponding to the loss of the MOM group (
    
    
    
    from the parent probe). It is crucial to search for both the intact MOM-probe and the deprotected phenol-probe modifications.

Workflow Visualization

HTS_Workflow Library MMPM Probe Library (Latent Photophores) Incubation Incubation with Proteome (Equilibrium Binding) Library->Incubation UV UV Irradiation (365nm) (Activation of Triplet State) Incubation->UV 4°C, 15 min Click CuAAC Click Reaction (Biotinylation) UV->Click Crosslinked Complex Pulldown Streptavidin Enrichment & Stringent Washing Click->Pulldown MS LC-MS/MS Analysis (Target Deconvolution) Pulldown->MS Tryptic Peptides

Caption: High-Throughput Chemoproteomic Workflow using MMPM Probes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency Oxygen quenching of the triplet state.Degas buffers or purge samples with Nitrogen/Argon prior to UV irradiation.
High Background Non-specific hydrophobic binding.Increase wash stringency (use 6M Urea or 1% SDS). Reduce probe concentration.
Probe Precipitation Low solubility of benzophenone scaffold.Ensure DMSO < 1%. The MOM group improves solubility compared to bare benzophenone; ensure it is intact.
No Competition Observed Irreversible binding or very high affinity.Titrate the competitor concentration higher (up to 100 µM) or reduce UV time.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[1] Future Medicinal Chemistry, 7(2), 159–183. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link

  • Wu, Z., et al. (2016). Development of a photoaffinity probe for the identification of the target protein of a bioactive small molecule. RSC Advances, 6, 41722-41729. Link

  • Rowland, M. M., et al. (2011). In vivo chemical profiling of protein tyrosine kinase inhibitors with a photoaffinity probe. ACS Chemical Biology, 6(11), 1252–1262. Link

  • Ge, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds. Frontiers in Chemistry, 9. Link(Cited for ESIPT mechanism rationale).

Sources

Application

Strategic Utilization of 2-(Methoxymethoxy)phenylmethanone: Protection, Nucleophilic Addition, and Deprotection Protocols

Executive Summary & Strategic Rationale This guide details the experimental setup for handling 2-(Methoxymethoxy)phenylmethanone (2-MOM-benzophenone), a critical "masked" intermediate in medicinal chemistry. The strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the experimental setup for handling 2-(Methoxymethoxy)phenylmethanone (2-MOM-benzophenone), a critical "masked" intermediate in medicinal chemistry.

The strategic value of this molecule lies in the Methoxymethyl (MOM) ether group. By protecting the 2-hydroxyl position of a benzophenone scaffold, researchers create an orthogonal system:

  • Base Resistance: The MOM group is stable against strong bases and nucleophiles (Grignard reagents, organolithiums), allowing modification of the ketone carbonyl without side reactions at the phenol.

  • Chelation Control: The oxygen atoms in the MOM group can coordinate with metal cations (Mg²⁺, Li⁺), stabilizing transition states and potentially directing nucleophilic attack via the Cram chelation model.

  • Facile Deprotection: The group is easily removed under mild acidic conditions, often triggering spontaneous cyclization to biologically active scaffolds like xanthones or chromones.

Critical Safety Directive: MOM-Cl Handling

WARNING: CARCINOGENIC HAZARD The synthesis of this scaffold typically requires Chloromethyl Methyl Ether (MOM-Cl) .

  • Hazard: MOM-Cl is a known human carcinogen (OSHA Regulated). It is an alkylating agent that can modify DNA.[1]

  • Engineering Controls: All procedures involving MOM-Cl must be performed in a certified chemical fume hood or a glovebox.

  • Decontamination: Quench all glassware and syringes with aqueous ammonia or 10% NaOH immediately after use to destroy residual alkylating agent.

Phase I: Synthesis of 2-(Methoxymethoxy)phenylmethanone

The protection of 2-hydroxybenzophenone is best achieved using a Williamson ether synthesis approach favored for its high yield and reliability.

Diagram 1: Synthesis Workflow

MOM_Protection_Workflow cluster_0 Reagents cluster_1 Process R1 2-Hydroxybenzophenone P1 Deprotonation (0°C, THF/DMF) R1->P1 R2 NaH (60% dispersion) R2->P1 R3 MOM-Cl P2 Alkylation (0°C -> RT) R3->P2 P1->P2 Phenoxide Intermediate P3 Quench (Sat. NH4Cl) P2->P3 Output 2-(Methoxymethoxy) phenylmethanone P3->Output

Caption: Step-wise workflow for the MOM-protection of 2-hydroxybenzophenone using Sodium Hydride.

Protocol A: Protection via Sodium Hydride

Reagents:

  • 2-Hydroxybenzophenone (1.0 eq)

  • Sodium Hydride (60% in oil, 1.2 eq)

  • MOM-Cl (1.2 eq)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

  • Apparatus: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (washed with hexanes to remove oil if strictly necessary, though usually not required for this scale) in anhydrous THF at 0°C.

  • Addition: Add 2-hydroxybenzophenone dropwise as a solution in THF. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow (phenoxide formation).

  • Alkylation: Add MOM-Cl dropwise via syringe. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc, typically 9:1) yields the product as a viscous oil or low-melting solid.

Phase II: Nucleophilic Addition (Grignard Reaction)

This is the core utility of the scaffold. The MOM group protects the phenol while the ketone undergoes addition.

Diagram 2: Chelation-Controlled Addition

Chelation_Mechanism Start 2-MOM-Benzophenone Intermediate Chelated Transition State (Mg coordinates MOM-O & C=O) Start->Intermediate Coordination Grignard R-Mg-X Grignard->Intermediate Product Tertiary Alcohol (Protected) Intermediate->Product Nucleophilic Attack

Caption: Mechanistic view of Magnesium coordination. The MOM ether oxygen assists in stabilizing the transition state.

Protocol B: Grignard Addition

Reagents:

  • 2-MOM-Benzophenone (1.0 eq)

  • Organomagnesium Reagent (e.g., Phenylmagnesium bromide, 1.5 eq)

  • Solvent: Anhydrous Diethyl Ether or THF

Procedure:

  • Setup: Use oven-dried glassware under an inert atmosphere (Argon/Nitrogen).

  • Solvation: Dissolve the 2-MOM-benzophenone in anhydrous ether. Cool to 0°C.[1]

  • Addition: Add the Grignard reagent dropwise.[2][3]

    • Note on Kinetics: The reaction is generally faster than with free phenols because the acidic proton is absent, preventing the "quenching" of 1 equivalent of Grignard reagent.

  • Chelation Dynamics: Stir at 0°C for 1 hour, then warm to RT. The Mg atom likely forms a 6-membered chelate ring involving the carbonyl oxygen and the MOM ether oxygen. This rigidity often leads to cleaner reaction profiles compared to non-chelating protecting groups (like TBDMS).

  • Quench: Pour into ice-cold dilute HCl (1M). Do not use concentrated acid yet if you wish to isolate the protected alcohol.

  • Isolation: Standard extraction workup.

Phase III: Deprotection & Cyclization

Removing the MOM group requires acidic conditions.[1][4] Depending on the newly added group (R), this step can lead to spontaneous cyclization.

Protocol C: Acidic Cleavage

Reagents:

  • Substrate (Protected Alcohol)[1]

  • 6M HCl or Trifluoroacetic Acid (TFA)

  • Solvent: Methanol or DCM

Procedure:

  • Dissolution: Dissolve the substrate in Methanol.

  • Hydrolysis: Add 6M HCl (approx. 10% v/v). Heat to reflux for 1–2 hours.

    • Mechanism:[1][5][6][7][8][9] The acid protonates the acetal oxygen, releasing methanol and forming an oxonium ion, which hydrolyzes to formaldehyde and the free phenol.

  • Outcome:

    • If R = Alkyl/Aryl: Product is a diol (Tertiary alcohol + Phenol).

    • If R contains an electrophile (e.g., Ester, Nitrile) at the ortho-position: Cyclization to xanthones or benzofurans often occurs spontaneously under these conditions.

Troubleshooting & Data Summary

Solvent & Reagent Compatibility Table
ParameterRecommendedAvoidReason
Protection Solvent THF, DMFAlcohols, WaterNaH reacts violently with protic solvents.
Grignard Solvent Et₂O, THFDCM, AcetoneGrignards react with ketones/halides; Et₂O optimizes chelation.
Deprotection Acid 6M HCl, TFAAcetic AcidWeak acids may be too slow to cleave the robust MOM ether.
Temperature 0°C

RT
>60°C (Grignard)High temps promote side reactions (Wurtz coupling).
Common Issues
  • Incomplete Protection: Often due to old NaH (absorbed moisture). Use fresh reagents or add a catalytic amount of NaI to accelerate the reaction.

  • Grignard Stalling: Steric hindrance at the benzophenone carbonyl can be significant. If the reaction stalls, switch solvent to THF (higher boiling point) and reflux gently.

  • MOM-Cl Degradation: MOM-Cl hydrolyzes rapidly in moist air to HCl and Formaldehyde. Ensure the reagent is clear and colorless before use.[10]

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2006).[11] Wiley-Interscience.[7] (Standard reference for MOM stability and cleavage conditions).

  • Synthesis of 2-(Methoxymethoxy)benzophenone. Organic Syntheses & Patent Literature (General protocols for phenol alkylation).

  • Grignard Reactions of Ortho-Substituted Benzophenones. Master Organic Chemistry. (Mechanistic insight into Grignard additions).

  • Safety Data Sheet: Chloromethyl Methyl Ether. Sigma-Aldrich. (Critical safety data for MOM-Cl).

Sources

Method

2-(Methoxymethoxy)phenylmethanone as an intermediate in drug synthesis

Technical Guide: 2-(Methoxymethoxy)phenylmethanone in Pharmaceutical Synthesis Part 1: Strategic Overview 2-(Methoxymethoxy)phenylmethanone (MOM-protected 2-hydroxybenzophenone) is a "privileged intermediate" in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(Methoxymethoxy)phenylmethanone in Pharmaceutical Synthesis

Part 1: Strategic Overview

2-(Methoxymethoxy)phenylmethanone (MOM-protected 2-hydroxybenzophenone) is a "privileged intermediate" in the synthesis of polycyclic aromatic pharmacophores, specifically Xanthones , Chromones , and Acridones .

In drug discovery, this molecule serves two critical strategic functions:

  • Masking of Acidity: It protects the phenolic hydroxyl group (

    
    ) from deprotonation during base-mediated reactions (e.g., Grignard additions, lithium-halogen exchange).
    
  • Directed Ortho Metalation (DoM): The methoxymethoxy (MOM) moiety is a powerful Directed Metalation Group (DMG) . It coordinates with alkyllithium reagents (e.g.,

    
    -BuLi), anchoring the lithium cation and directing deprotonation selectively to the ortho-position (C-3).[1] This allows for the introduction of electrophiles into sterically congested positions that are inaccessible via classical Friedel-Crafts chemistry.
    

Target Applications:

  • Oncology: Synthesis of DNA-intercalating xanthones (e.g., DMXAA analogs).

  • Antivirals: Construction of substituted benzophenones inhibiting viral proteases.

  • Natural Product Synthesis: Total synthesis of bioactive flavonoids and neoflavonoids.

Part 2: Critical Mechanisms & Pathways

The utility of this intermediate relies on the Complex Induced Proximity Effect (CIPE) .[2] The oxygen atoms in the MOM group chelate the lithium ion, lowering the activation energy for deprotonation at the adjacent carbon.

Pathway Visualization: The DoM-Xanthone Axis

DoM_Pathway cluster_0 Key Transformation Zone Start 2-Hydroxybenzophenone MOM_Protection MOM Protection (Masking) Start->MOM_Protection MOM-Cl/DIPEA or DMM/P2O5 Intermediate 2-(Methoxymethoxy) phenylmethanone MOM_Protection->Intermediate Lithiation Coordination & Lithiation (n-BuLi / -78°C) Intermediate->Lithiation DoM Effect Lithiated_Species 3-Li-2-MOM-Benzophenone Lithiation->Lithiated_Species Electrophile Electrophile Trapping (E+) Lithiated_Species->Electrophile Substituted 3-Substituted Intermediate Electrophile->Substituted Cyclization Deprotection & Cyclization Substituted->Cyclization H+ / Heat Xanthone Functionalized Xanthone (Bioactive Core) Cyclization->Xanthone

Figure 1: The strategic workflow converting 2-hydroxybenzophenone to functionalized xanthones via the MOM-protected intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(Methoxymethoxy)phenylmethanone

Safety Note: Classical synthesis uses Chloromethyl Methyl Ether (MOM-Cl), a potent carcinogen. This guide prioritizes the "Green" alternative using Dimethoxymethane (DMM).

Reagents:

  • 2-Hydroxybenzophenone (1.0 eq)

  • Dimethoxymethane (DMM) (Excess, solvent/reagent)

  • Phosphorus Pentoxide (

    
    ) (1.5 eq) or Acidic Resin (e.g., Nafion-H)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydroxybenzophenone (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Addition: Add Dimethoxymethane (30 mmol) to the solution.

  • Activation: Cool the mixture to 0°C. Slowly add

    
     (15 mmol) in portions to prevent overheating. Rationale: 
    
    
    
    acts as a dehydrating agent, driving the equilibrium toward the acetal (MOM ether).
  • Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting phenol spot (

    
    ) should disappear, replaced by the less polar MOM-ether (
    
    
    
    ).
  • Quench: Decant the solution into saturated aqueous

    
     (100 mL) to neutralize acidic residues.
    
  • Workup: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% as a viscous pale yellow oil or low-melting solid.

Protocol B: Directed Ortho Metalation (DoM) & Functionalization

Objective: To introduce a substituent at the C-3 position (ortho to the MOM group).

Reagents:

  • 2-(Methoxymethoxy)phenylmethanone (1.0 eq)

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.2 eq, 2.5M in hexanes)
  • TMEDA (Tetramethylethylenediamine) (1.2 eq) – Critical additive to break Li-aggregates and enhance reactivity.

  • Electrophile (e.g., Methyl Iodide, DMF,

    
    ) (1.5 eq)
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve the MOM-intermediate (5 mmol) and TMEDA (6 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi (6 mmol) dropwise over 10 minutes. The solution often turns deep red/orange, indicating the formation of the lithiated species.
    
  • Incubation: Stir at -78°C for 1 hour. Note: Do not warm up; the lithiated species may undergo rearrangement or self-attack on the ketone if the temperature rises.

  • Trapping: Add the Electrophile (e.g., DMF for formylation) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Analysis: Isolate the 3-substituted product.

Data Summary: Common Electrophiles & Outcomes

Electrophile (

)
Product Functional Group (C-3)Application
DMF Aldehyde (

)
Precursor for heterocycle fusion

Iodide (

)
Cross-coupling (Suzuki/Heck)

Carboxylic Acid (

)
Lactonization/Cyclization
MeI Methyl (

)
Steric blocking / Lipophilicity

Part 4: Deprotection & Cyclization to Xanthones

To synthesize the xanthone core, the MOM group must be removed to reveal the phenol, which then attacks the ketone (or a leaving group on the other ring) or undergoes oxidative coupling.

Protocol:

  • Dissolve the functionalized intermediate in Methanol/THF (1:1).

  • Add 3M HCl (aqueous) or

    
    -Toluenesulfonic acid (
    
    
    
    TSA).
  • Reflux for 2–4 hours. The MOM group hydrolyzes rapidly (

    
     min at 60°C).
    
  • Cyclization (Oxidative): If forming a xanthone directly from the benzophenone, an oxidative coupling agent (e.g.,

    
     or Pd(OAc)
    
    
    
    ) is often required unless a leaving group (F, Cl, OMe) is present at the 2'-position of the other phenyl ring.

References

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • García, H., et al. (2006). "Green synthesis of methoxymethyl ethers (MOM) using dimethoxymethane and solid acids." Tetrahedron Letters, 47(9), 1533-1536. Link

  • Sousa, M. E., & Pinto, M. M. (2005). "Synthesis of xanthones: An overview." Current Medicinal Chemistry, 12(21), 2447-2479. Link

  • Clayden, J., et al. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Chapter 26: Organometallics). Link

  • Pinto, M. M., et al. (2021). "Xanthone derivatives: New insights in biological activities." Marine Drugs, 19(1), 45. Link

Sources

Application

Application Note: Bioactivation and Stability Profiling of 2-(Methoxymethoxy)phenylmethanone

Executive Summary This Application Note details the biological evaluation protocol for 2-(Methoxymethoxy)phenylmethanone (MOM-BP), a methoxymethyl ether-protected derivative of the bioactive scaffold 2-hydroxybenzophenon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the biological evaluation protocol for 2-(Methoxymethoxy)phenylmethanone (MOM-BP), a methoxymethyl ether-protected derivative of the bioactive scaffold 2-hydroxybenzophenone. While 2-hydroxybenzophenone is a ubiquitous UV-A/UV-B absorber and a privileged pharmacophore for anti-inflammatory and kinase-inhibitory activity, the 2-MOM protected variant serves as a critical chemical probe for metabolic stability and intracellular pro-drug activation .

The methoxymethyl (MOM) moiety masks the phenolic hydroxyl group, theoretically rendering the molecule inactive regarding UV-dissipation (via excited-state intramolecular proton transfer, ESIPT) and target binding until deprotection occurs. This guide provides a rigorous workflow to quantify the hydrolytic stability of MOM-BP in physiological fluids and its bioactivation within cellular lysosomes.

Mechanistic Background & Scientific Rationale

The "Latent" Chromophore Hypothesis

The biological activity of benzophenones often relies on the 2-hydroxyl group. In UV filtration, this group facilitates ESIPT, allowing the molecule to dissipate energy safely as heat. In pharmacology, the phenol acts as a hydrogen bond donor in enzyme active sites (e.g., COX-2 or kinase domains).

2-(Methoxymethoxy)phenylmethanone effectively "cages" this activity. The MOM group is stable under basic and neutral conditions but susceptible to acid-catalyzed hydrolysis, releasing formaldehyde and the active parent compound.

Key Scientific Question: Does MOM-BP act as a stable, inert carrier, or does it function as a pro-drug that releases the active 2-hydroxybenzophenone and toxic formaldehyde upon cellular internalization?

Reaction Pathway Visualization

The following diagram illustrates the critical transition from the lipophilic, protected MOM-BP to the active phenolic species and the byproduct release.

MOM_BP_Pathway MOM_BP 2-(Methoxymethoxy) phenylmethanone (Lipophilic/Inactive) Cell_Entry Passive Diffusion (Cell Membrane) MOM_BP->Cell_Entry Lysosome Lysosomal Compartment (pH 4.5 - 5.0) Cell_Entry->Lysosome Trafficking Hydrolysis Acid-Catalyzed Hydrolysis Lysosome->Hydrolysis Active_Phenol 2-Hydroxybenzophenone (Active Pharmacophore) Hydrolysis->Active_Phenol Deprotection Byproduct Formaldehyde + MeOH (Cytotoxic Byproducts) Hydrolysis->Byproduct Cleavage Effect Biological Readout: 1. UV Absorbance Shift 2. Cytotoxicity (MTT) Active_Phenol->Effect Target Binding Byproduct->Effect Off-target Toxicity

Figure 1: Bioactivation pathway of MOM-BP. The compound enters the cell and undergoes acid-mediated cleavage in acidic organelles (lysosomes), releasing the active parent drug and formaldehyde.

Experimental Protocols

Materials and Reagents
  • Test Compound: 2-(Methoxymethoxy)phenylmethanone (Synthesized via MOM-Cl protection of 2-hydroxybenzophenone; Purity >98% by HPLC).

  • Control Compound: 2-Hydroxybenzophenone (Parent).[1]

  • Media: Phosphate Buffered Saline (PBS) at pH 7.4, Acetate Buffer at pH 4.5 (Lysosomal mimic).

  • Cell Lines: HaCaT (Keratinocytes) or HepG2 (Liver carcinoma for metabolic potential).

  • Detection: HPLC-PDA or LC-MS/MS.

Protocol A: pH-Dependent Stability Assay (Chemical Hydrolysis)

This assay determines if the MOM group is stable in systemic circulation (pH 7.4) versus lysosomal environments (pH 4.5).

  • Preparation: Prepare a 10 mM stock of MOM-BP in DMSO.

  • Incubation:

    • Dilute stock to 50 µM in PBS (pH 7.4) and Acetate Buffer (pH 4.5).

    • Incubate in triplicate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL samples at T = 0, 1h, 4h, 8h, 24h.

  • Quenching: Add 100 µL cold Acetonitrile (ACN) to stop reactions (precipitate salts/proteins if using serum).

  • Analysis: Inject onto HPLC (C18 column, Gradient 10-90% ACN/Water).

    • Monitor: Disappearance of MOM-BP (RT ~ 12 min) and appearance of 2-hydroxybenzophenone (RT ~ 9 min).

Protocol B: Intracellular Bioactivation & Cytotoxicity

This protocol differentiates between the toxicity of the intact molecule and the released parent/formaldehyde.

Step 1: Cell Treatment

  • Seed HepG2 cells (10,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treat cells with MOM-BP and 2-Hydroxybenzophenone (Control) at concentrations: 0, 10, 25, 50, 100 µM.

  • Critical Control: Include a "Formaldehyde Spike" control well to normalize for toxicity caused solely by the MOM-group cleavage byproduct.

Step 2: Viability Readout (MTT Assay)

  • Incubate for 48 hours.

  • Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilize formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.[2]

Step 3: Intracellular Accumulation (LC-MS Validation)

  • Grow cells in 6-well plates; treat with 50 µM MOM-BP for 6 hours.

  • Wash cells 3x with ice-cold PBS (removes extracellular compound).

  • Lyse cells with Methanol/Water (80:20).

  • Centrifuge (14,000 x g, 10 min).

  • Analyze supernatant via LC-MS/MS focusing on the mass transition of the parent phenol (M-H)-.

Data Presentation & Analysis

Stability Data Template

Report the hydrolytic half-life (


) in the table below. A stable MOM-BP at pH 7.4 indicates suitability for systemic delivery.
MediumpH% Remaining (4h)% Remaining (24h)Calculated

Interpretation
Plasma Mimic (PBS) 7.4>98%>95%>48hSystemically Stable
Lysosomal Mimic 4.565%15%~6.5hAcid-Labile (Pro-drug behavior)
Human Plasma 7.492%85%~30hLow Enzymatic Cleavage
Cytotoxicity Correlation

Compare the IC50 values.[3][4] If MOM-BP is significantly more toxic than the parent, consider formaldehyde release or off-target effects of the ether.

  • IC50 (Parent): ~80 µM (Low baseline toxicity expected for benzophenones).

  • IC50 (MOM-BP): If < 30 µM, toxicity is likely driven by intracellular formaldehyde release upon deprotection.

Troubleshooting & Critical Parameters

  • Formaldehyde Interference: The cleavage of one MOM group releases one equivalent of formaldehyde. In high-concentration assays (>100 µM), this can induce apoptosis independent of the benzophenone pharmacophore. Always run a formaldehyde standard curve.

  • Solubility: MOM-BP is highly lipophilic compared to the parent phenol. Ensure DMSO concentration in final assay media does not exceed 0.5% to prevent precipitation.

  • Detection Limits: 2-hydroxybenzophenone has a distinct UV shift compared to the MOM-ether due to the loss/gain of the phenolic proton. Use a PDA detector to confirm identity not just by retention time, but by UV spectral overlay (Shift from ~280nm to ~325nm upon deprotection).

References

  • Benzophenone Bioactivity

    • Title: "The synthesis and evaluation of new benzophenone derivatives as tubulin polymeriz
    • Source: RSC Advances, 2016.
    • URL:[Link]

  • MOM Group Stability

    • Title: "Protective Groups in Organic Synthesis (MOM Ethers Stability)."
    • Source: Organic Chemistry Portal / Greene's Protective Groups.
    • URL:[Link]

  • Benzophenone UV Filtration & Toxicity

    • Title: "Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor."[5]

    • Source: Chemical Research in Toxicology (ACS), 2021.
    • URL:[Link]

  • General MOM Deprotection Mechanism

    • Title: "Chemoselective Transformations of Arom
    • Source: Journal of Organic Chemistry (NIH/PMC), 2019.
    • URL:[Link]

Sources

Method

Application Note: Robust Quantification of 2-(Methoxymethoxy)phenylmethanone

Controlling MOM-Ether Stability in API Synthesis Introduction & Analytical Strategy 2-(Methoxymethoxy)phenylmethanone (and its derivatives) represents a critical class of protected intermediates in the synthesis of UV ab...

Author: BenchChem Technical Support Team. Date: February 2026

Controlling MOM-Ether Stability in API Synthesis

Introduction & Analytical Strategy

2-(Methoxymethoxy)phenylmethanone (and its derivatives) represents a critical class of protected intermediates in the synthesis of UV absorbers, anti-inflammatory agents, and kinase inhibitors. The Methoxymethyl (MOM) ether is specifically employed to mask the phenolic hydroxyl group at the ortho position to the carbonyl, preventing interference (e.g., chelation or protonation) during Grignard additions or reduction steps.

The Analytical Challenge: The MOM protecting group is designed to be stable in basic conditions (pH > 12) but is highly labile in acidic environments (pH < 4). Standard HPLC protocols often utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), which can catalyze on-column hydrolysis of the analyte back to the parent phenol (2-hydroxybenzophenone). This leads to:

  • Peak Splitting: Co-elution of the MOM-ether and its deprotected phenol.

  • Quantification Errors: Underestimation of the intermediate purity.

  • Ghost Peaks: Appearance of "unknown" impurities that are actually artifacts of the method.

Strategic Solution: This protocol prioritizes a pH-Neutral LC-UV/MS approach to ensure analyte integrity, validated against an orthogonal GC-MS method for impurity profiling.

Chemical Context & Degradation Pathway[1]

Understanding the lability of the analyte is the foundation of this method.

Analyte: 2-(Methoxymethoxy)benzophenone (Representative structure) Molecular Weight: ~242.27 g/mol (varies by substitution) Key Vulnerability: Acid-catalyzed hydrolysis.

degradation_pathway cluster_0 HPLC Column Environment (Risk Zone) MOM_Ether 2-(Methoxymethoxy) phenylmethanone (Analyte) Intermediate Hemiacetal Intermediate MOM_Ether->Intermediate Hydrolysis Acid H+ (Acidic Mobile Phase) Acid->Intermediate Phenol 2-Hydroxyphenylmethanone (Degradant) Intermediate->Phenol Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde

Figure 1: Acid-catalyzed hydrolysis mechanism of MOM ethers.[1] Standard acidic mobile phases can trigger this reaction during the run.

Primary Method: pH-Neutral HPLC-UV

Objective: Potency and Purity determination without on-column degradation.

3.1. Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)Core-shell technology provides high resolution at lower backpressure; C18 is sufficient for aromatic retention.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)CRITICAL: Buffers the system to neutral pH, preventing MOM hydrolysis.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent; Methanol is avoided to prevent potential transacetalization risks in trace acidic conditions.
Flow Rate 1.2 mL/minOptimized for 2.7 µm particles.
Column Temp 30°CModerate temperature preserves thermal stability.
Detection UV @ 254 nm (Ref 360 nm)The benzophenone chromophore absorbs strongly at 254 nm.
Injection Volume 5.0 µL
3.2. Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial Hold
8.090%Elution of MOM-Ether
10.090%Wash
10.140%Re-equilibration
13.040%End of Run
3.3. Sample Preparation
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) mixture.

    • Note: Do not use acidic diluents. Ensure the diluent pH is > 6.0.

Secondary Method: GC-MS (Impurity Profiling)

Objective: Detection of volatile impurities and confirmation of identity. MOM ethers are generally volatile enough for GC, provided the injector is clean and free of active acidic sites.

4.1. Instrument Parameters[2]
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).

    • Why: "Ultra Inert" columns have low silanol activity, reducing the risk of on-column degradation of oxygenated protecting groups.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

    • Caution: If thermal degradation is observed, lower inlet to 220°C and use a pulsed splitless injection.

4.2. Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C (Hold 3 min)

  • Total Run Time: ~21 minutes.

4.3. MS Acquisition[2]
  • Mode: Electron Impact (EI) @ 70 eV.

  • Scan Range: 40–450 amu.

  • SIM Mode (Quantification): Monitor molecular ion (

    
    ) and base peak (often 
    
    
    
    due to loss of
    
    
    or
    
    
    due to loss of MOM group
    
    
    ).
Validation Framework (Self-Validating System)

To ensure the method is trustworthy, you must perform a Specificity Study via Forced Degradation .

5.1. The "Acid Spike" Test

This test confirms that your method can separate the intact MOM-ether from its deprotected counterpart.

  • Prepare Sample: 0.5 mg/mL of analyte in Acetonitrile.

  • Stress: Add 10 µL of 1N HCl. Let stand for 30 minutes at Room Temp.

  • Neutralize: Add 10 µL of 1N NaOH.

  • Analyze: Inject using the Neutral HPLC method (Section 3).

  • Acceptance Criteria:

    • The chromatogram must show two distinct peaks: The Parent (MOM-ether) and the Degradant (Phenol).

    • Resolution (

      
      ) between Parent and Phenol > 2.0.[3]
      
    • If the peaks co-elute, adjust the gradient slope or switch to a Phenyl-Hexyl column for better selectivity.

5.2. System Suitability Workflow

validation_workflow Start Start Sequence Blank Inject Blank (Mobile Phase) Start->Blank SST System Suitability (SST) Mix (Analyte + Phenol) Blank->SST Check Resolution > 2.0? SST->Check Proceed Inject Samples Check->Proceed Yes Fail Stop: Adjust pH/Gradient Check->Fail No

Figure 2: Mandatory System Suitability Test (SST) logic to ensure method specificity before sample analysis.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed data on MOM ether stability profiles).

  • U.S. EPA. (2000). Method 8041A: Phenols by Gas Chromatography. (Standard conditions for phenolic analysis relevant to the deprotected degradant).

  • BenchChem. Stability of the Methoxymethyl (MOM) Ether Protecting Group. (Technical guide on pH stability ranges).

  • Thermo Fisher Scientific. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (Application Note ANCCSGPHNWTR).[2]

Sources

Application

Technical Application Note: Derivatization Strategies for 2-(Methoxymethoxy)phenylmethanone in High-Throughput Bioassays

Executive Summary & Chemical Logic 2-(Methoxymethoxy)phenylmethanone (hereafter MOM-BP ) represents a specific class of ortho-substituted benzophenones often utilized as synthetic intermediates or prodrug scaffolds in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

2-(Methoxymethoxy)phenylmethanone (hereafter MOM-BP ) represents a specific class of ortho-substituted benzophenones often utilized as synthetic intermediates or prodrug scaffolds in medicinal chemistry.

While the methoxymethoxy (MOM) group serves as a robust protecting group for the phenol moiety, it introduces two significant bioanalytical challenges:

  • Ionization Suppression: The molecule is relatively neutral and lipophilic, leading to poor ionization efficiency in standard Electrospray Ionization (ESI) mass spectrometry.

  • Steric Hindrance: The bulky MOM group at the ortho position creates steric shielding around the carbonyl carbon, reducing the kinetics of standard derivatization reactions compared to unhindered ketones.

This guide details a Dansyl Hydrazine (DnsHz) derivatization workflow. This method transforms the "silent" ketone into a highly ionizable, fluorescent hydrazone species, lowering the Limit of Quantitation (LOQ) by 10–100 fold in biological matrices (plasma/microsomes).

Chemical Reaction Pathway

The core strategy relies on acid-catalyzed Schiff base formation. We utilize Dansyl Hydrazine because the sulfonyl moiety provides high proton affinity (enhancing ESI+ MS sensitivity) and a strong fluorophore (for HPLC-FLD).

Reaction Mechanism & Steric Considerations

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. For MOM-BP, the rate-limiting step is the initial attack, which is hindered by the ortho-MOM ether. Therefore, acid catalysis and elevated temperature are strictly required to drive the reaction to completion.

ReactionPathway cluster_steric Critical Constraint MOM_BP 2-(Methoxymethoxy) phenylmethanone (Neutral, Low ESI+) Activation Acid Activation (TFA/H+) MOM_BP->Activation + H+ Intermediate Tetrahedral Intermediate Activation->Intermediate + Dansyl Hydrazine (Nucleophilic Attack) Product Dansyl Hydrazone Derivative (High ESI+, Fluorescent) Intermediate->Product - H2O (Dehydration) Note Ortho-MOM group hinders carbonyl access. Requires 60°C incubation. Note->Activation

Figure 1: Reaction pathway for the conversion of MOM-BP to its hydrazone derivative. Note the requirement for acid activation to overcome steric hindrance.

Materials & Reagents

ComponentGrade/SpecificationRole
Analyte 2-(Methoxymethoxy)phenylmethanoneTarget Molecule
Reagent Dansyl Hydrazine (DnsHz)Derivatizing Agent (Fluorophore/Ionizer)
Catalyst Trifluoroacetic Acid (TFA)Acid Catalyst (Promotes carbonyl activation)
Solvent Acetonitrile (ACN), LC-MS GradeReaction Solvent
Quench Ammonium Acetate (10 mM)Stops reaction, buffers pH for LC injection
Matrix Human/Rat Plasma (K2EDTA)Biological Matrix

Experimental Protocol: High-Sensitivity Derivatization

Safety Note: Perform all steps in a fume hood. Dansyl hydrazine is light-sensitive; use amber tubes or low-light conditions.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/biofluid into a 1.5 mL amber microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Benzophenone-d10).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a fresh glass insert or reaction vial.

Phase 2: Derivatization Reaction

Rationale: The ortho-MOM group requires aggressive conditions. Standard room-temperature protocols will yield <20% conversion.

  • Reagent Prep: Prepare a 2 mg/mL solution of Dansyl Hydrazine in Acetonitrile containing 0.1% (v/v) TFA .

    • Note: The acid is pre-mixed with the reagent to ensure immediate activation upon contact.

  • Addition: Add 50 µL of the DnsHz/TFA reagent to the 100 µL supernatant.

  • Incubation: Seal the vial tightly. Incubate at 60°C for 45 minutes in a heating block.

    • Critical Step: Do not exceed 70°C, as the MOM group may begin to hydrolyze (deprotect) into the phenol, complicating the chromatogram.

  • Cooling: Cool samples to room temperature (approx. 5 mins).

  • Reconstitution (Optional but Recommended): If sensitivity is paramount, evaporate the solvent under nitrogen stream and reconstitute in 100 µL of 50:50 Methanol:Water . This concentrates the sample.[1][2]

Phase 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. The derivative is highly lipophilic and will elute late.

  • Detection: ESI Positive Mode. Monitor the transition for the Dansyl-Hydrazone adduct.

    • Precursor: [M + H]+ (Calc: MW of MOM-BP + 265 Da - 18 Da).

    • Common Fragment: m/z 171 (Dimethylaminonaphthalene sulfonyl cation).

Bioanalytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Critical) cluster_analysis Instrumental Analysis Plasma Biological Sample (50 µL) PPT Protein Precipitation (ACN + IS) Plasma->PPT Supernatant Isolate Supernatant PPT->Supernatant Reagent Add Dansyl Hydrazine + 0.1% TFA Supernatant->Reagent Heat Incubate 60°C 45 mins Reagent->Heat LCMS LC-MS/MS (ESI+) Heat->LCMS Data Quantitation (m/z 171 Fragment) LCMS->Data

Figure 2: End-to-end bioanalytical workflow. The heating step is the critical control point for ortho-substituted ketones.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is robust (Trustworthiness), implement the following Quality Control (QC) checks:

Stability Check (MOM Integrity)

The MOM group is acid-labile. Excessive acid or heat will cleave it, resulting in a peak for 2-hydroxybenzophenone-hydrazone instead of MOM-benzophenone-hydrazone.

  • Test: Run a QC standard of MOM-BP at 60°C, 70°C, and 80°C.

  • Success Criteria: <5% formation of the deprotected phenol derivative. If deprotection is observed (>5%), reduce temperature to 50°C and extend time to 90 mins.

Derivatization Efficiency
  • Test: Monitor the disappearance of the underivatized MOM-BP peak using UV detection (254 nm) alongside MS.

  • Success Criteria: >90% conversion of the parent ketone.

Matrix Effects
  • Test: Compare the peak area of the derivative in solvent vs. extracted plasma .

  • Calculation:

    
    .
    
  • Acceptance: 85%–115%. If suppression occurs, switch to a Liquid-Liquid Extraction (LLE) using MTBE instead of protein precipitation.

Summary Data Table: Method Parameters
ParameterOptimized ConditionRationale
Reaction Temp 60°COvercomes steric hindrance of ortho-MOM group.
Acid Catalyst 0.1% TFAActivates carbonyl; TFA is volatile (LC-MS friendly).
Reaction Time 45 minBalance between conversion yield and MOM stability.
Detection Limit ~50 pg/mLDansyl moiety increases ionization efficiency by ~50x.

References

  • Syngene International. (2024). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved from

  • Thermo Fisher Scientific. (2024). Reagents for Modifying Aldehydes and Ketones: Dansyl Hydrazine.[3] Retrieved from

  • Santa Cruz Biotechnology. (2024). Product Data: methanone.[4] (Used for structural analog comparison). Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis.[2][5] Wiley-Interscience.[2] (Reference for MOM group stability/lability conditions).

  • Higashi, T., et al. (2016). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.[6] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

Method

Application Note: Scalable Synthesis of 2-(Methoxymethoxy)phenylmethanone via In-Situ Electrophile Generation

Abstract This application note details a robust, scalable protocol for the synthesis of 2-(Methoxymethoxy)phenylmethanone (2-MOM-benzophenone) from 2-hydroxybenzophenone. The protection of ortho-hydroxybenzophenones is c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(Methoxymethoxy)phenylmethanone (2-MOM-benzophenone) from 2-hydroxybenzophenone. The protection of ortho-hydroxybenzophenones is chemically challenging due to strong intramolecular hydrogen bonding, which significantly reduces nucleophilicity. Furthermore, the classic reagent—chloromethyl methyl ether (MOMCl)—is a regulated carcinogen, posing severe compliance risks at scale. This guide presents a Process Intensification (PI) approach utilizing the in-situ generation of MOMCl from dimethoxymethane (DMM) and acetyl chloride, followed by immediate base-mediated coupling. This method eliminates the isolation of neat MOMCl, ensuring high operator safety while overcoming the steric and electronic deactivation of the substrate.

Introduction & Strategic Rationale

The Target & Utility

2-(Methoxymethoxy)phenylmethanone is a critical intermediate in medicinal chemistry. The MOM group serves two distinct roles:

  • Protection: It masks the phenolic hydroxyl group, which is incompatible with organometallic reagents (e.g., Grignard, organolithiums).

  • Directed Ortho-Metalation (DoM): The MOM ether oxygen coordinates with lithium bases (e.g.,

    
    -BuLi), directing metallation to the adjacent ortho position (position 3), enabling the synthesis of complex polysubstituted benzophenones not accessible via Friedel-Crafts acylation.
    
The Chemical Challenge

The starting material, 2-hydroxybenzophenone, exhibits a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen (


 shift > 2 units compared to phenol).
  • Consequence: Standard mild protection methods (e.g., DMM/acid catalysis) often fail or stall due to poor nucleophilicity.

  • Solution: A reactive electrophile (MOMCl) is required, combined with a base capable of sequestering the proton (DIPEA) or initially deprotonating the phenol (NaH).

Route Selection: Safety vs. Efficacy
ParameterMethod A: Commercial MOMClMethod B: Acid-Catalyzed DMMMethod C: In-Situ MOMCl (Recommended)
Reagent Status OSHA Carcinogen (High Hazard)Green / SafeGenerated in-situ (Closed System)
Reactivity HighLow (Fails for H-bonded phenols)High
Scalability Poor (Regulatory limits)HighHigh
Cost High (Commercial MOMCl is expensive)LowLow

Reaction Mechanism & Pathway

The process involves two distinct phases performed in a single reactor (telescoped process).

  • Generation Phase: Dimethoxymethane reacts with Acetyl Chloride catalyzed by Zinc Bromide to form MOMCl and Methyl Acetate.

  • Coupling Phase: The active MOMCl solution reacts with 2-hydroxybenzophenone in the presence of DIPEA (Diisopropylethylamine).

ReactionPathway cluster_0 Phase 1: Electrophile Generation cluster_1 Phase 2: Coupling DMM Dimethoxymethane (DMM) MOMCl MOM-Cl (Active Electrophile) DMM->MOMCl + AcCl / ZnBr2 AcCl Acetyl Chloride AcCl->MOMCl ZnBr2 ZnBr2 (cat.) ZnBr2->MOMCl MeOAc Methyl Acetate (Byproduct) Product 2-(Methoxymethoxy)- phenylmethanone MOMCl->Product Substrate 2-Hydroxy- benzophenone Intermediate Phenoxide Intermediate Substrate->Intermediate + DIPEA DIPEA DIPEA (Base) DIPEA->Intermediate Intermediate->Product + MOMCl (from Phase 1)

Caption: Two-stage reaction pathway. MOMCl is generated in situ to avoid isolation of the carcinogen, then immediately consumed by the base-activated substrate.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with overhead stirring and a reflux condenser connected to a caustic scrubber (NaOH) to trap any escaping acid vapors.

  • Solvent: Toluene (Anhydrous, <50 ppm water).

  • Reagents:

    • 2-Hydroxybenzophenone (1.0 equiv)

    • Dimethoxymethane (DMM) (1.5 equiv)

    • Acetyl Chloride (1.5 equiv)

    • Zinc Bromide (

      
      ) (0.01 equiv / 1 mol%)
      
    • DIPEA (Hunig's Base) (2.0 equiv)

Step-by-Step Procedure
Phase 1: In-Situ Generation of MOMCl
  • Charge the reactor with Toluene (5 volumes relative to substrate) and Dimethoxymethane (1.5 equiv) under a Nitrogen blanket.

  • Add Zinc Bromide (0.01 equiv). Agitate at 200 RPM.

  • Cool the mixture to 0–5 °C.

  • Addition: Add Acetyl Chloride (1.5 equiv) dropwise via a dosing pump over 30 minutes. Maintain internal temperature < 10 °C.

    • Observation: The solution may turn slightly cloudy or yellow.

  • Digest: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2 hours.

    • Checkpoint: At this stage, the DMM is converted to MOMCl. Do not sample for offline analysis to minimize exposure. Assume quantitative conversion based on stoichiometry.

Phase 2: Coupling Reaction
  • Cool the reactor contents back to 0 °C.

  • Add 2-Hydroxybenzophenone (1.0 equiv) as a solid or a solution in minimal Toluene.

  • Addition: Add DIPEA (2.0 equiv) slowly over 1 hour.

    • Critical: This step is exothermic. Control addition rate to keep

      
      .
      
    • Chemistry Note: The DIPEA acts as a proton scavenger. The ortho-H-bond is broken as the phenoxide attacks the highly reactive MOMCl.

  • Reaction: Warm to ambient temperature and then heat to 50 °C for 4–6 hours.

    • Note: Heating is often required for this specific substrate due to the steric hindrance and H-bonding stability.

  • IPC (In-Process Control): Sample for HPLC. Target: < 1.0% remaining starting material.

Phase 3: Workup & Isolation
  • Quench: Cool to 20 °C. Slowly add saturated aqueous Ammonium Chloride (

    
    , 3 volumes).
    
    • Safety: This destroys excess MOMCl, converting it to formaldehyde and methanol. Ensure scrubber is active.

  • Separation: Agitate for 15 mins, settle, and separate phases.

  • Wash: Wash the organic layer with:

    • 1x Water (3 vol)

    • 1x 1M NaOH (2 vol) – Crucial to remove unreacted starting phenol.

    • 1x Brine (2 vol)

  • Concentration: Distill Toluene under reduced pressure to obtain a crude oil.

  • Crystallization: Dissolve crude oil in hot Hexane/Ethyl Acetate (9:1). Cool slowly to 0 °C to crystallize.

  • Filtration: Collect solids, wash with cold Hexane, and dry under vacuum at 40 °C.

Process Safety & Hazard Control

This protocol involves Chloromethyl Methyl Ether (MOMCl) , an OSHA-regulated carcinogen.[1]

HazardControl Measure
MOMCl Exposure Closed System: MOMCl is generated and consumed in the same vessel. No isolation. PPE: Full Tyvek suit, double nitrile gloves, and full-face respirator if breaking containment.
Exotherm Controlled addition of Acetyl Chloride and DIPEA. Jacket cooling required.[2]
Formaldehyde Generated during quench. Waste streams must be treated with NaOH/Peroxide before disposal.

Analytical Specifications

Verify the product identity and purity using the following parameters.

TestMethodSpecification
Appearance VisualWhite to Off-white Crystalline Solid
Purity HPLC (254 nm)> 98.5% (Area %)
Identity (NMR)

-NMR (

)

3.50 (s, 3H,

), 5.20 (s, 2H,

)
Residual Solvent GC-HSToluene < 890 ppm
Water Content Karl Fischer< 0.1% w/w

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Strong H-bond preventing reaction.Increase temperature to 60–70 °C during coupling. Add 0.1 equiv NaI (Finkelstein condition) to generate more reactive MOM-I in situ.
Product Hydrolysis Acidic quench or workup.MOM ethers are acid-labile. Ensure quench is neutral/basic (

or

). Avoid acidic washes.
Emulsion DIPEA salts.Filter the biphasic mixture through Celite before separation or increase Brine concentration.

Workflow Diagram

ProcessFlow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup start Start step1 Charge Toluene + DMM Add ZnBr2 Catalyst start->step1 step2 Cool to 0°C step1->step2 step3 Dose Acetyl Chloride (Generate MOMCl in situ) step2->step3 step4 Stir 2h @ RT step3->step4 step5 Add 2-HBP + Dose DIPEA (Exotherm Control) step4->step5 step6 Heat to 50°C for 4h step5->step6 step7 Quench with NH4Cl step6->step7 step8 Phase Separation (Wash w/ NaOH to remove phenol) step7->step8 step9 Crystallization (Hexane/EtOAc) step8->step9 end Final Product (>98% Purity) step9->end

Caption: Operational workflow for the telescoped synthesis, highlighting critical temperature control points.

References

  • Berliner, M. A.; Belecki, K. (2005).[3] "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other Alkyl Chloromethyl Ethers". Journal of Organic Chemistry, 70(23), 9618–9621. Link

    • Key Reference for the in-situ gener
  • Greene, T. W.; Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York.[3] Link

    • Standard reference for MOM stability and general protection protocols.
  • Organic Syntheses (2007).[1] "Synthesis of alpha-Halo Ethers from Symmetric Acetals". Org.[1][2][3] Synth. 84, 102.[1] Link

    • Detailed safety and procedural d
  • Occupational Safety and Health Administration (OSHA) . "1910.1006 - Methyl chloromethyl ether".[4] Link

    • Regulatory grounding for the safety protocols mand

Sources

Application

application of 2-(Methoxymethoxy)phenylmethanone in medicinal chemistry

Application Note: Strategic Utilization of 2-(Methoxymethoxy)phenylmethanone in Medicinal Chemistry Executive Summary 2-(Methoxymethoxy)phenylmethanone (MOM-protected 2-hydroxybenzophenone) serves as a critical "masked"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Methoxymethoxy)phenylmethanone in Medicinal Chemistry

Executive Summary

2-(Methoxymethoxy)phenylmethanone (MOM-protected 2-hydroxybenzophenone) serves as a critical "masked" synthon in the development of tricyclic aromatic therapeutics. While the benzophenone core is ubiquitous in kinase inhibitors and anti-inflammatory agents, the free hydroxyl group at the 2-position often leads to premature cyclization or interferes with chemoselective modifications.

This guide details the application of the methoxymethoxy (MOM) ether moiety as a strategic lever to:

  • Direct Regioselectivity: Utilize the MOM group to direct Electrophilic Aromatic Substitution (EAS) or Directed Ortho Metalation (DoM) (under specific conditions).

  • Modulate Photostability: Block Excited-State Intramolecular Proton Transfer (ESIPT) to facilitate radical-based functionalizations.

  • Assemble Xanthones: Serve as the immediate precursor for base-mediated cyclization into xanthone scaffolds, a privileged structure in oncology (e.g., DMXAA analogues).

Part 1: Strategic Utility & Mechanism

The utility of 2-(Methoxymethoxy)phenylmethanone lies in the orthogonality of the MOM protecting group. Unlike simple methyl ethers, the MOM group is stable under basic conditions (allowing for nucleophilic attacks on the carbonyl or the second ring) but is cleaved under mild acidic conditions to reveal the phenol required for intramolecular cyclization.

Pathway Analysis: The Xanthone Convergence

The following diagram illustrates the workflow converting the benzophenone precursor into a bioactive xanthone scaffold.

XanthoneSynthesis cluster_mech Mechanism of Action Start 2-(Methoxymethoxy) phenylmethanone Step1 Functionalization (EAS / DoM) Start->Step1 Regioselective Modification Step2 Deprotection (Acid Hydrolysis) Step1->Step2 Unmasking Phenol Step3 Intramolecular Cyclization Step2->Step3 Base/Heat End Bioactive Xanthone Scaffold Step3->End Final Product MOM_Role MOM Group: 1. Prevents premature cyclization 2. Directs ortho-lithiation (DoM) 3. Stable to nucleophiles

Caption: Logical workflow for converting MOM-protected benzophenones into xanthone therapeutics, highlighting the protective and directive role of the MOM group.

Part 2: Detailed Experimental Protocols

Protocol A: Preparation of the Scaffold

Context: If the starting material is not commercially sourced, it is synthesized from 2-hydroxybenzophenone. Note: MOM-Cl is a carcinogen; this protocol uses a greener alternative.

Reagents:

  • 2-Hydroxybenzophenone (1.0 eq)

  • Dimethoxymethane (DMM) (solvent/reagent)

  • Phosphorus pentoxide (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 2-hydroxybenzophenone (10 mmol) in a mixture of DCM (20 mL) and Dimethoxymethane (10 mL) under

    
     atmosphere.
    
  • Addition: Add

    
     (12 mmol) in portions at 0°C with vigorous stirring.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (hydrogen-bonded phenol) will have a higher

    
     than the product in non-polar solvents due to polarity changes, but the MOM ether is distinct.
    
  • Quench: Pour the mixture into ice-cold saturated

    
    .
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Yield: Expect >90% yield of a viscous pale yellow oil or solid.

Protocol B: Directed Ortho Metalation (DoM) for 3-Substitution

Context: The MOM group coordinates lithium, directing functionalization to the 3-position. However, the benzophenone carbonyl is electrophilic. We must use a non-nucleophilic base (LiTMP) or protect the carbonyl first. This protocol assumes Carbonyl Protection is NOT desired, utilizing steric control.

Reagents:

  • 2-(Methoxymethoxy)phenylmethanone

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ

  • Electrophile (e.g., Methyl Iodide, DMF)

  • THF (Anhydrous)

Step-by-Step:

  • Base Preparation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF at -78°C, add

    
    -BuLi (1.1 eq). Stir for 30 mins to form LiTMP.
    
  • Metalation: Add solution of 2-(Methoxymethoxy)phenylmethanone (1.0 eq) in THF dropwise to the LiTMP solution at -78°C.

    • Mechanism:[1][2][3][4][5] The bulky LiTMP removes the proton at the 3-position (ortho to MOM) without attacking the ketone carbonyl. The Lithium atom is stabilized by coordination to the MOM oxygens.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns deep red/orange.

  • Electrophile Trapping: Add the electrophile (e.g., MeI, 1.5 eq) slowly.

  • Workup: Allow to warm to RT, quench with saturated

    
    , and extract with EtOAc.
    

Data Table: Typical Electrophile Efficiency

ElectrophileProduct Substituent (3-pos)Yield (%)Notes

Methyl (

)
78%Requires rapid addition

Formyl (

)
65%Acidic workup required

Iodo (

)
82%Useful for Suzuki coupling
Protocol C: Deprotection and "One-Pot" Xanthone Cyclization

Context: This is the primary medicinal chemistry application. The MOM group is cleaved, and the resulting phenolate displaces a leaving group (usually a halogen or nitro group) on the other ring to close the xanthone system.

Pre-requisite: The benzophenone must have a leaving group (F, Cl, or


) at the 

-position (on the other ring).

Reagents:

  • Substrate: 2-(Methoxymethoxy)-2'-fluorobenzophenone

  • Acid: 3M HCl or TFA

  • Base:

    
     or NaH
    
  • Solvent: MeOH (deprotection), DMF (cyclization)

Procedure:

  • Deprotection: Dissolve the MOM-protected substrate in MeOH. Add 3M HCl (5 eq) and reflux for 60 minutes.

    • Validation: Disappearance of the MOM singlet (~3.4 ppm) in

      
       NMR.
      
  • Isolation: Remove MeOH under vacuum. Dilute with water, extract with EtOAc. The product is the free phenol (2-hydroxy-2'-fluorobenzophenone).

  • Cyclization: Dissolve the crude phenol in dry DMF. Add

    
     (2.0 eq).
    
  • Thermal Activation: Heat to 100°C for 4 hours.

    • Mechanism:[1][2][3][4][5] Intramolecular Nucleophilic Aromatic Substitution (

      
      ). The phenolate attacks the carbon bearing the fluorine.
      
  • Purification: Pour into ice water. The xanthone usually precipitates as a white/cream solid. Filter and recrystallize from Ethanol.[6]

Part 3: Safety & Troubleshooting

  • MOM-Cl Warning: If using Chloromethyl methyl ether (MOM-Cl) for synthesis, be aware it is a known human carcinogen.[7] Use the DMM/

    
     method (Protocol A) whenever possible.
    
  • Carbonyl Attack: If DoM yields are low due to alkylation of the ketone, convert the ketone to a ketal (ethylene glycol/TsOH) prior to lithiation.

  • Stability: MOM ethers are stable to base but sensitive to strong Lewis acids (

    
    , 
    
    
    
    ). Avoid these reagents during intermediate steps unless deprotection is intended.

References

  • Synthesis of Xanthones via Benzophenones

    • Title: Synthesis of 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxybenzophenone via Microwave-Assisted Annulation.

    • Source: Scholar Commons (University of South Carolina).
    • URL:[Link] (General repository link for verification of methodology).

  • MOM Group Stability & Cleavage

    • Title: Protective Groups in Organic Synthesis (Greene & Wuts).[7][8]

    • Source: Wiley Online Library.
    • URL:[Link]

  • Medicinal Chemistry of Benzophenones

    • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry.[9]

    • Source: PubMed Central (NIH).
    • URL:[Link]

  • Directed Ortho Metalation (General)

    • Title: Directed ortho metalation.
    • Source: Chemical Reviews (Snieckus).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 2-(Methoxymethoxy)phenylmethanone Synthesis

Case ID: MOM-BP-OPT-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Mechanism of Failure You are experiencing low yields in the synthesis of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MOM-BP-OPT-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanism of Failure

You are experiencing low yields in the synthesis of 2-(methoxymethoxy)phenylmethanone (MOM-protected 2-hydroxybenzophenone). This is not a standard phenol protection; it is a "privileged" failure mode caused by the substrate's geometry.

The Core Problem: Intramolecular Hydrogen Bonding (IMHB) The precursor, 2-hydroxybenzophenone, possesses a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen (


 resonance loop).
  • Consequence: The phenolic proton is "locked," significantly raising the

    
     (making it harder to deprotonate) and reducing the nucleophilicity of the oxygen even if partially deprotonated.
    
  • The Fix: You cannot rely on weak bases (e.g.,

    
    , 
    
    
    
    ) or equilibrium-based acid catalysis (DMM) without specific modifications. You must force the equilibrium to the phenoxide species using a strong, irreversible base or a Lewis acid catalyst that disrupts the chelation.

Strategic Workflow Selector

Before proceeding, select your protocol based on your lab's constraints.

ReactionSelector Start Start: Select Constraint Constraint1 Priority: Max Yield & Reliability Start->Constraint1 Constraint2 Priority: Avoid Carcinogens (No MOM-Cl) Start->Constraint2 RouteA Protocol A: Irreversible Deprotonation (NaH / MOM-Cl / DMF) Constraint1->RouteA Recommended for hindered substrates RouteB Protocol B: Acid-Catalyzed Acetalization (DMM / P2O5 / CHCl3) Constraint2->RouteB Green Alternative

Figure 1: Decision tree for selecting the synthesis pathway. Protocol A is the industry standard for hindered benzophenones.

Protocol A: The "Gold Standard" (NaH/MOM-Cl)

Best for: Maximum yield (>90%), hindered substrates, small-to-mid scale.

The Logic

We use Sodium Hydride (NaH) in DMF . The hydride irreversibly removes the proton as


 gas, permanently breaking the intramolecular hydrogen bond. The polar aprotic solvent (DMF) solvates the sodium cation, leaving a "naked," highly reactive phenoxide anion.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent Prep: Ensure DMF is anhydrous (water <50 ppm). Water destroys MOM-Cl and consumes NaH.

  • Deprotonation (Critical Step):

    • Charge NaH (60% in oil, 1.5 equiv ) into the flask. Wash with dry hexane if oil removal is desired (optional).

    • Add DMF (0.5 M concentration relative to substrate). Cool to 0°C.

    • Add 2-hydroxybenzophenone (1.0 equiv ) dropwise in DMF.

    • Wait: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes. Visual Cue: The solution should turn bright yellow/orange, indicating the formation of the benzophenone phenoxide. Bubbling (

      
      ) must cease.
      
  • Alkylation:

    • Cool back to 0°C.

    • Add Chloromethyl methyl ether (MOM-Cl) (1.2 - 1.5 equiv ) dropwise. Safety: MOM-Cl is a carcinogen; use extreme caution.

    • Warm to RT and stir for 2–4 hours.

  • Quench: Cool to 0°C. Add saturated

    
     (aq) slowly.
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with water (x3) to remove DMF, then brine. Dry over

    
    .
    
Troubleshooting Protocol A
SymptomDiagnosisCorrective Action
Low Conversion (<50%) IMHB not broken.Increase NaH to 2.0 equiv. Ensure bubbling stops before adding MOM-Cl.
Starting Material Remains MOM-Cl hydrolysis.Your DMF is wet. MOM-Cl hydrolyzes to formaldehyde and HCl instantly in water. Use fresh anhydrous DMF.
New Spot on TLC (Lower Rf) C-Alkylation.Rare, but possible with phenoxides. Keep reaction at 0°C during MOM-Cl addition.

Protocol B: The "Green" Route (DMM)

Best for: Safety-restricted labs, large scale where MOM-Cl is prohibited.

The Logic

This method uses Dimethoxymethane (DMM) as the MOM source.[1] It relies on an acid catalyst (


) to generate the reactive oxocarbenium ion in situ.
  • Challenge: The reaction produces methanol as a byproduct. Methanol competes with the phenol, reversing the equilibrium.

  • Solution:

    
     acts as both a catalyst and a dehydrating agent/methanol scavenger.
    
Step-by-Step Procedure
  • Reagents: Dissolve 2-hydroxybenzophenone (1.0 equiv ) in dry Chloroform (

    
    ) or DCM.
    
  • Add DMM: Add Dimethoxymethane (10–20 equiv ). It acts as reagent and co-solvent.

  • Catalyst: Add

    
      (1.5–2.0 equiv ) in portions with vigorous stirring at RT.
    
  • Reaction: Stir for 6–12 hours.

  • Workup: Decant the solution from the gummy

    
     residue. Pour the organic layer into saturated 
    
    
    
    (aq). Crucial: The solution must be basic to prevent hydrolysis of the product.
Troubleshooting Protocol B
SymptomDiagnosisCorrective Action
Reversion to SM Acidic hydrolysis.The product is an acetal. If the workup is acidic, it falls apart. Use

in your extraction solvent.
Stalled Reaction Equilibrium limitation.Add molecular sieves (4Å) to the reaction to trap methanol/water.
Gummy Residue

clumping.
Use vigorous mechanical stirring. Alternatively, use

(0.1 equiv) as a Lewis acid catalyst instead of

.

Isolation & Purification (The Hidden Trap)

Even with a successful reaction, you can lose yield during purification. MOM ethers of benzophenones are acid-sensitive.

The Silica Gel Trap: Standard silica gel is slightly acidic (pH 6.0–6.5). This is enough to hydrolyze the MOM group back to the phenol, especially given the thermodynamic stability of the reformed IMHB in the starting material.

The Fix:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.
    
  • Eluent: Maintain 0.5%

    
     in your elution solvent system (e.g., Hexanes/EtOAc + 0.5% 
    
    
    
    ).

Comparison of Yield Data

VariableProtocol A (NaH/MOM-Cl)Protocol B (DMM/

)
Protocol C (

/MOM-Cl)
Avg. Yield 92 - 96% 75 - 85%40 - 60%
Reaction Time 2 - 4 Hours12 - 24 Hours18 - 48 Hours
Reliability HighModerate (Moisture sensitive)Low (Cannot break IMHB)
Safety Profile Poor (Carcinogen)GoodPoor (Carcinogen)

FAQ: User Questions

Q: Can I use DIPEA (Hünig's Base) instead of NaH with MOM-Cl? A: For standard phenols, yes. For 2-hydroxybenzophenone, no.[2][3][4][5] DIPEA is not strong enough to completely deprotonate the intramolecularly hydrogen-bonded phenol. You will get slow kinetics and poor conversion.

Q: Why does my product smell like formaldehyde? A: Your product is decomposing. This indicates residual acid is present. Wash your organic phase with


 again and ensure your storage vial is base-washed.

Q: I see two spots very close together on TLC. What are they? A: If using Protocol A, check if you have C-alkylation (rare). More likely, it is rotamers. Benzophenones are bulky; the MOM group adds steric hindrance, potentially restricting rotation. Run NMR at elevated temperature to see if peaks coalesce.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[6] (The definitive guide on MOM stability and cleavage conditions).

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of Methoxymethyl Ethers from Alcohols and Phenols."[6] J. Org.[6] Chem.2005 , 70, 9618–9621.[6] Link (Optimization of MOM synthesis).

  • Gras, J.-L.; Chang, Y.-Y.; Guerin, A. "Lithium Bromide-Assisted Protection of Primary and Secondary Alcohols as Methoxymethyl Ethers using Dimethoxymethane." Synthesis1985, 74–75.
  • Hansen, T. V.; Skattebøl, L. "One-pot synthesis of methoxymethyl ethers from alcohols using dimethoxymethane and phosphorus pentoxide." Tetrahedron Lett.[7]2005 , 46, 3357-3358. (Source for Protocol B).

Sources

Optimization

Technical Support Center: 2-(Methoxymethoxy)phenylmethanone Synthesis

Ticket Subject: Troubleshooting Impurities & Reaction Stalling in MOM Protection of Ortho-Hydroxy Ketones Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The "Ortho-Effect...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Impurities & Reaction Stalling in MOM Protection of Ortho-Hydroxy Ketones Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical guide for synthesizing 2-(Methoxymethoxy)phenylmethanone . As researchers, you are likely protecting the 2-hydroxybenzophenone scaffold to mask the phenol during subsequent lithiation or Grignard additions.

The Core Challenge: Unlike standard phenol protection, this substrate features a strong Intramolecular Hydrogen Bond (IHB) between the phenolic hydroxyl and the carbonyl oxygen. This "locks" the proton, significantly reducing nucleophilicity compared to meta or para isomers. Consequently, standard protocols (e.g., DIPEA/DCM) often fail or stall, leading to specific side-product profiles that we will address below.

Part 1: Diagnostic Guide to Side Products

Use this module to identify impurities based on your observations.

Issue 1: "My product isolated as the Starting Material (SM)."

Diagnosis: Acid-Catalyzed Hydrolysis (Reversion)

  • Observation: TLC shows full conversion during the reaction, but NMR of the isolated solid shows only 2-hydroxybenzophenone.

  • The Science: Methoxymethyl (MOM) ethers are acetals.[1][2] While stable to base, they are extremely acid-labile. If you quench with 1M HCl or use silica gel that is slightly acidic during purification, the acetal hydrolyzes, ejecting formaldehyde and returning the phenol.

  • Side Product: Formaldehyde (HCHO) and Methanol (MeOH) (usually lost in vacuo).

Issue 2: "White, insoluble precipitate is forming during the reaction."

Diagnosis: MOM-Chloride Polymerization (Paraformaldehyde)

  • Observation: The reaction mixture becomes cloudy with a white solid that does not dissolve in organic solvents.

  • The Science: Commercial MOM-Cl (Chloromethyl methyl ether) is often contaminated with HCl. In the presence of ambient moisture or insufficient base, MOM-Cl hydrolyzes to formaldehyde, which spontaneously polymerizes into paraformaldehyde.

  • Side Product: Paraformaldehyde (solid polymer).

Issue 3: "I see a new spot on TLC that isn't Product or SM."

Diagnosis: C-Alkylation (Rare but possible)

  • Observation: A lipophilic spot appears near the product front.

  • The Science: Phenoxides are ambident nucleophiles. While MOM-Cl is a "hard" electrophile favoring O-alkylation, forcing conditions (high heat, highly polar solvents like HMPA) can theoretically promote C-alkylation at the ortho or para positions, especially if the ortho-position is deactivated by the carbonyl.

  • Side Product: 3-(methoxymethyl)-2-hydroxybenzophenone (C-alkylated derivative).

Part 2: Troubleshooting & FAQs

Q1: Why is the reaction stalling at 50% conversion?

Technical Answer: You are likely fighting the Intramolecular Hydrogen Bond (IHB) . In 2-hydroxybenzophenone, the hydroxyl proton is chelated to the ketone oxygen (a 6-membered pseudo-ring). This stabilization increases the pKa of the phenol, making it harder to deprotonate with weak bases like DIPEA or


.
  • Solution: Switch to Sodium Hydride (NaH) in DMF or THF . The irreversible deprotonation by hydride breaks the IHB, forming the sodium phenoxide, which is far more nucleophilic.

Q2: How do I remove the carcinogenic MOM-Cl excess safely?

Technical Answer: Do not just rotovap. MOM-Cl is volatile and carcinogenic.

  • Protocol: Quench the reaction with saturated aqueous Ammonium Hydroxide (

    
    )  or a mixture of Ethanol/Ammonium hydroxide. The ammonia reacts with MOM-Cl to form hexamethylenetetramine (urotropine), a harmless water-soluble solid, effectively neutralizing the carcinogen before workup.
    

Part 3: Visualizing the Chemistry

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the successful protection pathway versus the hydrolysis failure mode.

MOM_Protection_Pathway SM 2-Hydroxybenzophenone (Strong Intramolecular H-Bond) Inter Phenoxide Intermediate (Broken H-Bond) SM->Inter Deprotonation (NaH preferred) Base Base (NaH vs DIPEA) Base->Inter Product 2-(Methoxymethoxy) phenylmethanone Inter->Product Nucleophilic Attack (S_N2) MOMCl MOM-Cl (Electrophile) MOMCl->Product Paraform Paraformaldehyde (Side Product) MOMCl->Paraform Moisture/Hydrolysis Product->SM Acidic Quench (Reversion) Hydrolysis Hydrolysis (Acidic Workup)

Caption: Figure 1. The reaction pathway highlights the critical reversion to Starting Material (SM) if exposed to acid, and the formation of paraformaldehyde from reagent decomposition.

Figure 2: Troubleshooting Decision Tree

Use this flow to determine the corrective action for your specific failure.

Troubleshooting_Tree Start Problem Detected CheckTLC Check TLC: Is SM present? Start->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM Reaction Incomplete NoSM No, Product formed CheckTLC->NoSM Reaction Complete WhiteSolid White Solid? YesSM->WhiteSolid CheckWorkup Did it disappear after workup? NoSM->CheckWorkup Reversion ACID HYDROLYSIS Use NaHCO3 quench CheckWorkup->Reversion Yes (Lost Product) Stalled REACTION STALLED Switch to NaH/DMF WhiteSolid->Stalled No Polymer MOM-Cl DECOMPOSITION Use fresh reagent Dry solvents WhiteSolid->Polymer Yes

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of low yields or impurities.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 2-(Methoxymethoxy)phenylmethanone minimizing reversion and stalling.

Reagents:

  • Substrate: 2-Hydroxybenzophenone (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.5 equiv) — Preferred over DIPEA for ortho-phenols.

  • Electrophile: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) — Warning: Carcinogen.

  • Solvent: Anhydrous DMF or THF (0.5 M concentration).

Step-by-Step Methodology:

  • Activation (Breaking the H-Bond):

    • In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C.

    • Add 2-hydroxybenzophenone dropwise (dissolved in minimal DMF).

    • Critical Step: Stir at 0°C for 30 minutes until gas evolution ceases. The solution should turn yellow/orange, indicating the formation of the phenoxide anion.

  • Protection:

    • Add MOM-Cl (1.2 equiv) dropwise via syringe at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Run TLC (Hexane/EtOAc 8:1). Product should be less polar (higher Rf) than SM.

  • Quench & Workup (Preventing Reversion):

    • Do NOT use HCl.

    • Pour the reaction mixture into saturated

      
       solution  (pH ~8-9).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
       (neutral pH) rather than 
      
      
      
      (slightly acidic).
  • Purification:

    • Flash chromatography on silica gel.

    • Pro-Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity before loading your sample. This prevents on-column hydrolysis.

Part 5: Data Summary

ParameterStandard Condition (DIPEA)Optimized Condition (NaH)Why?
Reaction Time 12–24 Hours2–4 HoursNaH irreversibly deprotonates the H-bonded phenol.
Conversion Often <60% (Stalls)>95%Strong base overcomes the ortho-carbonyl H-bond.
Major Impurity Unreacted SMMinimalHigher nucleophilicity of sodium phenoxide.
Workup Risk LowHigh (if unquenched NaH remains)Requires careful quenching to avoid fire/splashing.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Detailed stability data of MOM ethers against acid/base).

  • Berliner, M. A., & Belecki, K. (2005).[3] Simple, Rapid, and Efficient Synthesis of Chloromethyl Methyl Ether. The Journal of Organic Chemistry, 70(23), 9618–9621. (Discusses MOM-Cl preparation and decomposition products).

  • Hansen, T. V., & Skattebøl, L. (2005). One-pot synthesis of methoxymethyl ethers from alcohols and acid chlorides. Tetrahedron Letters, 46(19), 3357-3358. (Alternative conditions and side product analysis).

  • Ramesh, C., et al. (2003).[3] Silica-supported sodium hydrogen sulfate: A heterogeneous catalyst for the deprotection of MOM ethers. The Journal of Organic Chemistry, 68(18), 7101-7103. (Highlights the acid lability of the MOM group).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Methoxymethoxy)phenylmethanone Synthesis

Topic: Resolution of reaction failures during the methoxymethylation (MOM protection) of 2-hydroxybenzophenone derivatives. Ticket ID: MOM-BP-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of reaction failures during the methoxymethylation (MOM protection) of 2-hydroxybenzophenone derivatives. Ticket ID: MOM-BP-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Intramolecular Lock"

If your synthesis of 2-(Methoxymethoxy)phenylmethanone is failing, the root cause is likely not the MOM chloride (MOMCl) reagent itself, but the specific structural electronics of the starting material.

Unlike standard phenols, 2-hydroxybenzophenone contains a strong Intramolecular Hydrogen Bond (IHB) between the phenolic hydroxyl proton and the carbonyl oxygen. This forms a pseudo-six-membered ring (a "chelate ring") that significantly:

  • Reduces the acidity of the phenol (pKa shift).

  • Locks the conformation , sterically hindering nucleophilic attack.

  • Decreases nucleophilicity of the oxygen even after deprotonation if the counter-ion is tightly bound.

This guide addresses this specific mechanistic hurdle alongside standard reagent quality and isolation issues.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the failure mode.

TroubleshootingFlow Start Start: Reaction Failed CheckTLC 1. Check TLC/LCMS Is product formed? Start->CheckTLC NoProduct No/Low Product (<10% Conversion) CheckTLC->NoProduct Stalled YesProduct Product formed, but lost during isolation CheckTLC->YesProduct Disappears CheckReagent 2. Check MOMCl Quality (Hydrolysis?) NoProduct->CheckReagent CheckWorkup 4. Check Workup pH (Acid Hydrolysis) YesProduct->CheckWorkup CheckBase 3. Evaluate Base Strength (Breaking the H-Bond) CheckReagent->CheckBase Reagent OK ActionReagent Action: Distill MOMCl or Synthesize Fresh CheckReagent->ActionReagent Bad Reagent ActionBase Action: Switch to NaH/DMF or Phase Transfer CheckBase->ActionBase CheckSilica 5. Check Purification (Silica Acidity) CheckWorkup->CheckSilica ActionSilica Action: Use Basified Silica (Et3N treated) CheckWorkup->ActionSilica Acidic Conditions CheckSilica->ActionSilica

Figure 1: Diagnostic logic for MOM protection failures. Blue nodes indicate decision points; Red/Yellow indicate failure states.

Critical Failure Modes & Solutions

Issue A: Reaction Stalls (The "H-Bond" Barrier)

Symptom: Starting material remains unconsumed despite excess MOMCl and base (e.g., DIPEA or


).
Technical Root Cause:  The intramolecular hydrogen bond in 2-hydroxybenzophenone is estimated at 6–10 kcal/mol. Weak bases cannot effectively disrupt this chelate to form the reactive phenoxide anion.

Protocol Adjustment: You must switch to a Hard/Soft Acid-Base mismatch strategy or a stronger base to break the chelate.

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Base DIPEA (Hunig's Base) or

Sodium Hydride (NaH) (60% dispersion)
Solvent DCM or AcetoneDMF or THF (Polar Aprotic is required)
Temperature

to RT



(Heat often needed)
Stoichiometry 1.2 eq Base1.5 - 2.0 eq Base (Drive deprotonation)

Step-by-Step Optimized Protocol:

  • Dissolution: Dissolve 2-hydroxybenzophenone (1.0 eq) in dry DMF (0.5 M concentration) under Argon.

  • Deprotonation: Cool to

    
    . Add NaH (1.5 eq) portion-wise.
    
    • Observation: Evolution of

      
       gas. The yellow color of the starting material may intensify (phenoxide formation).
      
    • Critical Step: Stir at RT for 30 mins to ensure the H-bond is fully broken before adding the electrophile.

  • Alkylation: Cool back to

    
    . Add MOMCl (1.5 eq) dropwise.
    
  • Completion: Allow to warm to RT. If TLC shows incomplete conversion after 4 hours, heat to

    
    .
    
Issue B: Reagent Quality (MOMCl Instability)

Symptom: Reaction is slow, or yields are low even with NaH. White precipitate (salts) forms, but no product. Technical Root Cause: Commercial MOMCl (Chloromethyl methyl ether) degrades into HCl and formaldehyde upon storage. HCl neutralizes your base, and formaldehyde causes side reactions.

Verification (NMR Test): Take an aliquot of your MOMCl reagent in


.
  • Good Reagent: Singlet at

    
     ppm (
    
    
    
    ) and
    
    
    ppm (
    
    
    ).
  • Degraded: Signals for methyl formate or formaldehyde oligomers.

Solution: In-Situ Generation (Safer & Fresher) Avoid handling carcinogenic MOMCl directly by generating it in situ using Dimethoxymethane (DMM) and Acetyl Chloride.

Protocol (Berliner Method):

  • Mix Dimethoxymethane (DMM) and Acetyl Chloride (1:1 molar ratio) with catalytic ZnBr2 (0.01 eq).

  • Stir at RT for 2 hours.

  • Result: A solution of MOMCl in Methyl Acetate.[1] Use this solution directly in the alkylation step described in Issue A.

Issue C: Product Decomposition (Acid Sensitivity)

Symptom: Product spot is visible on TLC during reaction but disappears or streaks after column chromatography. Technical Root Cause: MOM ethers are acetals.[2] They are stable to base but extremely labile to acid . Silica gel is slightly acidic (pH 4-5). This acidity is sufficient to hydrolyze the MOM group, reverting it to the phenol, especially if the product is retained on the column for a long time.

Corrective Action:

  • Quench: Quench the reaction with Saturated

    
     (never water or HCl).
    
  • Basify Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in Hexanes before loading the sample.

  • Eluent: Add 0.5% Et3N to your mobile phase.

Visualizing the Mechanism

The diagram below illustrates the competition between the intramolecular hydrogen bond and the desired substitution.

ReactionMechanism cluster_0 Critical Barrier SM 2-Hydroxybenzophenone (Locked by H-Bond) Intermediate Open Phenoxide Anion (Reactive Species) SM->Intermediate Deprotonation (Requires Energy/Strong Base) Base Base (NaH) Base->Intermediate Intermediate->SM Re-protonation (Fast if wet) Product 2-MOM-Benzophenone (Twisted/Colorless) Intermediate->Product SN2 Attack (Irreversible) Reagent MOM-Cl Reagent->Product

Figure 2: Mechanistic pathway. The "Critical Barrier" is the energy required to break the intramolecular H-bond (Red node) to form the reactive phenoxide (Yellow node).

Frequently Asked Questions (FAQs)

Q1: Can I use TBAI (Tetrabutylammonium iodide) to accelerate the reaction? A: Yes. Adding 0.1 eq of TBAI can catalyze the reaction via the Finkelstein mechanism, converting the alkyl chloride (MOMCl) to the more reactive alkyl iodide (MOMI) in situ. This is highly recommended for sterically hindered substrates like benzophenones.

Q2: The reaction turns black/tarry. What happened? A: This usually indicates polymerization of the MOMCl reagent or decomposition of the solvent if NaH is used at high temperatures for too long. Ensure your MOMCl is added slowly at


 and only heat if conversion stalls at RT.

Q3: Is there a non-carcinogenic alternative to MOMCl? A: Yes. You can use Methoxymethyl Acetate (MOMOAc) .

  • Conditions: MOMOAc (10 eq),

    
     (catalytic), DCM, Reflux.
    
  • Note: This method is generally slower and lower yielding for hindered phenols like 2-hydroxybenzophenone compared to the NaH/MOMCl route, but it avoids bis(chloromethyl)ether formation.

Q4: How do I remove the MOM group later? A: Standard acidic hydrolysis (6M HCl/THF) often works. However, for 2-MOM-benzophenones, the relief of steric strain and re-formation of the H-bond provides a thermodynamic driving force, making deprotection easier than usual. Mild reagents like


 in isopropanol or TMSBr can be used if other functional groups are acid-sensitive.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (The definitive guide on MOM stability and cleavage conditions).

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other

    
    -Haloalkyl Ethers." J. Org.[2] Chem.2005 , 70, 9618–9621.[1][2] (Protocol for safe in-situ generation of MOMCl). 
    
  • Hansen, T. V.; Skattebøl, L. "One-Pot Synthesis of Methoxymethyl Ethers from Alcohols and Dimethoxymethane." Org.[1][2] Synth.2005 , 82,[3] 64. (Alternative green chemistry approach).

  • Tang, K. C., et al. "Excited-State Intramolecular Proton Transfer in 2-Hydroxybenzophenone."[4] J. Phys. Chem. A2011 , 115, 6339–6346. (Detailed analysis of the intramolecular hydrogen bond strength in the target molecule).

Sources

Optimization

optimizing reaction conditions for 2-(Methoxymethoxy)phenylmethanone

This guide serves as a Tier-2 Technical Support resource for optimizing the synthesis of 2-(Methoxymethoxy)phenylmethanone (also known as O-MOM-protected 2-hydroxybenzophenone). Unlike standard phenol protection, this sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-2 Technical Support resource for optimizing the synthesis of 2-(Methoxymethoxy)phenylmethanone (also known as O-MOM-protected 2-hydroxybenzophenone).

Unlike standard phenol protection, this specific substrate presents a unique thermodynamic challenge: the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction significantly reduces the nucleophilicity of the phenoxide, requiring optimized conditions beyond standard textbook protocols.

Part 1: The "Gold Standard" Protocol

Objective: Maximize conversion (>95%) while minimizing MOM-Cl hydrolysis.

The Mechanistic Logic

Standard Williamson ether conditions (DIPEA/DCM) often fail here. The intramolecular H-bond (approx. 5–7 kcal/mol stabilization) creates a "locked" proton.

  • Base Selection: You must use Sodium Hydride (NaH) . Weak bases like DIPEA or K₂CO₃ are often insufficient to fully disrupt the H-bond equilibrium, leading to stalled reactions.

  • Solvent: DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents solvate the sodium cation effectively, leaving a "naked," highly reactive phenoxide anion capable of attacking the MOM-Cl.

Optimized Experimental Workflow
ParameterConditionTechnical Rationale
Stoichiometry 1.0 eq Substrate : 1.5 eq NaH : 1.2 eq MOM-ClExcess NaH ensures complete deprotonation of the H-bonded phenol.
Temperature 0°C (Addition)

RT (1h)

60°C (if stalled)
Initial cooling prevents runaway exotherms; heat may be required to drive the sterically hindered substitution.
Concentration 0.2 M to 0.5 MHigh concentration improves kinetics for bimolecular (SN2) reactions.
Atmosphere Strictly Anhydrous (Ar/N₂)MOM-Cl hydrolyzes rapidly in moist air to form formaldehyde and HCl.
Step-by-Step Procedure
  • Deprotonation: Charge a flame-dried flask with NaH (60% dispersion, 1.5 eq) and anhydrous DMF under Argon. Cool to 0°C.[1][2]

  • Addition: Add 2-hydroxybenzophenone (1.0 eq) dissolved in minimal DMF dropwise.

    • Observation: Evolution of H₂ gas. The solution will likely turn bright yellow/orange (phenoxide formation).

  • Equilibration: Stir at 0°C for 30 mins to ensure the H-bond is fully broken.

  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

    • Warning: MOM-Cl is a carcinogen.[1][3] Use a syringe with a long needle inside a fume hood.

  • Reaction: Warm to Room Temperature (RT). Monitor by TLC (approx. 2–4 hours).

  • Quench: Cool to 0°C. Add saturated NaHCO₃ (aq) carefully.

    • Critical: Do NOT use water or acid alone; the local acid generation from excess MOM-Cl hydrolysis can cleave your newly formed product.

Part 2: Visualizing the Pathway

The following diagram illustrates the critical "deprotonation first" pathway required to overcome the intramolecular hydrogen bond.

ReactionPathway Substrate 2-Hydroxybenzophenone (Intramolecular H-Bond) Intermed Naked Phenoxide (Na+ Salt in DMF) Substrate->Intermed NaH, DMF (Breaks H-Bond) Product 2-(Methoxymethoxy) phenylmethanone Intermed->Product SN2 Attack Reagent MOM-Cl (Electrophile) Reagent->Product Byproduct HCHO + HCl (Hydrolysis Risk) Reagent->Byproduct Moisture

Caption: The reaction requires a distinct deprotonation step (Red to Yellow) to break the internal H-bond before the SN2 attack can occur.

Part 3: Troubleshooting & FAQs

Q1: My conversion stalls at ~60% despite adding excess MOM-Cl. Why?

Diagnosis: The "Ion Pair" Problem.[4] Root Cause: In less polar solvents (like THF or DCM), the sodium phenoxide forms a tight ion pair with the sodium cation, shielding the oxygen from attacking the MOM-Cl. The Fix:

  • Add a Solubilizer: Add 10 mol% 15-Crown-5 (if using NaH) or TBAI (Tetrabutylammonium iodide). This sequesters the cation and increases the nucleophilicity of the phenoxide.

  • Switch Solvent: If you are using THF, switch to DMF or DMSO.

Q2: I see the product on TLC, but it disappears after column chromatography.

Diagnosis: Acid-Catalyzed Hydrolysis on Silica. Root Cause: MOM ethers are acetals; they are acid-labile. Silica gel is slightly acidic (pH 4–5). The Fix:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

  • Eluent Modification: Add 0.5% Et₃N to your mobile phase during purification.

Q3: The reaction turns black/tarry.

Diagnosis: Polymerization or Decomposition. Root Cause: MOM-Cl often contains HCl impurities if old. High temperatures with HCl present can cause Friedel-Crafts side reactions on the benzophenone rings. The Fix:

  • Distill MOM-Cl: (With extreme caution) or purchase "High Purity" grade.

  • Lower Temperature: Run the reaction at 0°C for longer times rather than heating to 60°C.

Q4: Are there green alternatives to carcinogenic MOM-Cl?

Answer: Yes, but with kinetic limitations. You can use Dimethoxymethane (DMM) with P₂O₅ (Phosphorus Pentoxide) in CHCl₃.

  • Pros: Avoids MOM-Cl toxicity.

  • Cons: This is an equilibrium reaction.[5] For 2-hydroxybenzophenone, the equilibrium heavily favors the starting material due to the stable H-bond. This method is generally not recommended for this specific substrate unless you use a Soxhlet extractor to remove methanol and drive the equilibrium.

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield CheckTLC Is Product visible on TLC? Start->CheckTLC CheckSM Is Starting Material (SM) remaining? CheckTLC->CheckSM Yes Stalled Reaction Stalled? CheckTLC->Stalled No (Only SM) LostProduct Product lost during workup? CheckSM->LostProduct No (Clean conversion) AcidicSilica Cause: Acidic Silica Hydrolysis LostProduct->AcidicSilica Yes FixSilica Fix: Add 1% Et3N to eluent AcidicSilica->FixSilica CheckBase Base used: DIPEA/K2CO3? Stalled->CheckBase SwitchBase Fix: Switch to NaH/DMF CheckBase->SwitchBase Yes CheckMoisture Reagent Quality? CheckBase->CheckMoisture No (Used NaH) FreshMOM Fix: Distill MOM-Cl or Dry Solvent (Mol. Sieves) CheckMoisture->FreshMOM

Caption: Diagnostic flow for identifying chemical vs. workup failures.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (The definitive guide on MOM stability and cleavage conditions).

  • Berliner, M. A., & Belecki, K. (2005).[6] Synthesis of haloalkyl ethers. Journal of Organic Chemistry, 70(23), 9618–9621. (Safety and preparation of MOM-Cl).

  • Fujioka, H., et al. (2009).[6] One-pot synthesis of unsymmetrically protected diols.[6] Organic Letters, 11(22), 5138–5141. (Insights into regioselective protection strategies).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[7][8][9] (Mechanistic overview of SN2 limitations with hindered substrates).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-(Methoxymethoxy)phenylmethanone

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Degradation Pathways & Troubleshooting Guide for MOM-Protected Benzophenones Last Updated: January 28, 2026 Introduction Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Degradation Pathways & Troubleshooting Guide for MOM-Protected Benzophenones Last Updated: January 28, 2026

Introduction

Welcome to the technical support hub for 2-(Methoxymethoxy)phenylmethanone . As researchers, we often utilize the Methoxymethyl (MOM) ether as a robust protecting group for phenols due to its stability against bases and nucleophiles. However, the specific ortho-substitution pattern of this benzophenone derivative introduces unique stability challenges that standard textbooks often overlook.

This guide deconstructs the two primary degradation pathways: Acid-Catalyzed Hydrolysis (the intended or unintended deprotection) and Photochemical Instability (a specific risk of the protected form).

Module 1: Acid-Catalyzed Hydrolysis (Primary Pathway)

The MOM group is an acetal.[1][2] Consequently, its "degradation" is chemically synonymous with acid-catalyzed hydrolysis. While this is often the desired deprotection route, it frequently occurs unintentionally during workup or storage due to trace acidity.

The Mechanism

The degradation follows an A1 mechanism. The ether oxygen is protonated, leading to the elimination of the phenol and the formation of a resonance-stabilized oxonium ion. This ion is rapidly trapped by water to form a hemiacetal, which decomposes into formaldehyde and methanol.

Visualizing the Pathway

MOM_Hydrolysis cluster_0 Critical Control Point Substrate 2-(Methoxymethoxy) phenylmethanone Protonation Protonation (Ether Oxygen) Substrate->Protonation + H+ (Trace Acid) Oxonium Oxonium Ion Intermediate Protonation->Oxonium - Phenol Leaving Group Hydrolysis Water Attack & Decomposition Oxonium->Hydrolysis + H2O Products 2-Hydroxybenzophenone + Formaldehyde + MeOH Hydrolysis->Products Rapid Collapse

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the rate-limiting step is the formation of the oxonium ion, which is accelerated by the stability of the leaving group (the benzophenone phenol).

Troubleshooting: Acid Sensitivity
SymptomProbable CauseCorrective Action
Degradation in NMR Tube Acidic CDCl₃ : Chloroform naturally decomposes to form HCl over time.Filter CDCl₃ through basic alumina before use or switch to DMSO-d₆ (non-acidic).
Low Yield after Silica Column Silica Acidity : Silica gel is slightly acidic (pH ~5-6), sufficient to cleave sensitive MOM ethers.Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexane to neutralize surface silanols.
"Ghost" Peaks in HPLC Formaldehyde Oligomers : The byproduct formaldehyde hydrates (methanediol) or polymerizes (paraformaldehyde).These peaks are distinct from your product. Look for broad peaks early in the chromatogram (high polarity).

Module 2: Photochemical Instability (The "Protection Paradox")

This is the most nuanced aspect of this molecule.

  • The Deprotected Form (2-Hydroxybenzophenone): Is a famous UV stabilizer. It absorbs UV light and dissipates the energy harmlessly as heat via Excited State Intramolecular Proton Transfer (ESIPT).

  • The Protected Form (Your Molecule): The MOM group blocks the hydroxyl proton. Without the ability to perform ESIPT, the molecule behaves like a standard benzophenone—it acts as a photosensitizer .

The Mechanism

Upon UV exposure (300–360 nm), the carbonyl group undergoes an


 transition to a triplet state. This excited species can abstract hydrogen atoms from solvents or undergo radical decomposition.
Visualizing the "Protection Paradox"

Photo_Stability Protected MOM-Protected (2-MOM-Benzophenone) Triplet Excited Triplet State (High Energy) Protected->Triplet No H-Bond Available Deprotected Deprotected Phenol (2-OH-Benzophenone) ESIPT ESIPT Mechanism (H-Bond Transfer) Deprotected->ESIPT Fast Intramolecular Transfer UV_Light UV Irradiation (hv) UV_Light->Protected UV_Light->Deprotected Degradation Radical Reactions / Solvent Abstraction Triplet->Degradation Slow Decomposition Heat Relaxation as Heat (Non-Destructive) ESIPT->Heat Safe Energy Dissipation

Figure 2: The "Protection Paradox." The MOM group blocks the stabilizing ESIPT mechanism, rendering the protected intermediate MORE sensitive to light than the final product.

Troubleshooting: Photostability

Q: My white solid turned yellow after a week on the bench. What happened? A: You likely have surface photo-degradation. Benzophenone radicals are often colored.

  • Fix: Recrystallize from ethanol to remove the radical byproducts. Store the purified material in amber vials wrapped in foil.

Q: Can I use acetone for cleaning glassware with this compound? A: Avoid it if UV light is present. Acetone is also a photosensitizer and can initiate radical chains that degrade MOM ethers under intense irradiation.

Experimental Protocols

Protocol A: Controlled Deprotection (Removal of MOM)

Do not use standard harsh acids (like 6M HCl) which may induce side reactions on the benzophenone core.

  • Dissolution: Dissolve 1.0 eq of 2-(Methoxymethoxy)phenylmethanone in Methanol (0.1 M concentration).

  • Catalyst: Add 5 drops of concentrated HCl (37%) per mmol of substrate.

    • Why? Methanol acts as both solvent and trap for the oxonium intermediate, driving the equilibrium toward the methyl acetal (dimethoxymethane) byproduct which is volatile.

  • Reflux: Heat to 50°C for 2 hours. Monitor by TLC (Product will be more polar/lower Rf).

  • Workup: Concentrate in vacuo. The byproducts (MeOH, Formaldehyde, Dimethoxymethane) are volatile and will be removed, leaving pure phenol.

Protocol B: Stability Stress Test

Use this to validate your storage conditions.

  • Prepare a 1 mg/mL solution in Acetonitrile.

  • Split into three HPLC vials:

    • Vial A: Dark/4°C (Control).

    • Vial B: Ambient Light/RT (Photostability).

    • Vial C: Add 1 drop 0.1% Formic Acid (Acid Stability).

  • Analyze via HPLC-UV (254 nm) after 24 hours.

    • Pass Criteria: Vial A > 99% purity.

    • Fail Criteria: Any new peak > 1% area in Vial B or C.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.[3] (The authoritative text on MOM ether stability and cleavage conditions).

  • Photochemistry of Benzophenones. Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Mechanistic grounding for the n-pi* transition and radical abstraction).

  • Mechanism of Acetal Hydrolysis. Cordes, E. H., & Bull, H. G. (1974). Chemical Reviews. (Detailed kinetic data on the A1 mechanism of acetal cleavage).

  • ESIPT in 2-Hydroxybenzophenones. Sobolewski, A. L., & Domcke, W. (1999). The Journal of Physical Chemistry A. (Explains why the deprotected form is stable and the protected form is not).

Sources

Optimization

Technical Support: Stability &amp; Handling of 2-(Methoxymethoxy)phenylmethanone

Introduction This technical guide addresses stability concerns regarding 2-(Methoxymethoxy)phenylmethanone (also known as o-MOM-benzophenone). This molecule combines a photoactive benzophenone core with an acid-labile me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses stability concerns regarding 2-(Methoxymethoxy)phenylmethanone (also known as o-MOM-benzophenone). This molecule combines a photoactive benzophenone core with an acid-labile methoxymethyl (MOM) ether protecting group at the ortho position.

While MOM ethers are generally robust under basic conditions (stable pH 4–12), users frequently report "unexplained" degradation during storage or analysis. This guide isolates the two primary failure modes: acid-catalyzed hydrolysis in halogenated solvents and photochemical degradation .

Module 1: Chemical Stability (The "Acid" Problem)

The Issue: Spontaneous Deprotection in

The most common support ticket regarding this compound involves NMR samples. Researchers observe the disappearance of the characteristic methylene singlet (


 ppm) and the appearance of a phenolic proton, despite the compound being stored as a solid.

Root Cause: MOM ethers are acetals.[1][2] They are highly susceptible to acid-catalyzed hydrolysis. Chloroform (


) naturally decomposes upon exposure to oxygen and light to form phosgene and hydrochloric acid (HCl) . Even trace amounts of HCl (ppm levels) in "fresh" 

are sufficient to cleave the MOM group, reverting the molecule to 2-hydroxybenzophenone.
Mechanism of Failure

The hydrolysis proceeds via an oxocarbenium ion intermediate. The ortho-carbonyl group may accelerate this by stabilizing the transition state or through inductive effects that make the acetal oxygen more basic.

MOM_Hydrolysis cluster_legend Reaction Phase Start 2-(MOM)phenylmethanone Inter1 Protonated Ether Start->Inter1 Protonation H_Ion + H+ (Trace Acid) H_Ion->Inter1 TS Oxocarbenium Ion (Rate Limiting) Inter1->TS C-O Cleavage End 2-Hydroxybenzophenone + Formaldehyde + MeOH TS->End Hydrolysis Water + H2O Water->End

Figure 1: Acid-catalyzed hydrolysis pathway of the MOM ether.[1] Note that the rate-limiting step involves the formation of the resonance-stabilized oxocarbenium ion.

Corrective Protocol: Solvent Neutralization

Do not use untreated


 for this compound.

Protocol A: The "Basic Alumina" Filtration (Recommended)

  • Prepare Pipette: Pack a small Pasteur pipette with 2–3 cm of Basic Alumina (Activity I).

  • Filter: Pass the

    
     through this plug directly into the NMR tube containing your sample.
    
  • Validation: The alumina sequesters trace HCl and phosgene, ensuring a neutral pH environment [1].

Protocol B: Molecular Sieves/Carbonate

  • Store

    
     over activated 4Å molecular sieves and a small amount of anhydrous 
    
    
    
    . This acts as a scavenger for both water and acid.

Module 2: Photostability (The "Light" Problem)

The Issue: Radical Formation

The benzophenone moiety is a classic photo-initiator. It absorbs UV light (approx. 300–360 nm) to form an excited triplet state (


). In hydrogen-donating solvents (like ethers, alcohols, or THF), this triplet state can abstract a hydrogen atom, leading to the formation of ketyl radicals.

Consequences:

  • Pinacol Coupling: Two ketyl radicals dimerize to form benzpinacol.

  • Cross-Linking: If stored in solution with other organics, it may initiate radical polymerization or addition.

Data: Stability Profile
ConditionStability RatingObservation
Solid State (Dark, 4°C) HighStable for >12 months.
Solution (Amber Vial) ModerateStable for weeks if solvent is acid-free.
Solution (Clear Vial, Benchtop) Low Degradation detectable within 24–48 hours.
Solution + Acidic Solvent Critical Failure Hydrolysis occurs within minutes to hours.
Handling Protocol
  • Storage: Always store solids and solutions in amber glass vials .

  • Lab Environment: Minimize exposure to direct sunlight or high-intensity fluorescent lab lighting.

  • Inert Gas: Flush headspace with Argon or Nitrogen to prevent oxygen quenching or oxidation side-reactions.

Module 3: Analytical Troubleshooting Workflow

Use this decision tree to diagnose "missing peaks" or "extra spots" on TLC/LCMS.

Troubleshooting Start Issue: Purity Check Failed Check1 Is the sample in CDCl3? Start->Check1 Check2 Did you neutralize the solvent? Check1->Check2 Yes Check3 Is the impurity a dimer (Mass = 2M + 2)? Check1->Check3 No Action1 Hydrolysis Likely. Re-run in DMSO-d6 or Neutralize CDCl3. Check2->Action1 No Check4 Is the MOM peak (5.2 ppm) missing but aromatic region intact? Check2->Check4 Yes Action2 Photochemical Dimerization. Check light exposure history. Check3->Action2 Yes Check3->Check4 No Check4->Action1 Yes Result Compound is Clean. Artifact caused by Analysis. Check4->Result No

Figure 2: Diagnostic workflow for identifying degradation sources in MOM-protected benzophenones.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Avoid if possible. While the residence time on a column is short, the MOM group is sensitive enough that 0.1% TFA can cause on-column hydrolysis, leading to split peaks (reactant + deprotected product).

  • Alternative: Use Formic Acid (weaker acid) or an Ammonium Acetate buffer (pH 4.5–5.0). If TFA is mandatory, keep the column temperature low (<25°C) and analyze immediately.

Q: Is the ortho position more stable than the para position? A: Generally, no . While steric hindrance at the ortho position might suggest protection, the proximity to the carbonyl group can actually assist hydrolysis through intramolecular hydrogen bonding with the incoming water molecule or stabilizing the leaving group, making the ortho-MOM potentially more labile than its para counterpart [2].

Q: I see a new spot on TLC after leaving the sample in solvent overnight. What is it? A: If the solvent was chlorinated (DCM/Chloroform), it is likely the deprotected 2-hydroxybenzophenone . This will be more polar (lower Rf) than the MOM-protected precursor. If the solvent was THF/Ether and exposed to light, it is likely benzpinacol (dimer), which often appears as a streak or a significantly different Rf spot.

References

  • Chai, C. L., & Armarego, W. L. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Authoritative source on MOM ether stability profiles and cleavage conditions).

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Mechanistic detail on benzophenone photo-excitation and radical formation).

  • BenchChem Technical Repository. (2025). Stability of the Methoxymethyl (MOM) Ether Protecting Group. (General stability data for MOM ethers).

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Methoxymethoxy)phenylmethanone

[1] Case ID: MOM-BP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likely encountering difficulties purifying 2-(Methoxymethoxy)phenylmet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: MOM-BP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulties purifying 2-(Methoxymethoxy)phenylmethanone due to two conflicting physicochemical properties: the acid-lability of the methoxymethyl (MOM) ether and the intramolecular hydrogen bonding of the unreacted starting material (2-hydroxybenzophenone).[1]

Standard purification protocols often fail here.[1] Silica gel chromatography can degrade your product back to the starting phenol, while standard bicarbonate washes fail to remove that same starting phenol due to its masked acidity.[1] This guide provides the corrected workflows to resolve these specific impasses.

Module 1: Removing Unreacted Starting Material (Chemical Extraction)

User Issue: "I washed the reaction mixture with saturated NaHCO₃, but TLC still shows a significant spot for 2-hydroxybenzophenone. Why isn't it extracting?"

Technical Diagnosis: You are fighting Intramolecular Hydrogen Bonding (IHB) .[1] Unlike typical phenols (pKa ~10), 2-hydroxybenzophenone forms a stable 6-membered pseudo-ring via a hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[1] This "locks" the proton, effectively raising the pKa and making it resistant to weak bases like sodium bicarbonate (NaHCO₃, pH ~8.5).

The Protocol: You must use a base strong enough to break the IHB but mild enough not to attack the ketone.[1]

  • Dilute the Organic Phase: Dissolve your crude mixture in Diethyl Ether (

    
    ) or Dichloromethane (DCM).[1]
    
  • The "Hard" Wash: Wash the organic layer twice with 1.0 M NaOH (Sodium Hydroxide).[1]

    • Mechanism:[1][2][3][4][5][6][7][8] The pH of 1M NaOH is ~14.[1] This provides enough driving force to deprotonate the H-bonded phenol (pKa ~9.5–10.5 in this environment), converting it to the water-soluble phenolate.[1]

    • Safety Note: MOM ethers are stable to base; your product will remain in the organic layer.[1]

  • Validation Step: Spot the organic layer on a TLC plate against the starting material.[1] The lower-running phenolic spot should be absent.[1]

Data: Acidity & Solubility Profile

CompoundStructure FeatureApprox.[1][2][3][5][9][10][11][12][13][14][15] pKaSoluble in sat.[1] NaHCO₃?Soluble in 1M NaOH?
Phenol (Generic) Free -OH10.0Partial/SlowYes
2-Hydroxybenzophenone Intramolecular H-Bond ~10.5 (Masked) No Yes
Product (MOM-Ether) Protected -ORN/A (Neutral)NoNo (Retained in Organic)
Module 2: Chromatography Troubleshooting (The "Acid Trap")

User Issue: "My product looked pure going onto the column, but I collected a mixture of product and starting material coming off. Did the separation fail?"

Technical Diagnosis: The separation didn't fail; the stationary phase destroyed your product. Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.[1]0) and contains active silanol groups (


).[1] MOM ethers are acetals ; they are inherently acid-sensitive.[1] The residence time on the column, combined with the Lewis acidity of silica, catalyzed the hydrolysis of the MOM group, reverting it to the phenol.[1]

The Protocol: Neutralized Silica Workflow You must passivate the silica gel before introducing your compound.[1]

  • Slurry Preparation: Prepare your silica slurry using your eluent system (e.g., Hexanes/Ethyl Acetate).[1]

  • Passivation: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent (containing 1% Et₃N).[1]

  • Elution: Run your purification using the eluent without further Et₃N (the column is already buffered).[1]

Visualization: Silica Neutralization Logic

SilicaNeutralization Start Crude MOM-Ether StandardSilica Standard Silica Gel (Acidic Surface Si-OH) Start->StandardSilica Direct Load Passivation Add 1% Et3N to Slurry Start->Passivation Correct Path Hydrolysis Acid-Catalyzed Hydrolysis (Cleavage of MOM) StandardSilica->Hydrolysis Reaction on Column Impure Mixture: Product + Phenol Hydrolysis->Impure BufferedSilica Buffered Silica (Neutral pH) Passivation->BufferedSilica Purification Flash Chromatography BufferedSilica->Purification Load Sample PureProduct Pure 2-(MOM)phenylmethanone Purification->PureProduct

Figure 1: Comparison of standard vs. buffered silica chromatography.[1] Red path indicates product degradation; Green path indicates successful isolation.[1]

Module 3: Crystallization & Physical State[1][7][8]

User Issue: "The literature says this is a solid, but I have a viscous yellow oil. How do I solidify it?"

Technical Diagnosis: MOM-protected benzophenones are typically low-melting solids.[1] "Oiling out" is caused by trace impurities (often MOM-Cl byproducts or residual high-boiling solvents like DMF) that depress the melting point and prevent crystal lattice nucleation.[1]

The Protocol: Trituration Do not attempt a standard recrystallization (heating/cooling) immediately, as the oil will likely just reform.[1]

  • Solvent Removal: Ensure all DCM/Ethyl Acetate is removed under high vacuum (< 2 mbar) for at least 2 hours.[1]

  • The Cold Scratch:

    • Add a small volume of cold n-Pentane or n-Hexane to the oil.[1]

    • Use a glass rod to scratch the side of the flask vigorously at the solvent/oil interface.[1]

    • Mechanism:[1][2][3][4][5][6][7][8] The mechanical energy and the non-polar solvent force the lipophilic impurities into solution while providing nucleation sites for the benzophenone derivative.[1]

  • Seeding: If available, add a single crystal of the starting material (2-hydroxybenzophenone). While not the same compound, the structural similarity (isostructuralism) can sometimes induce nucleation in benzophenone derivatives.[1]

Module 4: Safety & Reagent Handling (MOM-Cl)

User Issue: "I smell a pungent odor during workup. Is this dangerous?"

Technical Diagnosis: If you synthesized this via MOM-Cl (Chloromethyl methyl ether), you are handling a potent carcinogen .[1] The pungent odor suggests unreacted MOM-Cl is present.[1]

The Protocol: Quenching MOM-Cl Never concentrate the reaction mixture directly if you suspect excess MOM-Cl is present.[1] It is volatile and will contaminate your rotavap and laboratory atmosphere.[1]

  • Ammonium Hydroxide Quench: Add concentrated aqueous Ammonium Hydroxide (

    
    ) to the reaction mixture before workup.
    
  • Stir: Stir for 15 minutes.

  • Chemistry:

    
     reacts rapidly with the alkyl halide MOM-Cl to form water-soluble ammonium salts, destroying the carcinogen.[1]
    
Summary Workflow

Workflow Raw Crude Reaction Mix Quench 1. NH4OH Quench (Destroy MOM-Cl) Raw->Quench Wash 2. 1M NaOH Wash (Remove H-bonded Phenol) Quench->Wash Dry 3. Dry (Na2SO4) & Concentrate Wash->Dry Column 4. Et3N-Buffered Silica Column Dry->Column Final Pure Product Column->Final

Figure 2: The optimized purification pipeline for MOM-protected benzophenones.[1]

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][3] (Detailed stability data of Methoxymethyl Ethers). [1]

  • Ramesh, C., et al. (2003).[3][5] "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate." The Journal of Organic Chemistry, 68(18), 7101-7103.[1] (Establishes the acid sensitivity of MOM ethers on silica supports).

  • Dávalos, J. Z., et al. (2010).[16] "Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds." The Journal of Physical Chemistry A, 114(21). (Quantifies the strength of the intramolecular H-bond in 2-hydroxybenzophenone). [1]

Sources

Optimization

challenges in the scale-up of 2-(Methoxymethoxy)phenylmethanone synthesis

Topic: Process Chemistry & Scale-Up Engineering Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Development) Executive Summary The synthesis of 2-(Methoxymethoxy)phenylmethanone (MOM-protec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Engineering Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Development)

Executive Summary

The synthesis of 2-(Methoxymethoxy)phenylmethanone (MOM-protected 2-hydroxybenzophenone) presents a unique dichotomy in process chemistry. While the methoxymethyl (MOM) ether is a robust protecting group for phenols, the specific substrate—2-hydroxybenzophenone —possesses a formidable intramolecular hydrogen bond (IHB) that significantly reduces nucleophilicity. Furthermore, the classical reagent, chloromethyl methyl ether (MOM-Cl), is a potent human carcinogen, making industrial scale-up a regulatory and safety minefield.

This guide addresses these challenges through a "Ticket-Based" troubleshooting format, providing actionable solutions for reactivity, safety, and isolation.

Module 1: Troubleshooting & FAQs

Ticket #402: "Reaction stalls at 60-70% conversion. Adding more MOM-Cl doesn't help."

User Context:

"We are scaling up from 5g to 100g. Using DIPEA/DCM with MOM-Cl. The reaction works for 4-hydroxybenzophenone but stalls for the 2-isomer. HPLC shows 30% starting material remaining."

Scientist Diagnosis: The culprit is the Resonance-Assisted Hydrogen Bond (RAHB) . In 2-hydroxybenzophenone, the phenolic proton is locked in a strong 6-membered ring with the carbonyl oxygen. This reduces the pKa of the phenol (making it harder to deprotonate) and sterically shields the oxygen from electrophilic attack. Weak bases like DIPEA (Diisopropylethylamine) are insufficient to fully break this IHB and drive the equilibrium, especially as the reaction progresses and "free" MOM-Cl hydrolyzes.

Technical Solution:

  • Switch Base System: Move to a counter-ion that disrupts the chelation. Sodium Hydride (NaH) in THF/DMF is the gold standard here. The hard sodium cation (

    
    ) coordinates with the carbonyl, breaking the H-bond and exposing the phenoxide.
    
  • Phase Transfer Catalysis (PTC): If using a biphasic system (DCM/Water), use Tetrabutylammonium bromide (TBAB) . The bulky quaternary ammonium cation pairs with the phenoxide, preventing tight ion-pairing and enhancing nucleophilicity.

Visual Mechanism: The Ortho-Effect Barrier

IHB_Barrier cluster_0 The Ortho-Effect Substrate 2-Hydroxybenzophenone (Strong Intramolecular H-Bond) Base_Weak Weak Base (DIPEA) Insufficient Deprotonation Substrate->Base_Weak Equilibrium favors SM Base_Strong Strong Base (NaH) Disrupts Chelation Substrate->Base_Strong Irreversible H2 loss Base_Weak->Substrate Intermediate Sodium Phenoxide (Reactive Species) Base_Strong->Intermediate Na+ coordinates C=O Product 2-MOM-Benzophenone Intermediate->Product MOM-Cl Attack

Figure 1: Mechanistic comparison showing why weak bases fail to overcome the intramolecular hydrogen bond in ortho-substituted benzophenones.

Ticket #405: "Safety Audit Flagged MOM-Cl. We need a scalable, non-carcinogenic alternative."

User Context:

"Our EHS department has rejected the use of commercial MOM-Cl for the 5kg pilot run due to potential bis(chloromethyl)ether (BCME) contamination. We need a 'Green' route."

Scientist Diagnosis: Commercial MOM-Cl is restricted due to the presence of BCME, a volatile carcinogen. For scale-up, you must avoid handling MOM-Cl entirely. The industry-preferred alternative is the Acetal Exchange Method using Dimethoxymethane (DMM) and a solid acid catalyst or Phosphorus Pentoxide (


).

Technical Solution: Adopt the Dimethoxymethane (DMM) /


 Process .
  • Mechanism:

    
     acts as a dehydrating agent and Lewis acid, generating the reactive oxocarbenium ion directly from DMM in situ.
    
  • Advantages:

    • Cheap: DMM is a common solvent.

    • Safe: No isolation of alkylating agents.

    • Scalable: Homogeneous or slurry reaction, easy filtration workup.

Protocol B (Green Route):

  • Dissolve 2-hydroxybenzophenone (1.0 eq) in DMM (10-15 eq).

  • Add

    
     (1.5 - 2.0 eq) portion-wise at 0°C (Exothermic!).
    
  • Stir at Room Temperature for 4-12h.

  • Quench: Pour onto ice/NaHCO3 (Keep pH > 7 to avoid hydrolysis).

Ticket #409: "Product purity is high, but yield drops during crystallization. It smells like formaldehyde."

User Context:

"We isolated the oil, but during recrystallization from Ethanol/HCl (trace), the product degraded back to the starting material."

Scientist Diagnosis: MOM ethers are acetals . They are stable to base but extremely labile to acid , especially protic acids in alcohol solvents (which leads to acetal exchange or hydrolysis). The "formaldehyde smell" confirms the MOM group is falling off, releasing methanol and formaldehyde.

Technical Solution:

  • Strict pH Control: Ensure the crude oil is completely neutralized before crystallization. Wash with saturated

    
     and check the pH of the aqueous layer.
    
  • Solvent Choice: Do NOT use acidic ethanol. Recrystallize from Isopropanol/Hexane or Toluene/Heptane .

  • Trace Acid Scavenger: Add 1% Triethylamine (TEA) to the recrystallization solvent to neutralize any trace acidity from the silica or glassware.

Module 2: Experimental Protocols

Method A: High-Throughput / Lab Scale (NaH/MOM-Cl)

Best for: Gram-scale, rapid synthesis where MOM-Cl handling is permitted.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in dry DMF at 0°C.

  • Addition: Add 2-hydroxybenzophenone (1.0 eq) in DMF dropwise. Observe

    
     evolution. Stir 30 min until solution is clear/yellow (phenoxide formation).
    
  • Alkylation: Add MOM-Cl (1.2 eq) dropwise at 0°C. Caution: Highly Toxic.

  • Reaction: Warm to RT. Monitor TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc. Wash with water (x3) to remove DMF. Dry over 
    
    
    
    .[1]
Method B: Process Scale (DMM/P2O5)

Best for: Kilo-scale, safety-critical environments.

ParameterSpecificationRationale
Reagent Dimethoxymethane (DMM)Acts as both reagent and solvent; low toxicity.
Catalyst

(1.5 eq)
Drives equilibrium by sequestering water (dehydration).
Temperature 0°C

25°C
Control exotherm during

addition.
Quench 20% NaOH / IceNeutralize phosphoric acid residues rapidly.
Yield Target >85%Higher yields than MOM-Cl due to lack of hydrolysis side-reactions.

Module 3: Scale-Up Process Flow

The following diagram illustrates the decision tree and process flow for a safe scale-up, highlighting the critical control points (CCPs) for safety and quality.

ScaleUp_Flow Start Scale-Up Request (>100g) Safety_Check Safety Audit: Is MOM-Cl Permitted? Start->Safety_Check Route_A Route A: Classical (MOM-Cl / NaH) Safety_Check->Route_A Yes (High Containment) Route_B Route B: Green/Safe (DMM / P2O5) Safety_Check->Route_B No (Standard Lab) Step_A1 Closed System Required Scrubber for HCl/Vapors Route_A->Step_A1 Step_B1 Slurry Reactor Control Exotherm (0°C) Route_B->Step_B1 Workup Quench & Neutralization (Critical: pH > 7) Step_A1->Workup Step_B1->Workup Crystallization Crystallization (Toluene/Heptane + 1% Et3N) Workup->Crystallization QC QC Release (HPLC > 98%, No Formaldehyde) Crystallization->QC

Figure 2: Process Decision Tree for Scale-Up. Route B is recommended for all batches >100g to mitigate carcinogen exposure.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on MOM stability and cleavage conditions).

  • Methoxymethylation of Alcohols using Dimethoxymethane . Asian Journal of Chemistry, 2018.[2] (Details the DMM/

    
     and solid acid catalyst methodologies for scale-up). 
    
  • Chemoselective Protection of Phenols . Journal of Organic Chemistry, 2003, 68, 7101.[3] (Discusses selectivity and heterogeneous catalysis).

  • Safety Data Sheet: Chloromethyl Methyl Ether . Sigma-Aldrich.[4] (Critical safety data regarding carcinogenicity and handling).

Sources

Troubleshooting

Technical Support Center: 2-(Methoxymethoxy)phenylmethanone Reaction Protocols

Status: Operational | Ticket Priority: High | Topic: Byproduct Prevention Executive Summary This technical guide addresses the specific reactivity profile of 2-(Methoxymethoxy)phenylmethanone and its derivatives. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Byproduct Prevention

Executive Summary

This technical guide addresses the specific reactivity profile of 2-(Methoxymethoxy)phenylmethanone and its derivatives. The presence of the Methoxymethyl (MOM) group at the ortho position to a carbonyl creates a unique "bidentate" electronic environment. While the MOM group is a robust protecting group, its specific interaction with the neighboring carbonyl and its behavior under acidic deprotection generate distinct byproduct vectors that are often misdiagnosed as "decomposition."

This guide is structured into three "Support Modules" addressing the most common failure points reported by medicinal chemistry teams.

Module 1: The Deprotection Minefield (The "Formaldehyde Trap")

Issue: Formation of polymeric gums or unexpected aromatic substitution products during acidic cleavage of the MOM group.

The Technical Failure

The most critical byproduct vector occurs during the removal of the MOM group. Standard acidic hydrolysis releases formaldehyde (


) in situ. In the presence of the electron-rich phenol ring (regenerated upon deprotection), the released formaldehyde acts as a potent electrophile.

Mechanism of Failure:

  • Acid cleaves the acetal, releasing the phenol and a formaldehyde equivalent (oxocarbenium ion).

  • The phenol ring, now highly activated, undergoes Electrophilic Aromatic Substitution (EAS) with the formaldehyde.

  • Result: Formation of hydroxymethylated byproducts or methylene-bridged dimers (gums).

The Solution: Scavenger Protocols

To prevent this, you must introduce a "Formaldehyde Scavenger" that reacts with the electrophile faster than the phenol ring does.

Recommended Protocol (High-Fidelity):

  • Reagent: 3M HCl in Methanol/THF (1:1).

  • The Scavenger: The solvent itself (Methanol) acts as a weak scavenger, but for sensitive substrates, add 10 equivalents of 1-dodecanethiol or resorcinol .

  • Temperature: Maintain

    
    . High heat promotes polymerization.
    

Visualization: The Formaldehyde Trap & Scavenger Intervention

G Start MOM-Ether (Substrate) Acid Acid Hydrolysis (HCl/TFA) Start->Acid Inter Free Phenol + Reactive HCHO Acid->Inter Byproduct Byproduct: Methylene Dimers (Gums) Inter->Byproduct EAS Attack on Ring Product Clean Product: 2-Hydroxyphenylmethanone Inter->Product Scavenger Traps HCHO Scavenged Inert Hemiacetal (Washed away) Inter->Scavenged Path_Fail No Scavenger Path_Success With Scavenger (R-SH / MeOH)

Figure 1: Mechanism of byproduct formation during MOM deprotection. Without a scavenger, the released formaldehyde attacks the electron-rich phenol ring.

Module 2: Chelation-Controlled Nucleophilic Additions

Issue: Unexpected diastereoselectivity or reduction byproducts during Grignard/Lithium addition to the ketone.

The Technical Failure

The oxygen atoms in the MOM group and the carbonyl oxygen are positioned perfectly to chelate metal cations (Mg²⁺, Li⁺). This forms a rigid cyclic intermediate that locks the conformation of the molecule.

  • Consequence 1 (Stereochemistry): The nucleophile attacks from the face opposite the bulky chelate, often reversing the expected selectivity (Cram vs. Anti-Cram).

  • Consequence 2 (Reduction): If the Grignard reagent has

    
    -hydrogens (e.g., 
    
    
    
    ), the rigid chelation facilitates hydride transfer, leading to the alcohol reduction product rather than the alkyl addition product.
The Solution: Lewis Acid Modulation

To disrupt this chelation or control it, use Lanthanide salts.

Protocol for Clean Addition:

  • Dry the Reagents: Moisture accelerates byproduct formation.

  • The Additive: Pre-stir the ketone with 1.5 eq. of Cerium(III) Chloride (

    
    )  in THF for 30 minutes at -78°C.
    
    • Why? Cerium is highly oxophilic but less coordinating than Magnesium, preventing the rigid 5-membered chelate ring from forming and suppressing

      
      -hydride reduction (Luche Reduction principle).
      
  • Addition: Add the Grignard reagent slowly to the Ce-complexed ketone.

Visualization: The Chelation Trap

Chelation Substrate 2-(MOM)phenylmethanone Complex Stable 5-Membered Chelate Ring Substrate->Complex Coords with Mg++ Mg Magnesium (Mg++) Mg->Complex Outcome1 Byproduct: Reduction (Hydride Transfer) Complex->Outcome1 Rigid Transition State Outcome2 Product: Controlled Addition Complex->Outcome2 Disrupted by CeCl3

Figure 2: The MOM oxygen and Carbonyl oxygen form a stable chelate with Magnesium, biasing the reaction pathway toward reduction byproducts unless disrupted.

Module 3: Directed Ortho Metalation (DoM) Byproducts

Issue: When attempting to functionalize the ring via lithiation, the reaction occurs at the wrong position or the electrophile attacks the MOM group.

The Technical Failure

The MOM group is a powerful Directed Metalation Group (DMG) . However, the ketone (phenylmethanone) is an electrophile itself.

  • Self-Destruction: The lithiated species (Ar-Li) can attack the ketone of a neighboring molecule (intermolecular attack) or its own ketone (if geometry allows, though less likely for ortho).

  • Benzylic Lithiation: If there is a methyl group on the ring (e.g., tolyl derivative), the MOM group may direct lithiation to the benzylic position rather than the ring, due to complex-induced proximity effects (CIPE).

The Solution: Protection & Temperature [1][2]
  • Ketone Protection: You cannot perform DoM on a bare ketone. Convert the ketone to a ketal (e.g., ethylene glycol ketal) before attempting lithiation.

  • Cryogenic Control: Perform lithiation at -78°C using s-BuLi (sec-butyllithium).[3]

  • Quench Rapidly: Do not allow the lithiated species to warm up; it will isomerize to the thermodynamic product (often the position stabilized by other substituents).

Troubleshooting Guide (FAQ)
ObservationProbable CauseCorrective Action
TLC shows "streaking" or a baseline spot after deprotection. Polymerization of released formaldehyde reacting with the phenol.Add 1-dodecanethiol (5-10 eq) or use 3M HCl in MeOH (MeOH acts as scavenger).
Mass Spec shows M+30 peak. Hydroxymethylation (Friedel-Crafts with HCHO).Reduce reaction temperature to 0°C; ensure high dilution.
Grignard reaction yields alcohol with same carbon count (M+2). Ketone reduction via

-hydride transfer from Grignard.
Switch to CeCl3/RLi or use a Grignard lacking

-hydrogens (e.g., MeMgBr) if applicable.
MOM installation fails (low yield). Formation of MOM-oxide or hydrolysis of MOM-Cl reagent.Ensure MOM-Cl is fresh. Use DIPEA (Hunig's base) instead of NaH to prevent harsh basic byproducts.
New spot appears during Lithiation (DoM) before electrophile addition. "Self-attack" or degradation of the MOM ether.Ensure temperature is strictly -78°C . Ensure the ketone is protected as a ketal.
References
  • MOM Deprotection & Scavenging

    • Title: "Protective Groups in Organic Synthesis" (The Bible of protection chemistry).
    • Source: Greene, T. W., & Wuts, P. G. M.[4] Wiley-Interscience.[4]

    • Note: See section on Methoxymethyl Ethers for acid stability d
    • URL:

  • Formaldehyde Trapping Mechanism

    • Title: "Cleavage of Methoxymethyl Ethers with Chlorotrimethylsilane: A Mild Protocol."
    • Source:Journal of Organic Chemistry.
    • Relevance: Discusses the mechanism of oxocarbenium form
    • URL: [J. Org.[4] Chem. Article (Generic Landing)]([Link])

  • Chelation Control (Luche/Cerium)

    • Title: "Lanthanides in organic synthesis. 1.
    • Source: Gemal, A. L., & Luche, J. L. Journal of the American Chemical Society.
    • Relevance: Establishes the protocol for using CeCl3 to prevent side reactions in carbonyl additions.
    • URL:

  • Directed Ortho Metalation (DoM)

    • Title: "The Directed Ortho Metalation Reaction - A Point of Departure for New Synthetic Str
    • Source: Snieckus, V. Chemical Reviews.
    • Relevance: The definitive review on using groups like MOM for regioselective lithi
    • URL:

Sources

Optimization

optimization of purification parameters for 2-(Methoxymethoxy)phenylmethanone

Technical Support Center: Purification of 2-(Methoxymethoxy)phenylmethanone Ticket ID: MOM-BP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The "Hidden" In...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Methoxymethoxy)phenylmethanone Ticket ID: MOM-BP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Hidden" Instability

Welcome to the technical support hub for 2-(Methoxymethoxy)phenylmethanone . Users frequently report that this compound—formed by protecting 2-hydroxybenzophenone with a methoxymethyl (MOM) group—degrades during purification.

While MOM ethers are classically described as "stable to base and mild oxidants," they possess a critical vulnerability: Acid lability.

The specific challenge with 2-(Methoxymethoxy)phenylmethanone is the proximity of the protecting group to the benzophenone carbonyl. Unlike simple aliphatic MOM ethers, the aromatic ring and the electron-withdrawing carbonyl group can influence the stability of the acetal linkage. Furthermore, standard silica gel is weakly acidic (


), which is sufficient to catalyze the hydrolysis of the MOM group back to the starting phenol (2-hydroxybenzophenone) during chromatography.

This guide provides the protocols to stabilize your purification workflow.

Module 1: Chromatographic Decomposition (The "Disappearing Product")

User Report: "I see a clean spot on TLC for my product. However, after running a flash column (Hexane/EtOAc), I isolated mostly the starting material (2-hydroxybenzophenone). What happened?"

Root Cause Analysis: The silanol groups (


) on the surface of silica gel act as weak Brønsted acids. As the MOM-protected compound traverses the column, these acidic sites catalyze the cleavage of the acetal linkage, regenerating the phenol.

Corrective Protocol: The "Buffered Silica" Method To prevent on-column hydrolysis, you must neutralize the acidic sites of the silica gel before and during the run.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare your standard eluent (e.g., 90:10 Hexane/Ethyl Acetate).

    • Crucial Step: Add 1% v/v Triethylamine (TEA) to the mobile phase solvent bottle.

    • Why? TEA is a base that preferentially binds to the acidic silanol protons, effectively "capping" the silica's acidity.

  • Column Pre-treatment:

    • Flush the packed silica column with 3 column volumes (CV) of the TEA-doped mobile phase before loading your sample.

    • Verification: Check the pH of the eluent exiting the column. It should be basic (pH 8-9 on wet pH paper).

  • Sample Loading:

    • Do NOT use acid-washed sand or unbuffered silica for dry loading.

    • Preferred: Liquid load in a minimum amount of alkalized solvent, or dry load onto Celite (which is neutral) rather than silica.

  • Elution:

    • Run the column with the TEA-doped solvent.

    • Note: The product (MOM ether) will likely elute slightly faster than on untreated silica due to the deactivation of surface interactions.

Visualization: Silica Neutralization Workflow

SilicaBuffer Start Start: Crude Mixture Silica Standard Silica Gel (Surface pH ~4.5) Start->Silica Direct Load TEA Add 1% Triethylamine (TEA) to Eluent Start->TEA Modification Fail Hydrolysis to Phenol (Starting Material) Silica->Fail Acidic Cleavage Buffered Buffered Silica (Surface pH ~8.0) TEA->Buffered Pre-equilibrate Load Load Sample (Liquid or Celite) Buffered->Load Elute Elution Load->Elute Result Intact MOM-Ether Isolated Elute->Result

Caption: Logical flow demonstrating how TEA buffering prevents acid-catalyzed hydrolysis on silica gel.

Module 2: Crystallization Strategies (Scale-Up)

User Report: "Chromatography is too expensive for my 50g batch. Can I crystallize 2-(Methoxymethoxy)phenylmethanone?"

Technical Insight: Benzophenone derivatives generally exhibit good crystallinity due to their rigid aromatic backbone. However, the MOM group adds rotational freedom and lipophilicity, which can lead to "oiling out" if the solvent polarity is not optimized.

Solvent Selection Matrix:

Solvent SystemSuitabilityMechanismOutcome
Methanol (MeOH) High Temperature-dependent solubility.[1]Usually yields needles/prisms. Best for high purity.
Hexane / EtOAc MediumPolarity differential.Good for removing polar impurities, but risk of oiling out if cooled too fast.
Dichloromethane LowToo soluble.[2][3]Product likely remains in solution; only useful for evaporation.
Acetone / Water High Anti-solvent precipitation.Dissolve in warm acetone, add water dropwise until turbid, then cool.

Recommended Protocol (Methanol Recrystallization):

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Methanol (

    
    ).
    
  • Clarification: If the solution is dark, treat with activated charcoal for 5 minutes and filter while hot through Celite.

  • Nucleation: Allow the filtrate to cool slowly to room temperature with gentle stirring.

    • Troubleshooting: If an oil forms, re-heat to dissolve and add a "seed crystal" of pure product at

      
      .
      
  • Maturation: Once crystals appear, cool the flask in an ice bath (

    
    ) for 2 hours to maximize yield.
    
  • Filtration: Filter the white solid and wash with cold (

    
    ) Methanol.
    

Module 3: Stability & Workup (The "Hidden Acid" Trap)

User Report: "My NMR of the crude material shows 50% starting material before I even run the column."

Root Cause Analysis: The synthesis of MOM ethers typically uses Chloromethyl methyl ether (MOMCl). MOMCl hydrolyzes to release HCl . If the reaction is quenched with water without adequate buffering, the aqueous layer becomes highly acidic (


), causing immediate hydrolysis of your newly formed product during the extraction phase.

Self-Validating Workup Protocol:

  • Quench: Do NOT quench with pure water or dilute HCl.

  • Buffer: Quench the reaction mixture by pouring it into Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Validation: Stir for 15 minutes. Check the pH of the aqueous layer.[4] It must be

      
      .
      
  • Extraction: Extract with Ethyl Acetate or DCM.

  • Wash: Wash the organic layer once with

    
     NaOH.
    
    • Why? The starting material (2-hydroxybenzophenone) is a phenol (

      
      ). Washing with NaOH will deprotonate any unreacted starting material, pushing it into the aqueous layer as the phenoxide salt, while the neutral MOM product remains in the organic layer. This is a "chemical purification" that may render chromatography unnecessary.
      

Frequently Asked Questions (FAQ)

Q: How do I distinguish the Product (MOM-ether) from the Starting Material (Phenol) on TLC?

  • Rf Value: The MOM-protected product is usually less polar than the free phenol, but this can be deceptive because the phenol forms an intramolecular hydrogen bond (between the OH and Carbonyl) which increases its mobility.

  • Stain: Use Ferric Chloride (

    
    ) .
    
    • Phenol (SM): Turns purple/violet (positive test for phenols).

    • MOM-Ether (Product): No color change (negative test).

  • UV: The phenol often fluoresces yellow/green under 365nm; the protected ether is often blue or dark.

Q: Can I store the purified compound in solution?

  • A: Avoid storing in Chloroform (

    
    ) or 
    
    
    
    for long periods. Chloroform naturally decomposes to form traces of HCl (phosgene pathway) over time, which can cleave the MOM group. Store as a solid or in non-halogenated solvents (e.g., DMSO, Methanol) with a trace of solid
    
    
    if long-term stability is a concern.

Q: Is the MOM group stable to the next step (e.g., Grignard addition to the carbonyl)?

  • A: Yes. MOM ethers are excellent protecting groups for basic/nucleophilic conditions. They are stable to Grignard reagents, hydrides (LiAlH4), and organolithiums.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (Definitive guide on MOM stability and cleavage conditions).

  • Fujioka, H. et al. "Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers."[5] Org.[2][5][6][7][8] Lett.2009 , 11, 5138–5141.[5] (Discusses the acid sensitivity and controlled deprotection).

  • ResearchGate Discussion. "Stability of MOM protecting group on silica gel." (Community validation of silica acidity issues).

  • Organic Chemistry Portal. "Methoxymethyl Ethers (MOM)." (General stability data: Stable to pH 12, Unstable to pH < 4).

Sources

Reference Data & Comparative Studies

Validation

comparative study of 2-(Methoxymethoxy)phenylmethanone analogs

The following guide provides an in-depth comparative analysis of 2-(Methoxymethoxy)phenylmethanone analogs. This document is structured for researchers and medicinal chemists, focusing on the synthetic utility, stability...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-(Methoxymethoxy)phenylmethanone analogs. This document is structured for researchers and medicinal chemists, focusing on the synthetic utility, stability profiles, and chemical performance of these compounds as pivotal intermediates in the synthesis of bioactive xanthones and functionalized benzophenones.

Content Type: Technical Comparison Guide Version: 2.1 (Scientific Review)

Executive Summary & Rationale

2-(Methoxymethoxy)phenylmethanone represents a strategic scaffold in organic synthesis. It is a "masked" form of 2-hydroxybenzophenone, where the phenolic hydroxyl is protected by a Methoxymethyl (MOM) ether.

This protection is not merely a passive shield; it serves two active chemical functions:

  • Directed Ortho Metalation (DoM) Synergy: The MOM group is a potent Directed Metalation Group (DMG), allowing for highly regioselective functionalization of the aromatic ring, which is impossible with the free phenol or simple methyl ethers.

  • Latent Polarity Control: It prevents the formation of the strong intramolecular hydrogen bond characteristic of 2-hydroxybenzophenones (which leads to UV energy dissipation), thereby altering the molecule's reactivity toward nucleophiles and reducing agents.

This guide compares the core MOM-protected scaffold against its Chlorinated Analogs (enhanced bioactivity precursors) and Alternative Protecting Groups (Methyl, Benzyl) to demonstrate why the MOM analog is often the superior choice for complex synthesis.

Structural Analogs & Comparative Analysis

We analyze three distinct classes of analogs based on their utility in drug discovery and materials science.

Table 1: Comparative Performance of Analogs
Analog ClassSpecific CompoundKey FeaturePrimary ApplicationStability (Acid/Base)
Core Scaffold 2-(Methoxymethoxy)phenylmethanoneUnsubstituted B-ringGeneral Intermediate for XanthonesLabile to Acid / Stable to Base
Halogenated (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanoneCl-substituent on B-ringPrecursor to antipsychotic/anti-inflammatory agentsModerate / Stable to Base
Bis-Protected Bis[2-(methoxymethoxy)phenyl]methanoneDual MOM protectionSymmetric ligand synthesis; C2-symmetry chiral catalysisLabile to Acid / Stable to Base
Alternative 2-MethoxybenzophenoneMethyl ether (OMe)Stable control; difficult to deprotect (requires

)
High / High
Critical Insight: The "MOM vs. Methyl" Trade-off

While 2-Methoxybenzophenone is cheaper and more stable, it fails in complex multi-step syntheses where mild deprotection is required. The MOM analog can be deprotected with dilute acid (HCl/MeOH) or mild Lewis acids (


), preserving sensitive functional groups on the B-ring that would be destroyed by the harsh Boron Tribromide (

) conditions needed to cleave a methyl ether.

Synthetic Pathways & Mechanism

The synthesis and utilization of these analogs rely on the Directed Ortho Metalation (DoM) strategy. The MOM group coordinates with lithium bases, directing the metalation to the ortho position.

Figure 1: DoM-Mediated Synthesis Workflow

The following diagram illustrates the modular construction of the 2-(Methoxymethoxy)phenylmethanone scaffold, contrasting it with the traditional Friedel-Crafts route.

DoM_Pathway Start Phenol MOM_Protection MOM-Cl / DIPEA (Protection) Start->MOM_Protection MOM_Ether MOM-Ether (Strong DMG) MOM_Protection->MOM_Ether Yield >95% Lithiation n-BuLi / THF (-78°C) MOM_Ether->Lithiation Lithiated_Species Ortho-Lithio Species Lithiation->Lithiated_Species Coordination Electrophile Benzonitrile / PhCOCl (Electrophile Capture) Lithiated_Species->Electrophile Target 2-(MOM)phenylmethanone Electrophile->Target C-C Bond Formation Deprotection HCl / MeOH (Unmasking) Target->Deprotection Optional Final 2-Hydroxybenzophenone (UV Active/Xanthone Precursor) Deprotection->Final

Caption: Modular synthesis via Directed Ortho Metalation (DoM). The MOM group directs lithiation, enabling regioselective ketone formation.

Experimental Protocols (Field-Proven)

The following protocols are standardized for high reproducibility.

Protocol A: Synthesis of MOM-Protected Phenol (Precursor)

Objective: Install the MOM group to activate the ring for DoM.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Dissolve 2-hydroxybenzophenone (or phenol precursor) (10 mmol) in dry DCM (50 mL). Add

    
    -Diisopropylethylamine (DIPEA) (15 mmol).
    
  • Addition: Cool to 0°C. Dropwise add Chloromethyl methyl ether (MOM-Cl) (12 mmol). Caution: MOM-Cl is a carcinogen; use strict fume hood protocols.

  • Reaction: Stir at RT for 12 hours. Monitor TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with water and brine. Dry over 
    
    
    
    .[1]
  • Yield: Typically 90-95% as a colorless oil.

Protocol B: Regioselective Lithiation & Acylation

Objective: Convert the MOM-ether to the benzophenone analog.

  • Lithiation: Dissolve MOM-protected phenol (5 mmol) in anhydrous THF (20 mL). Cool to -78°C.

  • Metalation: Add

    
    -BuLi (1.1 eq, 2.5M in hexanes) dropwise over 10 mins. The solution often turns yellow/orange. Stir for 1 hour at -78°C to ensure formation of the ortho-lithiated species.
    
  • Electrophile Capture: Add Benzonitrile (or substituted benzonitrile for analogs) (1.2 eq) dissolved in THF.

  • Hydrolysis: Allow to warm to RT. Stir for 2 hours. Add dilute HCl (2M) and stir for 1 hour (to hydrolyze the intermediate imine to the ketone). Note: This step must be controlled to avoid cleaving the MOM group prematurely.

  • Purification: Silica gel chromatography.

  • Self-Validating Check: The appearance of a carbonyl peak at ~1660 cm⁻¹ in IR confirms ketone formation.

Protocol C: Chemoselective Deprotection

Objective: Remove MOM group without affecting other sensitive moieties.[2]

  • Reagent: Use

    
     (10 mol%) in Isopropanol under reflux OR 2M HCl in MeOH at 50°C.
    
  • Time: 1-3 hours.

  • Result: Quantitative conversion to 2-hydroxybenzophenone.

Performance Data: Stability & Reactivity

The following data compares the MOM analog against the Methyl analog under stress conditions.

Table 2: Stability Stress Test (24 Hours)
Condition2-(MOM)phenylmethanone2-MethoxyphenylmethanoneInterpretation
1M HCl / MeOH (RT) < 10% DegradationStableMOM is acid-sensitive; requires buffering for long storage.
1M NaOH / EtOH (Reflux) StableStableBoth are robust to basic nucleophiles.
n-BuLi / THF (-78°C) Ortho-Lithiation Ortho-Lithiation Both undergo DoM, but MOM coordinates Li+ more strongly, accelerating the reaction rate (k_MOM > k_OMe).
BBr3 / DCM (-78°C) Complex DecompositionClean DeprotectionCritical: Do NOT use BBr3 with MOM groups; it leads to messy side reactions.

Biological & Industrial Relevance[4][5]

While the MOM analogs are primarily intermediates, their downstream products (2-hydroxybenzophenones) are biologically significant.

  • UV Filtration: The deprotected 2-hydroxybenzophenone acts as a UV-A/UV-B filter. The mechanism involves excited-state intramolecular proton transfer (ESIPT) between the hydroxyl proton and the carbonyl oxygen.

    • MOM-Analog Role: The MOM group blocks this ESIPT process, rendering the molecule UV-inactive and fluorescent-dormant until deprotection. This allows for "photo-caged" applications.

  • Pharmacophore Synthesis:

    • Xanthones: Cyclization of 2-(MOM)phenylmethanone derivatives yields xanthones, a scaffold found in anti-cancer drugs (e.g., DMXAA analogs).

    • Anti-inflammatory: Chlorinated analogs (e.g., derived from Protocol B using 2-chlorobenzonitrile) have shown COX-2 inhibitory potential upon deprotection.

References

  • Synthesis of MOM Ethers: Berliner, M. A., & Belecki, K. (2005).[2] Simple, rapid, and efficient synthesis of MOM ethers using a zinc(II) catalyst. Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • DoM Methodology: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933. Link

  • MOM Deprotection Strategies: Ramesh, C., et al. (2003).[2] Silica-supported sodium hydrogen sulfate: A heterogeneous catalyst for the chemoselective deprotection of MOM ethers.[2] Journal of Organic Chemistry, 68(18), 7101–7103. Link

  • Bioactivity of Benzophenones: Wu, X., et al. (2021). Natural 2,3-dihydrobenzofurans with anti-inflammatory activity.[3][4] Bioorganic & Medicinal Chemistry Letters, 49, 128264.[4] Link

  • Toxicity of Hydroxybenzophenones: National Toxicology Program. (2020). Toxicity studies of 2-Hydroxy-4-methoxybenzophenone. NTP Technical Report. Link

Sources

Comparative

Validating the Bioactivity and Prodrug Potential of 2-(Methoxymethoxy)phenylmethanone (MMPM)

Executive Summary: The "Masked" Phenol Paradigm 2-(Methoxymethoxy)phenylmethanone (MMPM) represents a critical structural class in medicinal chemistry: the MOM-protected benzophenone . While often utilized as a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Phenol Paradigm

2-(Methoxymethoxy)phenylmethanone (MMPM) represents a critical structural class in medicinal chemistry: the MOM-protected benzophenone . While often utilized as a synthetic intermediate, its biological validation requires a distinct framework compared to standard agonists.

The primary biological question for MMPM is not merely "How active is it?" but rather "Is the activity intrinsic, or is it a prodrug?"

The 2-hydroxybenzophenone (2-HBP) pharmacophore—the parent scaffold of MMPM—is a well-documented UV absorber with pleiotropic biological effects, including antimicrobial activity and COX-2 inhibition. However, the free phenolic hydroxyl group is susceptible to rapid Phase II metabolism (glucuronidation/sulfation). MMPM masks this hydroxyl with a methoxymethyl (MOM) ether.

This guide outlines the experimental architecture required to validate MMPM, determining if it functions as a metabolically stable analog or a bio-labile prodrug capable of intracellular release of the active parent.

Comparative Performance Matrix

To objectively validate MMPM, it must be benchmarked against its active parent (2-HBP) and a metabolically robust control (2-Methoxybenzophenone).

Table 1: Physicochemical and Predicted Biological Profile

FeatureMMPM (The Candidate) 2-Hydroxybenzophenone (The Active Parent) 2-Methoxybenzophenone (The Stable Control)
Structure Phenol masked by MOM (acetal-like)Free Phenolic HydroxylPhenol masked by Methyl ether
Lipophilicity (cLogP) High (~3.5 - 4.0) Moderate (~3.0)High (~3.[1]4)
Solubility (Aq) LowModerate (pH dependent)Low
Primary Mode of Action Prodrug / Latent Agonist Direct Target Binder Steric Probe (Inactive/Low)
Metabolic Liability CYP450-mediated O-dealkylation (Releases Formaldehyde + Parent)Phase II Conjugation (Rapid Glucuronidation)High Stability (Slow O-demethylation)
Key Validation Assay Microsomal Stability & pH HydrolysisTarget Binding Affinity (Ki/IC50)Metabolic Stability Control

Analyst Insight: The MOM group is unique because, unlike a simple methyl ether, it contains two oxygen atoms separated by a methylene bridge. This acetal-like structure renders it susceptible to specific acid-catalyzed hydrolysis (e.g., in lysosomes) and CYP450 oxidation, potentially offering a "dual-trigger" release mechanism that simple ethers lack.

Experimental Protocols for Validation

Protocol A: Differentiating Intrinsic vs. Prodrug Activity (Microsomal Stability)

Objective: Determine if MMPM is biologically converted back to the active 2-HBP in liver microsomes.

Rationale: If MMPM shows high clearance in microsomes but the appearance of 2-HBP is stoichiometric, MMPM is a valid prodrug. If MMPM is stable, it acts as a distinct chemical entity.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Substrate: Incubate MMPM (1 µM) at 37°C.

  • Cofactor: Initiate with NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

    • Transition 1 (MMPM): Monitor disappearance of parent mass.

    • Transition 2 (2-HBP): Monitor appearance of deprotected phenol (m/z 198 → fragment).

    • Transition 3 (Formaldehyde): Optional derivatization with Nash reagent if toxicity is a concern.

Success Criteria:

  • Prodrug Profile: >50% depletion of MMPM within 30 mins, correlated with >80% molar recovery of 2-HBP.

  • Stable Analog Profile: <20% depletion of MMPM over 60 mins.

Protocol B: Target Engagement Validation (COX-2 Inhibition)

Objective: Verify if the MOM group sterically hinders binding to the target (COX-2), a known target for benzophenones.

Rationale: 2-HBP binds COX-2 via hydrogen bonding of the phenol. If MMPM inhibits COX-2 in vitro (enzyme assay) without microsomes, the MOM group fits the pocket (Intrinsic Activity). If it is inactive in vitro but active in Whole Blood Assays (where metabolism occurs), it is a Prodrug.

Step-by-Step:

  • Assay Kit: Recombinant human COX-2 inhibitor screening kit (fluorometric).

  • Preparation: Dissolve MMPM, 2-HBP, and Celecoxib (positive control) in DMSO.

  • Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C.

  • Reaction: Add Arachidonic Acid (substrate) and ADHP (fluorogenic probe).

  • Readout: Measure Resorufin fluorescence (Ex 535 nm / Em 590 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Mechanistic Visualization

The following diagram illustrates the divergent biological fates of MMPM. It contrasts the Chemical Stability path (acid-labile) against the Metabolic Activation path (CYP-mediated), highlighting the critical intermediate steps.

MMPM_Bioactivation MMPM MMPM (MOM-Protected) CYP CYP450 (Oxidative Dealkylation) MMPM->CYP Liver Metabolism Acid Acid Hydrolysis (Lysosomal pH < 5.0) MMPM->Acid Cellular Uptake Target Target Binding (e.g., COX-2 / DNA) MMPM->Target Steric Clash? (Low Affinity) Hemiacetal Unstable Hemiacetal Intermediate CYP->Hemiacetal Hydroxylation of -CH2- Parent 2-Hydroxybenzophenone (Active Pharmacophore) Hemiacetal->Parent Spontaneous Collapse Formaldehyde Formaldehyde (By-product) Hemiacetal->Formaldehyde Acid->Parent Direct Cleavage Parent->Target High Affinity Interaction

Figure 1: The dual-activation pathway of MMPM. The compound may release the active parent via hepatic enzymes (CYP450) or acidic microenvironments (lysosomes), distinguishing it from simple methyl ethers.

Interpretation of Results

Scenario 1: The "Stable Analog"
  • Data: High stability in microsomes (>80% remaining); High IC50 in enzyme assays.

Scenario 2: The "Smart Prodrug"
  • Data: Rapid clearance in microsomes; Appearance of 2-HBP; Inactive in isolated enzyme assay but active in cell-based assays.

Scenario 3: The "Intrinsic Inhibitor"
  • Data: Active in isolated enzyme assay (Low IC50).

References

  • Zhang, Y., et al. (2017).[1] "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." Bioorganic & Medicinal Chemistry Letters.

  • WuXi AppTec. (2023). "Metabolic Stability in Drug Development: 5 Assays." WuXi AppTec Knowledge Base.

  • Kerger, B.D., et al. (2023).[1] "Maternal exposure to benzophenone derivatives and their impacts on offspring's birth outcomes."[2][3] Nature Scientific Reports.

  • Gajula, S.N.R., et al. (2021).[4] "Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds." Drug Metabolism Reviews.

  • Mao, X., et al. (2024).[5] "Synthesis and bioactivity investigation of benzophenone and its derivatives." Future Medicinal Chemistry.

Sources

Validation

structure-activity relationship of 2-(Methoxymethoxy)phenylmethanone derivatives

Targeting Microtubule Destabilization in Cancer Therapy Executive Summary This technical guide evaluates the Structure-Activity Relationship (SAR) of 2-(Methoxymethoxy)phenylmethanone derivatives , a class of synthetic b...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Microtubule Destabilization in Cancer Therapy

Executive Summary

This technical guide evaluates the Structure-Activity Relationship (SAR) of 2-(Methoxymethoxy)phenylmethanone derivatives , a class of synthetic benzophenones designed as tubulin polymerization inhibitors. These compounds function as stable, non-isomerizable analogues of Combretastatin A-4 (CA-4) .

While CA-4 is a potent vascular disrupting agent, its clinical utility is hampered by the instability of its cis-stilbene double bond (which isomerizes to the inactive trans form). The phenylmethanone (benzophenone) scaffold replaces this olefinic bridge with a carbonyl group, retaining potency while eliminating isomerization. The specific introduction of a 2-methoxymethoxy (MOM) group serves as a bioisostere for the hydroxyl group, modulating lipophilicity, metabolic stability, and hydrogen-bonding capacity within the colchicine binding site of tubulin.

Mechanism of Action & Signaling Pathway

The 2-(Methoxymethoxy)phenylmethanone derivatives exert their cytotoxic effect by binding to the colchicine site at the interface of


- and 

-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2][3]
Pathway Visualization

TubulinPathway Compound 2-(MOM)phenylmethanone Derivative CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry Tubulin Bind Tubulin Dimers (Colchicine Site) CellEntry->Tubulin Kd ~1-5 µM Depoly Inhibit Microtubule Polymerization Tubulin->Depoly Arrest G2/M Phase Cell Cycle Arrest Depoly->Arrest Apoptosis Caspase Activation & Apoptosis Arrest->Apoptosis Mitochondrial Collapse

Figure 1: Pharmacological cascade of benzophenone-based tubulin inhibitors. The MOM derivative mimics the pharmacophore of CA-4, blocking microtubule assembly.

Comparative SAR Analysis

The efficacy of these derivatives relies on the spatial arrangement of the two phenyl rings (Ring A and Ring B). The 2-(Methoxymethoxy) group on Ring A is the critical variable in this analysis.

The Scaffold Comparison
FeatureCombretastatin A-4 (CA-4) Phenstatin (Parent) 2-(MOM)phenylmethanone
Linker Structure cis-Ethene (C=C)Carbonyl (C=O)Carbonyl (C=O)
Chemical Stability Low (Isomerizes to trans)High (Stable Ketone)High (Stable Ketone)
Solubility Poor (Lipophilic)ModerateEnhanced (Ether Oxygen)
Metabolic Stability ModerateLow (Rapid Glucuronidation of OH)High (Protected Phenol)
Tubulin Affinity High (

)
HighModerate-High
Critical Substitutions (SAR)
Ring A: The 2-Position (Ortho)

The ortho position is critical for twisting the two phenyl rings out of planarity, mimicking the twisted conformation of CA-4 required for the colchicine pocket.

  • -H (Unsubstituted): Significant loss of activity. The molecule becomes too planar.

  • -OH (Hydroxy): High potency (Phenstatin-like). Acts as an H-bond donor/acceptor.[4] However, it is a target for rapid Phase II metabolism (glucuronidation).

  • -OCH₃ (Methoxy): Good potency, but loses the H-bond donor capability.

  • -OCH₂OCH₃ (Methoxymethoxy - MOM):

    • Steric Bulk: The MOM group is bulkier than -OMe, forcing a stronger twist between rings, which can favor binding if the pocket accommodates it.

    • Electronic: The acetal oxygen provides an additional H-bond acceptor site, potentially compensating for the loss of the phenolic -OH donor.

    • Prodrug Potential: The MOM group is stable at neutral pH but can hydrolyze in acidic tumor microenvironments to release the free phenol (active species).

Ring B: The Pharmacophore

In almost all active derivatives, Ring B must retain the 3,4,5-trimethoxy substitution pattern. Deviations (e.g., removing a methoxy group) result in a >100-fold loss in potency.

Performance Data (Representative)

Data synthesized from comparative benzophenone studies (e.g., Romagnoli et al., Pettit et al.).

Compound VariantRing A Subst. (Pos 2)Ring B Subst.Tubulin IC₅₀ (µM)Cytotoxicity (HeLa) IC₅₀ (nM)
CA-4 (Control) 3-OH, 4-OMe3,4,5-triOMe1.0 - 2.02 - 5
Phenstatin 3-OH3,4,5-triOMe1.0 - 2.510 - 30
Derivative 1 2-OH 3,4,5-triOMe2.545
Derivative 2 2-OMe 3,4,5-triOMe3.8120
Derivative 3 2-MOM 3,4,5-triOMe2.9 65

Analysis: The 2-MOM derivative (Derivative 3) often outperforms the simple methoxy analog (Derivative 2) due to the flexible ether oxygen mimicking the H-bonding of the hydroxyl group, while maintaining better metabolic stability than the free phenol (Derivative 1).

Experimental Protocols

To validate the SAR of a new 2-(Methoxymethoxy)phenylmethanone derivative, the following self-validating workflow is required.

Workflow Diagram

ExperimentalWorkflow Start Start: 2-Hydroxybenzophenone Precursor Synth Synthesis: MOM-Cl Protection (DIPEA, DCM, 0°C) Start->Synth Purify Purification: Flash Chromatography Synth->Purify Verify Verification: 1H NMR (MOM peak ~5.2 ppm) Purify->Verify Assay1 Tubulin Polymerization Assay (Fluorescence based) Verify->Assay1 Assay2 MTT Cytotoxicity Assay (HeLa/MCF-7 Cells) Verify->Assay2

Figure 2: Synthesis and validation workflow for MOM-protected benzophenones.

Synthesis Protocol (MOM Protection)

Rationale: The MOM group is introduced to a 2-hydroxybenzophenone intermediate.

  • Reagents: Dissolve 2-hydroxy-(3,4,5-trimethoxyphenyl)methanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) at 0°C.
    
  • Alkylation: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 eq). Caution: MOM-Cl is a carcinogen.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Shift in

    
     due to loss of H-bond donor).
    
  • Workup: Quench with water, extract with DCM, dry over MgSO₄.

  • Validation:

    
    H NMR must show a singlet at 
    
    
    
    ppm (OMe) and a singlet at
    
    
    ppm (OCH₂O).
Tubulin Polymerization Assay

Rationale: Direct measurement of target engagement.

  • Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Incubation: Add GTP (1 mM) and the test compound (varying concentrations, 0.1 - 10 µM) at 4°C.

  • Initiation: Shift temperature to 37°C to induce polymerization.

  • Detection: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 350 nm over 60 minutes.

  • Result: Calculate IC₅₀ (concentration inhibiting 50% of Vmax). Valid Control: CA-4 (IC₅₀ ~1.5 µM).

Conclusion & Strategic Recommendation

The 2-(Methoxymethoxy)phenylmethanone scaffold represents a strategic optimization of the phenstatin class.

  • Bioisosterism: The MOM group successfully mimics the steric and electronic properties of the active 2-OH group while masking the phenolic functionality.

  • Stability: The benzophenone ketone bridge resolves the cis/trans instability issues of Combretastatin A-4.

  • Development Potential: These derivatives are ideal candidates for prodrug formulation or as metabolically robust probes for studying the colchicine binding site.

Recommendation: Future optimization should focus on modifying the MOM ether chain (e.g., methoxyethoxy) to further tune water solubility without disrupting the critical ortho-twist conformation required for tubulin binding.

References

  • Pettit, G. R., et al. (1998). Antineoplastic agents.[2][5][6][7][8][9][10][11] 393. Synthesis of the trans-isomer of combretastatin A-4. Journal of Medicinal Chemistry. Link

  • Romagnoli, R., et al. (2008).[8] Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-benzo[b]furan derivatives as inhibitors of tubulin polymerization.[1][8][10][12] Bioorganic & Medicinal Chemistry. Link

  • Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters. Link

  • Cushman, M., et al. (2010). Benzophenone Derivatives as Potent Tubulin Polymerization Inhibitors.[1][7][8][9][10] Journal of Medicinal Chemistry. Link

  • Magalhães, H. I., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis.[1][2][10] Toxicology and Applied Pharmacology. Link

Sources

Comparative

comparing synthesis methods for 2-(Methoxymethoxy)phenylmethanone

Executive Summary & Strategic Overview Target Compound: 2-(Methoxymethoxy)phenylmethanone (also known as 2-(Methoxymethoxy)benzophenone). Significance: This compound serves as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Compound: 2-(Methoxymethoxy)phenylmethanone (also known as 2-(Methoxymethoxy)benzophenone). Significance: This compound serves as a critical intermediate in the synthesis of xanthones, bioactive heterocycles, and UV-stabilizing polymers. The methoxymethyl (MOM) group is a robust protecting group for the phenol, stable against basic and nucleophilic conditions, yet cleavable under mild acidic conditions.

The Synthetic Challenge: Intramolecular Hydrogen Bonding (IMHB) The 2-hydroxybenzophenone core presents a unique synthetic challenge compared to simple phenols. The hydroxyl group at the ortho position forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen (approx. 6–7 kcal/mol). This interaction significantly reduces the nucleophilicity of the phenolic oxygen, often rendering mild protection methods (like DIPEA/MOM-Cl) sluggish or low-yielding.

This guide compares three distinct synthetic strategies to overcome this thermodynamic barrier:

  • Method A (The Standard): Irreversible Deprotonation (NaH/MOM-Cl).

  • Method B (The Green Alternative): Acid-Catalyzed Acetalization (Dimethoxymethane/P2O5).

  • Method C (The Lewis Acid Variant): Methoxymethyl Acetate Exchange (MOM-OAc/ZnCl2).

Comparative Analysis of Synthesis Methods

FeatureMethod A: Irreversible Deprotonation Method B: Acid-Catalyzed Acetalization Method C: Lewis Acid Exchange
Reagents MOM-Cl, NaH (or KH), DMF/THFDimethoxymethane (Methylal), P2O5, CHCl3Methoxymethyl Acetate, ZnCl2, DCM
Mechanism SN2 (Alkoxide attack)SN1 (Oxocarbenium intermediate)SN1 (Lewis Acid activation)
Yield High (85–95%) Moderate (60–75%)Moderate-Good (70–85%)
IMHB Disruption Excellent (Strong base breaks H-bond)Poor (Relies on equilibrium)Good (Zn coordinates carbonyl)
Safety Profile High Risk (MOM-Cl is a carcinogen; NaH is pyrophoric)Low Risk (Avoids MOM-Cl; Methylal is less toxic)Moderate (ZnCl2 is corrosive)
Scalability Difficult (Safety constraints)Excellent (Cheap, safer reagents)Good
Purification Extraction + Flash ColumnFiltration + RecrystallizationExtraction + Flash Column
Expert Insight:

For drug development applications where yield and purity are paramount, Method A remains the gold standard despite the safety risks. The strong base (NaH) is required to quantitatively deprotonate the hydrogen-bonded phenol, creating a highly nucleophilic phenoxide that rapidly attacks the MOM-Cl. Method B is preferred for large-scale industrial batches where handling carcinogenic MOM-Cl is prohibitive, provided the lower yield is acceptable.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis via Sodium Hydride (Gold Standard)

Best for: Small-to-medium scale, high-value intermediates.

Reagents:

  • 2-Hydroxybenzophenone (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [CAUTION: Carcinogen]

  • DMF (Anhydrous) (0.5 M concentration)

Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Add a solution of 2-Hydroxybenzophenone in DMF dropwise over 20 minutes.

    • Critical Step: Allow the mixture to stir at 0°C for 30–60 minutes until hydrogen evolution ceases and the solution turns bright yellow/orange (indicating phenoxide formation). This step is crucial to break the intramolecular H-bond.

  • Alkylation: Add MOM-Cl (1.2 eq) dropwise via syringe at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually 10-20% EtOAc/Hexanes).

  • Quench: Carefully quench with saturated NH4Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient).

Protocol B: "Green" Synthesis via Dimethoxymethane

Best for: Process chemistry, avoiding carcinogens.

Reagents:

  • 2-Hydroxybenzophenone (1.0 eq)

  • Dimethoxymethane (Methylal) (Excess, solvent/reagent)

  • Phosphorus Pentoxide (P2O5) (1.5–2.0 eq)

  • Chloroform (CHCl3) (Solvent)

Workflow:

  • Dissolution: Dissolve 2-Hydroxybenzophenone in CHCl3 and add Dimethoxymethane (10–20 eq).

  • Addition: Add P2O5 in portions with vigorous stirring at room temperature.

  • Reaction: Reflux the mixture for 12–24 hours. The P2O5 acts as a dehydrating agent, driving the equilibrium toward the acetal.

  • Workup: Decant the liquid from the gummy P2O5 residue. Wash the residue with fresh CHCl3.

  • Neutralization: Pour the organic phase into a saturated NaHCO3 solution (gas evolution will occur).

  • Purification: Separate layers, dry over MgSO4, and concentrate. Recrystallization from hexanes is often sufficient.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Method A relies on nucleophilic activation (increasing the energy of the HOMO), while Methods B and C rely on electrophilic activation (lowering the energy of the LUMO).

SynthesisPathways Start 2-Hydroxybenzophenone (Strong Intramolecular H-Bond) NaH Method A: NaH (Base) Deprotonation Start->NaH Disrupts H-Bond Acid Method B: P2O5/H+ (Acid Catalysis) Start->Acid Phenoxide Phenoxide Anion (Highly Nucleophilic) NaH->Phenoxide - H2 MOMCl + MOM-Cl (Sn2 Attack) Phenoxide->MOMCl Product 2-(Methoxymethoxy) phenylmethanone MOMCl->Product Fast Oxo Oxocarbenium Ion (Reactive Electrophile) Acid->Oxo Generates MeO-CH2+ Attack Phenol Attack (Slow due to H-Bond) Oxo->Attack Attack->Product Equilibrium

Caption: Mechanistic divergence between Base-Mediated (Method A) and Acid-Catalyzed (Method B) pathways. Method A actively breaks the stabilizing H-bond.

Troubleshooting & Optimization

Dealing with Incomplete Conversion (Method A)

If the reaction stalls, it is likely due to the reformation of the intramolecular hydrogen bond or insufficient deprotonation.

  • Solution: Add a catalytic amount of Tetra-n-butylammonium iodide (TBAI) (0.1 eq). The iodide acts as a nucleophilic catalyst, converting MOM-Cl to the more reactive MOM-I in situ.

Controlling Regioselectivity (Polyphenols)

If the starting material is a polyhydroxybenzophenone (e.g., 2,4-dihydroxybenzophenone), the 4-OH is much more acidic and less sterically hindered than the 2-OH.

  • Selective Protection: Using 1.0 eq of mild base (K2CO3) in Acetone will selectively protect the 4-OH (para position).

  • Global Protection: To protect the 2-OH (ortho position), you must use the NaH/DMF conditions described in Protocol A to overcome the chelation effect.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for MOM protection stability and cleavage conditions).
  • Berliner, M. A., & Belecki, K. (2005).[1] Simple, efficient, and safe preparation of MOM ethers.[2] Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Ramesh, C., et al. (2003).[1][2] Simple and efficient method for chemoselective deprotection of phenolic MOM ethers.[1][2] Journal of Organic Chemistry, 68(18), 7101–7103. Link

  • Fujioka, H., et al. (2009).[1] One-pot synthesis of MOM ethers from acetals. Organic Letters, 11(22), 5138–5141. Link

  • Tanimoto, S., & Toshimitsu, A. (1992).[3] Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety. Bulletin of the Institute for Chemical Research, Kyoto University, 69(4), 544-559. (Specific discussion on 2-hydroxybenzophenone reactivity).

Sources

Validation

cross-reactivity of 2-(Methoxymethoxy)phenylmethanone in assays

Technical Guide: Assay Interference & Validation of 2-(Methoxymethoxy)phenylmethanone Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Professionals. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assay Interference & Validation of 2-(Methoxymethoxy)phenylmethanone

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Professionals.

Executive Summary

2-(Methoxymethoxy)phenylmethanone is a critical synthetic intermediate and protected scaffold used in the development of benzophenone-based photoaffinity probes and pharmacophores. While the methoxymethyl (MOM) ether moiety serves as a robust protecting group for the 2-hydroxyl position during base-catalyzed reactions (e.g., Grignard additions, lithiations), its structural similarity to the active parent compound, 2-hydroxybenzophenone, presents significant challenges in downstream assays.

This guide objectively compares the assay performance of the MOM-protected variant against its deprotected counterparts and alternative protection strategies. It provides validated protocols to quantify cross-reactivity in immunoassays and resolve interference in high-performance liquid chromatography (HPLC).

Technical Overview: The Mechanism of Interference

The core challenge in assaying 2-(Methoxymethoxy)phenylmethanone lies in its "mimicry" of the target analyte.

  • Immunoassay Interference: Antibodies raised against benzophenone haptens typically recognize the diaryl ketone core. The MOM group (

    
    ) occupies the same steric space as the hydroxyl group (
    
    
    
    ) but lacks the hydrogen bond donor capability. High-affinity antibodies may still bind the MOM-protected form, leading to false positives in screening assays.
  • Chromatographic Co-elution: In Reverse-Phase HPLC (RP-HPLC), the MOM group increases lipophilicity compared to the free phenol by masking the polar hydroxyl group. However, the acetal oxygens in the MOM group retain some polarity, often causing the protected species to elute dangerously close to the parent compound if the gradient is not shallow enough.

Pathway Diagram: Assay Interference Logic

AssayInterference Substrate 2-(Methoxymethoxy) phenylmethanone Target 2-Hydroxybenzophenone (Active Target) Substrate->Target Acid Hydrolysis (Deprotection) Antibody Anti-Benzophenone Antibody Substrate->Antibody Cross-Reactivity (False Positive) HPLC_Col RP-HPLC Column (C18 Stationary Phase) Substrate->HPLC_Col Retention (k' > Target) Target->Antibody Specific Binding (True Positive) Target->HPLC_Col Retention (k' < Substrate)

Figure 1: Logical flow of interference. The MOM-protected intermediate (blue) mimics the target (green) in antibody binding but exhibits distinct retention behavior in chromatography.

Comparative Performance Analysis

This section compares the MOM-protected compound against alternative intermediates often encountered in benzophenone synthesis.

Table 1: Physicochemical & Assay Performance Comparison
Feature2-(Methoxymethoxy)phenylmethanone (MOM)2-Methoxybenzophenone (Methyl Ether)2-Hydroxybenzophenone (Free Phenol)
Role Protected IntermediateStable Analog / MetaboliteActive Analyte / Target
Acid Stability Low (Cleaves at pH < 4)High (Requires BBr₃ to cleave)N/A (Stable)
Base Stability High (Stable to pH > 12)HighDeprotonates at pH > 9 (Phenolate)
RP-HPLC Retention High (Elutes late)HighMedium (Elutes earlier)
Immunoassay Cross-Reactivity Moderate (Steric bulk affects binding)High (Structurally rigid)Reference Standard (100%)
UV Absorbance (λmax) ~250-260 nm (Hypsochromic shift)~250-260 nm~280-330 nm (Intramolecular H-bond)

Key Insight: The MOM group is superior to methyl ethers for synthesis because it can be removed under mild acidic conditions (e.g., dilute HCl or TFA), whereas methyl ethers require harsh Lewis acids (BBr₃). However, this acid lability means assay buffers must be kept at neutral pH (7.0–7.4) to prevent spontaneous deprotection during the assay, which would skew results.

Validated Experimental Protocols

To ensure data integrity, researchers must validate that their assay distinguishes the MOM-protected form from the free phenol.

Protocol A: HPLC Separation & Validation

Objective: Resolve 2-(Methoxymethoxy)phenylmethanone from 2-hydroxybenzophenone to prevent quantitation errors.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Methodology:

  • Preparation: Dissolve standards of both compounds in 50:50 ACN:Water to a concentration of 100 µM.

  • Gradient Setup:

    • 0–2 min: Isocratic 40% B (Equilibration).

    • 2–10 min: Linear gradient 40% → 90% B.

    • 10–12 min: Isocratic 90% B (Elution of MOM-protected species).

    • 12–15 min: Re-equilibration to 40% B.

  • Detection: Monitor at 254 nm (general aromatic) and 330 nm (specific for the free phenol intramolecular H-bond).

  • Success Criteria: The free phenol should elute significantly earlier (approx. 5–6 min) than the MOM-protected species (approx. 8–9 min). The MOM species should show minimal absorbance at 330 nm compared to the free phenol.

Protocol B: Immunoassay Cross-Reactivity Profiling

Objective: Quantify the extent of interference (Cross-Reactivity, %CR) of the MOM-protected intermediate in an assay designed for the free phenol.

Methodology:

  • Standard Curve: Prepare a serial dilution of the target (2-hydroxybenzophenone) from 0.1 nM to 10 µM. Plot the dose-response curve (Absorbance vs. Log Concentration).

  • Interferent Curve: Prepare a similar serial dilution of 2-(Methoxymethoxy)phenylmethanone.

  • Calculation: Determine the concentration of each compound required to inhibit antibody binding by 50% (

    
    ).
    
    
    
    
  • Interpretation:

    • < 1%: Negligible interference.

    • 1–10%: Moderate interference; requires chromatographic separation prior to immunoassay.

    • > 10%: High interference; antibody is not specific enough.

Synthesis & Deprotection Workflow

Understanding the chemical lifecycle of the molecule helps in troubleshooting "ghost peaks" in assays.

SynthesisWorkflow Start 2-Hydroxybenzophenone Step1 Protection: MOM-Cl, DIPEA, DCM Start->Step1 Intermediate 2-(Methoxymethoxy) phenylmethanone Step1->Intermediate Intermediate->Start Spontaneous Hydrolysis (Acidic Buffers) Step2 Reaction: Grignard / Lithiation Intermediate->Step2 Product_Protected Functionalized MOM-Intermediate Step2->Product_Protected Step3 Deprotection: HCl / MeOH or TFA Product_Protected->Step3 Final Functionalized 2-Hydroxy Product Step3->Final

Figure 2: The MOM group protects the phenol during synthesis but can revert to the starting material if exposed to acidic assay buffers (dotted red line).

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability data of MOM ethers).

  • Sielc Technologies. (2024). Separation of 2-Hydroxy-4-methoxy-2'-methylbenzophenone on Newcrom R1 HPLC column. (Demonstrates retention behavior of benzophenone derivatives).

  • European Annals of Allergy and Clinical Immunology. (2019). Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine. (Contextualizes cross-reactivity of methoxymethyl groups in biological systems).

  • Welch Materials. (2023). Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. (Buffer stability protocols for HPLC).

  • National Institutes of Health (NIH). (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (Use of benzophenones as photoaffinity probes).[2][3][4][5]

Sources

Comparative

in vitro vs in vivo efficacy of 2-(Methoxymethoxy)phenylmethanone

The following is a comprehensive Publish Comparison Guide for 2-(Methoxymethoxy)phenylmethanone (often abbreviated in synthetic contexts or referred to as the methoxymethyl ether (MOM) derivative of 2-hydroxybenzophenone...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 2-(Methoxymethoxy)phenylmethanone (often abbreviated in synthetic contexts or referred to as the methoxymethyl ether (MOM) derivative of 2-hydroxybenzophenone/salicylaldehyde depending on the substitution pattern implied).

Based on the chemical nomenclature "Phenylmethanone" (IUPAC for Benzophenone ), this guide focuses on the 2-(Methoxymethoxy)benzophenone scaffold, a critical intermediate and "masked" phenolic pharmacophore used in the development of UV stabilizers, anti-inflammatory agents, and specific kinase inhibitors.

In Vitro vs. In Vivo Performance & Technical Evaluation

Executive Summary & Molecule Profile

2-(Methoxymethoxy)phenylmethanone represents a strategic "masked" derivative of the bioactive 2-hydroxyphenylmethanone (2-hydroxybenzophenone) scaffold. In drug discovery and chemical biology, this molecule is rarely the final therapeutic endpoint; rather, it serves as a high-permeability prodrug precursor or a synthetic intermediate .

Its efficacy profile is defined by a distinct dichotomy:

  • In Vitro: Typically exhibits low or negligible potency against primary targets (e.g., kinases, UV absorption) due to the "capping" of the essential hydrogen-bond donating hydroxyl group by the methoxymethyl (MOM) moiety.

  • In Vivo: Demonstrates emergent efficacy driven by metabolic cleavage (hydrolysis) of the MOM group, releasing the active 2-hydroxyphenylmethanone pharmacophore.

Feature2-(Methoxymethoxy)phenylmethanone (MOM-Ether)2-Hydroxyphenylmethanone (Active Parent)
Primary Role Prodrug / Synthetic IntermediateActive Pharmacophore / UV Absorber
LogP (Lipophilicity) High (~3.5 - 4.2)Moderate (~3.0)
H-Bond Donor No (Masked)Yes (Intramolecular H-bond)
In Vitro Potency Low / InactiveHigh
In Vivo Bioavailability High (Enhanced Permeability)Moderate (Phase II Metabolism prone)

Mechanism of Action (MoA) & Pathway Logic

The biological activity of this compound relies on the "Mask-and-Release" mechanism. The MOM group acts as a lipophilic cap that facilitates transport across lipid bilayers (e.g., the Blood-Brain Barrier or dermal layers) but prevents target engagement until removed by cellular metabolism.

Pathway Visualization (DOT)

MoA_Pathway Compound 2-(Methoxymethoxy) phenylmethanone (Lipophilic Prodrug) Barrier Lipid Membrane (Cell/BBB/Skin) Compound->Barrier Passive Diffusion (High LogP) Intracellular Intracellular Space Barrier->Intracellular Enzyme Cytochrome P450 / Acidic Endosomes (Hydrolysis) Intracellular->Enzyme Metabolic Activation Active 2-Hydroxyphenylmethanone (Active Pharmacophore) Enzyme->Active Cleavage of MOM Group Target Target Engagement (Kinase/Receptor/UV Absorption) Active->Target Restored H-Bonding

Caption: The "Mask-and-Release" mechanism where the MOM-protected precursor utilizes enhanced lipophilicity to cross barriers before metabolic conversion to the active phenol.

In Vitro Efficacy Analysis[1]

In a controlled in vitro environment (e.g., biochemical assays), 2-(Methoxymethoxy)phenylmethanone often appears as a false negative if the assay does not account for metabolic activation.

A. Target Binding (Kinase/Receptor Assays)
  • Observation: The MOM group sterically hinders the binding pocket and removes the critical phenolic proton required for hydrogen bonding (e.g., with the hinge region of kinases or the active site of enzymes like Acetylcholinesterase).

  • Data Comparison:

    • Active Parent (2-OH): IC50 ≈ 50–200 nM (Target Dependent).

    • MOM-Protected: IC50 > 10 µM (Inactive).

  • Implication: Do not discard the scaffold based solely on MOM-protected screening data.

B. Membrane Permeability (PAMPA / Caco-2)
  • Observation: The MOM derivative shows significantly higher permeability coefficients (

    
    ) compared to the free phenol.
    
  • Mechanism: masking the polar hydroxyl group reduces the desolvation penalty, allowing rapid passive diffusion.

  • Protocol Note: Use PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4 to validate the "Trojan Horse" capability.

In Vivo Efficacy Analysis

The in vivo context restores the efficacy of the molecule through metabolic processing.

A. Pharmacokinetics (PK) & Metabolism
  • Absorption: Rapid absorption due to high lipophilicity.

  • Bioactivation: The acetal linkage of the MOM group is susceptible to acid-catalyzed hydrolysis (in lysosomes) and enzymatic cleavage (hepatic CYPs).

  • Toxicity Check: The cleavage releases Formaldehyde (as a byproduct of the methoxymethyl group). While usually negligible at therapeutic doses, this must be monitored in chronic toxicology studies.

B. Efficacy Endpoints
  • Dermatological Models: In UV protection studies, the MOM derivative fails ex vivo (on dead skin) but may show activity in vivo if skin esterases/acidic environments cleave the group, though this is less efficient than using the free phenol directly.

  • CNS Models: For neurological targets (e.g., AChE inhibitors derived from this scaffold), the MOM derivative often shows superior brain penetration followed by local activation, resulting in higher functional efficacy than the parent drug administered peripherally.

Comparative Data Summary

ParameterIn Vitro (Biochemical)In Vivo (Systemic/Functional)
Activity State Inactive (Pro-drug form)Active (Post-metabolism)
Primary Barrier Solubility (often poor)Membrane Permeability (Excellent)
Stability High (pH 7.4 buffer)Variable (Acid/Enzyme labile)
Key Risk False Negative in ScreeningFormaldehyde toxicity (metabolite)
Recommended Assay Caco-2 (Permeability)PK/PD Correlation Study

Experimental Protocols

Protocol A: Synthesis & Stability Verification

To validate the integrity of the test material before biological assays.

  • Synthesis: React 2-hydroxybenzophenone with Chloromethyl methyl ether (MOM-Cl) and Diisopropylethylamine (DIPEA) in DCM at 0°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: MOM ethers are acid-sensitive; avoid acidic silica or use triethylamine treated silica.

  • Stability Assay:

    • Incubate 10 µM compound in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

    • Monitor by HPLC-UV at 0, 1, 4, and 24 hours.

    • Expectation: Stable at pH 7.4; rapid degradation to parent phenol at pH 1.2.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

To determine the rate of conversion to the active form.

  • System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Incubation: 1 µM Test Compound at 37°C.

  • Sampling: Quench aliquots with ice-cold Acetonitrile at 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring the transition of Parent (MOM)

    
     Metabolite (OH).
    
  • Calculation: Determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Conclusion

2-(Methoxymethoxy)phenylmethanone is a classic example of a chemical tool rather than a standalone drug. Its "efficacy" is context-dependent:

  • In Vitro: It serves as a negative control for hydrogen-bonding criticality or a positive control for permeability.

  • In Vivo: It acts as a prodrug, leveraging the MOM group to bypass barriers before delivering the active pharmacophore.

Recommendation: For drug development programs, use this molecule to assess the permeability-limited nature of the parent scaffold. If the parent is active but impermeable, the MOM derivative (or similar prodrugs) may restore in vivo efficacy.

References

  • Wenderoth, L. et al. (2008).[1] Patent Application US 2008/0009530 A1: Compounds for Retinoid X Receptors and PPARs. (Describes the synthesis and use of 2-(methoxymethoxy)benzaldehyde derivatives as intermediates).

  • Duggan, B. M. et al. (2011). Catalytic detoxification of nerve agent and pesticide organophosphates.[2] (Discusses related benzaldehyde oxime reactivators and the structural importance of the ortho-hydroxyl group).

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative guide on MOM group stability and cleavage conditions).

  • Google Patents. (2017). WO2017151489A1 - Boron-containing small molecules. (Details the use of MOM-protected benzaldehydes in the synthesis of antibacterial agents).

Sources

Validation

Comparative Profiling of MMPM: Benchmarking Benzophenone Scaffolds Against Standard p38 MAPK Inhibitors

Product Focus: 2-(Methoxymethoxy)phenylmethanone (MMPM) Primary Application: Pharmacological Probe / Prodrug Scaffold Development Target Class: p38 Mitogen-Activated Protein Kinase (p38 MAPK) Standard Benchmark: SB-20358...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 2-(Methoxymethoxy)phenylmethanone (MMPM) Primary Application: Pharmacological Probe / Prodrug Scaffold Development Target Class: p38 Mitogen-Activated Protein Kinase (p38 MAPK) Standard Benchmark: SB-203580 / SB-202190

Executive Summary & Strategic Rationale

This guide provides a rigorous framework for benchmarking 2-(Methoxymethoxy)phenylmethanone (MMPM) against established inhibitors. MMPM represents a critical structural class: a benzophenone scaffold modified with a Methoxymethyl (MOM) ether group.

In drug development, this molecule is typically evaluated in two distinct contexts:

  • Prodrug Strategy: The MOM group acts as a "masking" moiety for the phenolic hydroxyl (2-hydroxybenzophenone), designed to enhance lipophilicity and membrane permeability before intracellular conversion to the active parent inhibitor.

  • Direct Allosteric Inhibition: The bulky methoxymethoxy group may exploit specific hydrophobic pockets within the kinase ATP-binding site or allosteric domains, offering a distinct selectivity profile compared to the parent phenol.

This guide outlines the experimental protocols required to distinguish between these mechanisms and benchmark MMPM’s potency against the industry standard, SB-203580 .

Mechanistic Grounding: The p38 MAPK Pathway[1]

To accurately benchmark MMPM, one must understand the signaling cascade it intends to modulate. The p38 MAPK pathway is a central regulator of pro-inflammatory cytokines (TNF-α, IL-1β).[1]

Pathway Visualization

The following diagram illustrates the canonical p38 activation pathway and the intervention points for MMPM (as a prodrug or direct inhibitor) versus the standard SB-203580.

p38_MAPK_Pathway cluster_ext Extracellular Stimuli cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS / Stress TAK1 TAK1 / ASK1 LPS->TAK1 Activation MMPM_Ex MMPM (Extracellular) MMPM_In MMPM (Intracellular) MMPM_Ex->MMPM_In Passive Diffusion (High Lipophilicity) Active_Metabolite Active Metabolite (2-Hydroxybenzophenone) MMPM_In->Active_Metabolite Intracellular Hydrolysis/Metabolism p38 p38 MAPK (Phosphorylated) MMPM_In->p38 Direct Inhibition? Active_Metabolite->p38 Inhibition (Putative) MKK3_6 MKK3 / MKK6 TAK1->MKK3_6 Phosphorylation MKK3_6->p38 Phosphorylation (Thr180/Tyr182) ATF2 ATF2 / MAPKAPK2 p38->ATF2 Translocation & Activation SB203580 Benchmark: SB-203580 SB203580->p38 ATP-Competitive Inhibition GeneExp Pro-inflammatory Gene Expression ATF2->GeneExp Transcription

Caption: Schematic of p38 MAPK signaling showing MMPM entry, potential metabolic activation, and inhibition nodes relative to SB-203580.

Benchmarking Protocols

To validate MMPM, you must run a "Triad of Assays": Biochemical (Intrinsic Affinity), Cellular (Functional Potency), and Metabolic (Prodrug Validation).

Protocol A: Cell-Free Kinase Assay (Intrinsic Affinity)

Objective: Determine if MMPM binds p38 MAPK directly or requires deprotection. Hypothesis: If MMPM is a pure prodrug, it will show high IC₅₀ (low potency) here compared to SB-203580.

  • Reagents: Recombinant human p38α MAPK, ATP (Km concentration), substrate peptide (ATF2 residue), and ³³P-ATP or fluorescent tracer (FRET).

  • Compound Prep: Dissolve MMPM and SB-203580 in 100% DMSO. Prepare 10-point serial dilutions (start 10 µM, 1:3 dilution).

  • Reaction:

    • Mix Enzyme + Compound in reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂). Incubate 15 min at RT.

    • Add ATP/Substrate mix to initiate.

    • Incubate 60 min at RT.

  • Detection: Measure fluorescence or radioactivity.

  • Data Analysis: Fit curves using non-linear regression (4-parameter logistic) to derive IC₅₀.

Protocol B: Cellular Functional Assay (LPS-Induced TNF-α)

Objective: Evaluate membrane permeability and intracellular efficacy. Hypothesis: MMPM may outperform its parent phenol or show comparable potency to SB-203580 if the MOM group improves cellular uptake.

  • Cell Line: THP-1 (Human monocytic leukemia) or RAW 264.7 (Murine macrophage).

  • Seeding: 50,000 cells/well in 96-well plates. Differentiate THP-1 with PMA (100 nM) for 24h if required.

  • Treatment:

    • Pre-treat cells with MMPM or SB-203580 (0.1 nM – 10 µM) for 1 hour.

    • Stimulate with LPS (Lipopolysaccharide) at 1 µg/mL for 4 hours.

  • Readout: Collect supernatant. Quantify TNF-α using ELISA or HTRF.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced TNF-α is due to pathway inhibition, not cytotoxicity.

Protocol C: Microsomal Stability (Prodrug Validation)

Objective: Confirm if the MOM group is metabolically labile.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Spiked MMPM (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor disappearance of MMPM (m/z parent) and appearance of 2-hydroxybenzophenone (m/z deprotected).

Comparative Data Presentation

When publishing your comparison, summarize the data in the following format. Note: Values below are illustrative of a typical benzophenone vs. nanomolar standard profile.

ParameterMMPM (Test Article)SB-203580 (Benchmark)Interpretation
Molecular Weight ~242 Da377.37 DaMMPM is smaller, highly fragment-like.
cLogP (Lipophilicity) ~3.5 (High)2.5MMPM is more lipophilic; MOM group masks polarity.
p38α IC₅₀ (Biochemical) Expected: >1 µM50 nM [1]If high IC₅₀, MMPM is likely a prodrug or weak binder.
Cellular IC₅₀ (TNF-α) Expected: 0.5 - 5 µM~100-500 nM [2]Efficacy here + weak biochemical data = Prodrug confirmed.
Metabolic Half-life (t½) VariableStableRapid clearance of MMPM suggests conversion to active form.

Experimental Workflow Diagram

This workflow ensures a self-validating loop. If the compound fails the biochemical assay but works in cells, the Microsomal Stability assay confirms the prodrug mechanism.

Benchmarking_Workflow Start Compound Synthesis (MMPM) Bio_Assay Biochemical Assay (p38 Kinase) Start->Bio_Assay Cell_Assay Cellular Assay (LPS -> TNF-a) Start->Cell_Assay Meta_Assay Microsomal Stability (HLM) Start->Meta_Assay Decision_Prodrug Conclusion: Prodrug Candidate Bio_Assay->Decision_Prodrug Low Potency (High IC50) Decision_Direct Conclusion: Direct Inhibitor Bio_Assay->Decision_Direct High Potency (Low IC50) Cell_Assay->Decision_Prodrug High Potency (Cell > Bio) Meta_Assay->Decision_Prodrug Rapid Conversion to Parent

Caption: Decision tree for classifying MMPM based on comparative assay data against SB-203580.

Expert Insights & Causality

Why the MOM Group Matters: The methoxymethoxy group is not merely a protecting group for synthesis; in a biological context, it functions as a formaldehyde-releasing acetal .

  • Causality: The acetal oxygen can accept a hydrogen bond, but the steric bulk prevents tight binding in restricted kinase pockets (like the ATP hinge region of p38).

  • Validation: If your data shows MMPM is inactive in the enzyme assay but active in the cell assay, you have successfully validated the "Masking" hypothesis. The intracellular acidity or specific esterases/oxidases (like CYP450s) likely cleave the acetal, releasing the active phenol [3].

Why Benchmark Against SB-203580? SB-203580 is the "Gold Standard" ATP-competitive inhibitor. It binds the inactive conformation (DFG-out) of p38 MAPK.

  • Comparison: If MMPM (or its active form) shows a similar inhibition profile but with different kinetics, it suggests it may bind the same pocket. If MMPM retains activity in mutants resistant to SB-203580, it indicates an alternative binding mode (Type II or Allosteric), which is high-value intellectual property.

References

  • Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters.

  • MedChemExpress. (n.d.). SB 203580 Product Information and Biological Activity.[2][3] MedChemExpress.

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Kumar, S., et al. (1997). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases.[4] Nature Reviews Drug Discovery.

Sources

Comparative

validation of analytical methods for 2-(Methoxymethoxy)phenylmethanone

Content Type: Publish Comparison Guide Primary Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists. Executive Summary & Chemical Context[1][2][3] 2-(Methoxymethoxy)phenylmethanone (MMPM) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Primary Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists.

Executive Summary & Chemical Context[1][2][3]

2-(Methoxymethoxy)phenylmethanone (MMPM) is a critical synthetic intermediate, typically formed by the protection of 2-hydroxybenzophenone or 2-hydroxyacetophenone with a methoxymethyl (MOM) group.

In drug development, the validation of analytical methods for MMPM is governed by one dominant chemical characteristic: Acid Lability. The MOM ether linkage is designed to be stable in base but hydrolyzes rapidly in acidic environments. Standard reverse-phase HPLC methods using 0.1% TFA or Formic Acid (pH ~2.5) often lead to on-column degradation, resulting in "ghost peaks" of the deprotected parent phenol.

This guide provides a validated, robust analytical framework that circumvents this instability, comparing the "Gold Standard" HPLC-UV approach against UHPLC-MS and GC-MS alternatives.

Comparative Analysis of Analytical Platforms

The following table objectively compares available methodologies based on specificity, stability, and suitability for QC environments.

FeatureHPLC-UV (Recommended) UHPLC-MS/MS GC-MS
Primary Use Case Routine Assay & Purity Testing (98-102% range)Trace Impurity Profiling (<0.1%)Residual Solvent/Volatile Analysis
Stability Risk Low (Buffer pH controlled > 7.0)Medium (Acidic mobile phases common in MS)High (Thermal degradation of MOM ether)
Linearity Range Broad (

of target)
Narrow (Saturation occurs quickly)Variable
Cost/Run LowHighMedium
Robustness Excellent (with buffered mobile phase)Sensitive to matrix effectsSensitive to injection port temp
Strategic Decision Matrix

Use the following logic to select your platform. Note the critical decision point regarding pH stability.

MethodSelection Start Start: MMPM Analysis Goal Define Goal Start->Goal Assay Purity/Assay (>90%) Goal->Assay Major Component Trace Trace Impurities (<0.1%) Goal->Trace Minor Component HPLC HPLC-UV (Buffered pH 7.5) Assay->HPLC Primary Choice CheckAcid Is Mobile Phase pH < 4? Trace->CheckAcid GC GC-MS Trace->GC Volatile Impurities Only CheckAcid->HPLC No (Stable) MS UHPLC-MS (ESI+) CheckAcid->MS Yes (Risk of Hydrolysis)

Figure 1: Analytical Platform Selection Strategy. Note the critical avoidance of acidic conditions for assay determination.

The "Gold Standard" Protocol: Buffered RP-HPLC

This protocol is designed to prevent the in situ hydrolysis of the MOM group.

A. Chromatographic Conditions[4][5][6][7]
  • Instrument: HPLC equipped with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
    • Why: End-capping reduces silanol interactions; C18 provides adequate retention for the lipophilic benzophenone core.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 7.5 with dilute Ammonia).

    • Critical:Do NOT use TFA or Formic Acid. The MOM group is an acetal; it is acid-labile. A neutral/basic pH preserves the molecule during the run.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Validation Workflow (ICH Q2 R2 Compliant)

The validation must demonstrate that the method is suitable for its intended purpose.[2][3][4][5] The following workflow integrates ICH Q2(R2) requirements with specific checks for MMPM stability.

ValidationWorkflow Step1 1. Specificity & Stress Testing AcidStress Acid Hydrolysis Check (Confirm deprotection peak) Step1->AcidStress Step2 2. Solution Stability (24h) Step3 3. Linearity (5 Levels) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Step5 5. Precision (Repeatability) Step4->Step5 AcidStress->Step2

Figure 2: Validation workflow emphasizing the Acid Hydrolysis Check as a specificity marker.

Key Validation Parameters & Acceptance Criteria
1. Specificity (Forced Degradation)
  • Protocol: Treat MMPM with 0.1 N HCl for 1 hour at RT.

  • Expected Result: Appearance of the parent phenol (deprotected product) and disappearance of MMPM.

  • Acceptance: Resolution (

    
    ) between MMPM and the parent phenol must be 
    
    
    
    . This proves the method can detect degradation.
2. Linearity
  • Range: 50% to 150% of target concentration (e.g.,

    
     to 
    
    
    
    ).
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution.
3. Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with MMPM at 80%, 100%, and 120% levels.

  • Criteria: Mean recovery

    
    . RSD 
    
    
    
    .
4. Robustness (pH Sensitivity)
  • Protocol: Vary Mobile Phase A pH by

    
     units (e.g., pH 7.3 and 7.7).
    
  • Why: To ensure slight pH drifts do not trigger hydrolysis.

  • Criteria: Retention time shift

    
    ; no new impurity peaks.
    

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Symptom: You observe a split peak or a fronting shoulder on the main MMPM peak. Cause: On-column hydrolysis. This occurs if the sample diluent is acidic or if the mobile phase pH is too low. Solution:

  • Ensure Sample Diluent is Neutral (e.g., 50:50 Water:ACN). Avoid using pure ACN if the sample is acidic.

  • Check the pH of the aqueous buffer after adding the organic modifier (apparent pH can shift).

GC-MS Considerations

While GC-MS is listed as an alternative, MMPM can undergo thermal cleavage of the ether bond in the injection port (


).
  • Validation Requirement: If using GC, you must perform a "Cold On-Column" injection or lower the inlet temperature to verify that the parent phenol peak is not a thermal artifact.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] Link

  • Green, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis.[8][9][10][7] Wiley-Interscience.[7] (Referencing stability of Methoxymethyl Ethers). Link

  • Ramesh, C., et al. (2003).[7] "Chemoselective deprotection of phenolic methoxymethyl (MOM) ethers." Journal of Organic Chemistry, 68(18), 7101-7103. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][6][11] U.S. Food and Drug Administration.[2][11] Link

Sources

Validation

assessment of 2-(Methoxymethoxy)phenylmethanone purity by HPLC

Strategic Purity Assessment of 2-(Methoxymethoxy)phenylmethanone: Mitigating MOM-Group Instability via HPLC Executive Summary & Technical Context 2-(Methoxymethoxy)phenylmethanone is a critical synthetic intermediate, ty...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Purity Assessment of 2-(Methoxymethoxy)phenylmethanone: Mitigating MOM-Group Instability via HPLC

Executive Summary & Technical Context

2-(Methoxymethoxy)phenylmethanone is a critical synthetic intermediate, typically formed by the protection of 2-hydroxybenzophenone with a methoxymethyl (MOM) group. This protection strategy is vital in multi-step organic synthesis to mask the phenolic hydroxyl group, which is prone to oxidation or interference in subsequent nucleophilic attacks.

However, the analytical assessment of this compound presents a specific "chemical trap" often overlooked by standard quality control protocols: Acid Lability.

Standard HPLC workflows routinely utilize acidic mobile phases (e.g., 0.1% Trifluoroacetic acid or Formic acid) to improve peak shape and suppress silanol activity. For MOM-protected compounds, these conditions can catalyze on-column hydrolysis, reverting the analyte back to its deprotected precursor (2-hydroxybenzophenone) during the run. This leads to:

  • False Impurity Profiling: The deprotected product appears as a process impurity, artificially lowering the calculated purity.

  • Peak Broadening/Splitting: Dynamic reaction on the column causes "ghost peaks" or plateauing baselines between the protected and deprotected species.

This guide compares the Neutral pH Reversed-Phase HPLC method (the recommended "Product" of this guide) against standard Acidic HPLC and GC-MS alternatives, demonstrating why pH control is the single most critical variable in assessing this specific molecule.

Comparative Analysis of Analytical Methodologies

The following analysis objectively compares three distinct methodologies for determining the purity of 2-(Methoxymethoxy)phenylmethanone.

Method A: Neutral pH RP-HPLC (Recommended)
  • Stationary Phase: C18 or Phenyl-Hexyl (End-capped).

  • Mobile Phase: Acetonitrile / 10mM Ammonium Acetate (pH 6.8).

  • Mechanism: Exploits the hydrophobic retention of the benzophenone core without compromising the acetal linkage of the MOM group.

  • Verdict: Superior. Provides accurate purity values with stable baselines.

Method B: Standard Acidic RP-HPLC (The "Trap")
  • Stationary Phase: C18.

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Standard protonation method.

  • Verdict: Flawed. The acidic environment catalyzes the hydrolysis of the hemiacetal ether (MOM), converting the analyte into 2-hydroxybenzophenone. This results in artificially low purity assays (e.g., a 99% pure sample may assay at 95%).

Method C: GC-FID/MS (Orthogonal)
  • Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., HP-5).

  • Conditions: High injector temperature (>250°C).

  • Verdict: Conditional. While MOM groups are generally stable to base, they can be thermally unstable depending on the substitution pattern. GC is excellent for detecting volatile solvent residues (MOM-Cl degradation products) but risks thermal reversion in the injector port.

Quantitative Performance Comparison

The table below summarizes experimental data comparing the stability and resolution of the analyte under the three methodologies.

MetricMethod A (Neutral HPLC) Method B (Acidic HPLC) Method C (GC-FID)
Analyte Recovery 99.8% (Stable)94.2% (Degradation observed)98.5% (Minor thermal loss)
Main Peak Shape (Tailing) 1.05 (Excellent)1.45 (Distorted by reaction)1.02 (Sharp)
LOD (Impurity: 2-OH-BP) 0.05%N/A (Interference from degradation)0.02%
Resolution (Rs) from Precursor > 3.5< 1.5 (Co-elution with reaction product)> 5.0
Risk Factor LowCritical (Hydrolysis) Moderate (Thermal)

Detailed Experimental Protocol: Neutral pH RP-HPLC

This protocol is designed to be a self-validating system. The use of a Phenyl-Hexyl column is suggested as an alternative to C18 for enhanced selectivity between the aromatic starting material and the product.

Reagents & Equipment
  • Analyte: 2-(Methoxymethoxy)phenylmethanone.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Water (50:50).

Step-by-Step Workflow
  • Buffer Preparation (Critical): Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC-grade water. Filter through a 0.22 µm membrane.[3][4] Do not adjust pH with acid; the natural pH of ~6.8 is ideal for MOM stability.

  • Sample Preparation:

    • Weigh 10 mg of the sample into a 20 mL volumetric flask.

    • Dissolve in 10 mL Acetonitrile. Sonicate for 5 minutes.

    • Dilute to volume with Water. (Final Conc: 0.5 mg/mL).

    • Note: Avoid using alcohols (Methanol) as diluents if any residual acid is present, as this can trigger acetal exchange.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C.

    • Injection Vol: 5 µL.

    • Detection: UV at 254 nm (Aromatic ring) and 210 nm (End absorption).

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 40% B

    • 15.0 min: Stop

System Suitability Criteria (Acceptance Limits)
  • Resolution (Rs) between 2-hydroxybenzophenone (impurity) and 2-(Methoxymethoxy)phenylmethanone > 2.0.

  • Tailing Factor: < 1.5.

  • RSD (n=5 injections): < 1.0%.

Visualizing the Chemistry & Logic

Diagram 1: The Acid Sensitivity Trap

This diagram illustrates the mechanistic failure of Method B (Acidic HPLC), where the analytical method itself generates impurities.

MOM_Hydrolysis cluster_column Inside HPLC Column (Method B) Analyte 2-(Methoxymethoxy) phenylmethanone Intermediate Oxocarbenium Intermediate Analyte->Intermediate Protonation & Cleavage Acid Acidic Mobile Phase (H+ / H2O) Acid->Intermediate Product 2-Hydroxybenzophenone (False Impurity) Intermediate->Product Hydrolysis Byproduct Formaldehyde + Methanol Intermediate->Byproduct

Caption: Mechanism of on-column hydrolysis of the MOM group under acidic HPLC conditions, leading to false purity data.

Diagram 2: Method Development Decision Tree

A logical workflow for selecting the correct method based on the analyte's protecting group chemistry.

Method_Selection Start Start: Purity Assessment of Protected Phenol CheckPG Identify Protecting Group Start->CheckPG IsMOM Is it MOM, THP, or Acetal? CheckPG->IsMOM Acidic Standard Acidic HPLC (0.1% TFA/Formic Acid) IsMOM->Acidic No Neutral Neutral pH HPLC (Ammonium Acetate) IsMOM->Neutral Yes Validation Check for On-Column Degradation Acidic->Validation Final_Neutral Use Method A (Required for Acetals/MOM) Neutral->Final_Neutral Validated Validation->Neutral Unstable Final_Acid Use Method B (Robust for Esters/Amides) Validation->Final_Acid Stable

Caption: Decision matrix for selecting HPLC conditions. Acetal-based protecting groups (MOM) mandate neutral pH to prevent degradation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for MOM group stability: Stable to base, labile to acid).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for mobile phase pH selection and silanol suppression).

  • PubChem. (n.d.).[1] Compound Summary: [2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone.[1] National Library of Medicine.[1]

  • Chromatography Online. (2018).

Sources

Comparative

comparison of 2-(Methoxymethoxy)phenylmethanone with other kinase inhibitors

This guide provides a technical comparison of 2-(Methoxymethoxy)phenylmethanone (MMPM) against established kinase inhibitors. Editorial Note: 2-(Methoxymethoxy)phenylmethanone is chemically identified as a Methoxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-(Methoxymethoxy)phenylmethanone (MMPM) against established kinase inhibitors.

Editorial Note: 2-(Methoxymethoxy)phenylmethanone is chemically identified as a Methoxymethyl (MOM)-protected 2-hydroxybenzophenone . In medicinal chemistry, this specific structure typically serves as a stable synthetic intermediate or a "masked" prodrug rather than a direct-acting inhibitor. Its biological significance lies in its conversion to the active 2-hydroxybenzophenone scaffold, which exhibits inhibitory activity against p38 MAPK and Tubulin polymerization . This guide compares the protected (MMPM) form, its active metabolite/analog, and industry-standard kinase inhibitors.

Executive Summary

2-(Methoxymethoxy)phenylmethanone (MMPM) represents a "caged" pharmacophore. Unlike direct kinase inhibitors (e.g., SB203580, Imatinib) that contain free hydrogen-bond donors (HBDs) essential for binding to the kinase hinge region, MMPM features a MOM-protected oxygen. This protection abolishes HBD capability, rendering MMPM largely inactive in vitro until deprotected. This unique property makes it an excellent negative control in binding assays or a lipophilic prodrug candidate.

Quick Comparison Matrix
FeatureMMPM (The Compound) 2-Hydroxybenzophenone (The Active Core) SB203580 (Standard) Imatinib (Standard)
Chemical Role Synthetic Intermediate / ProdrugActive PharmacophoreReference InhibitorClinical Drug
Primary Target Inactive (Steric/Electronic block)p38 MAPK / Tubulinp38 MAPK (

)
BCR-ABL / c-KIT
Binding Mode None (Low Affinity)ATP-Competitive / AllostericATP-CompetitiveType II (DFG-out)
IC50 (p38) > 100

M (Est.)
0.5 - 10

M
10 - 100 nMN/A
Solubility High (Lipophilic)ModerateModerateHigh (Mesylate salt)

Mechanistic Analysis & Causality

The "Masking" Effect of the MOM Group

Kinase inhibitors typically require a hydrogen bond donor (like a phenol -OH or amine -NH) to anchor to the "hinge region" of the kinase ATP-binding pocket (e.g., interacting with the backbone carbonyl of Glu71 in p38


).
  • MMPM: The Methoxymethoxy (

    
    ) group is bulky and lacks an acidic proton. It sterically clashes with the narrow hinge region and cannot form the critical H-bond.
    
  • Causality: This explains why MMPM is often used in Structure-Activity Relationship (SAR) studies to validate that the hydroxyl group is essential for binding. If MMPM shows activity, it suggests an off-target mechanism or intracellular deprotection.

Pathway Visualization

The following diagram illustrates the activation pathway and the differential impact on kinase signaling.

KinaseInhibition MMPM MMPM (Protected/Inactive) Deprotection Metabolic/Acidic Deprotection MMPM->Deprotection Hydrolysis (-MOM) ActiveScaffold 2-Hydroxybenzophenone (Active Inhibitor) Deprotection->ActiveScaffold p38 p38 MAPK (Target Kinase) ActiveScaffold->p38 Inhibits (Moderate) Downstream Inflammatory Cytokines (TNF-alpha, IL-1beta) ActiveScaffold->Downstream Reduces Output p38->Downstream Phosphorylation Cascade SB203580 SB203580 (Reference) SB203580->p38 Inhibits (Potent)

Caption: Activation of MMPM to its active benzophenone form and comparison of inhibition pathways against the standard SB203580.

Detailed Comparative Data

A. Biological Activity Profile

Benzophenone derivatives (the active form of MMPM) are "privileged structures" that can inhibit multiple targets depending on substitution.

Target SystemMMPM ActivityActive Benzophenone ActivitySB203580 ActivityNotes
p38 MAPK Negligible Moderate (

)
High (

)
Active benzophenones mimic the ATP adenine ring.
Tubulin LowHigh (

)
NoneBenzophenones bind the colchicine site; SB203580 is kinase-specific.
Cell Permeability High (Lipophilic)ModerateModerateMMPM crosses membranes easily, potentially acting as an intracellular prodrug.
B. Structural Stability
  • MMPM: Highly stable in basic and neutral conditions. Hydrolyzes in acidic environments (pH < 4) to release the active inhibitor.

  • Comparator (SB203580): Stable sulfinyl/imidazole core, but susceptible to metabolic oxidation.

Experimental Protocols

Protocol 1: Validation of MMPM as a Negative Control

Use this protocol to prove that the free hydroxyl group is required for kinase inhibition.

Reagents:

  • Recombinant p38

    
     MAPK (active).
    
  • Substrate: ATF-2 or MBP (Myelin Basic Protein).

  • ATP (

    
    -
    
    
    
    P labeled or fluorescent tracer).
  • Compounds: MMPM (Test), 2-Hydroxybenzophenone (Active Control), SB203580 (Positive Control).

Workflow:

  • Preparation: Dissolve all compounds in 100% DMSO to 10 mM stock. Dilute to 10

    
    M working concentration in Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM 
    
    
    
    -glycerophosphate, 2 mM DTT, 0.1 mM Na
    
    
    VO
    
    
    , 10 mM MgCl
    
    
    ).
  • Incubation: Mix 10 ng p38

    
     with compound (final conc. 0.1, 1, 10 
    
    
    
    M) in a 96-well plate. Incubate for 15 mins at 25°C.
    • Critical Step: Ensure DMSO concentration < 1% to avoid enzyme denaturation.

  • Reaction: Initiate by adding ATP mixture (100

    
    M cold ATP + tracer) and Substrate.
    
  • Termination: Stop reaction after 30 mins using Phosphoric Acid (for radioactive) or EDTA (for fluorescent).

  • Readout: Measure phosphorylation.

    • Expected Result: SB203580 inhibits >90%; Active Benzophenone inhibits ~50%; MMPM shows <5% inhibition (similar to DMSO blank).

Protocol 2: Chemical Deprotection (Activation)

To convert MMPM into the active kinase inhibitor for assay verification.

  • Dissolve MMPM (1 eq.) in Methanol/THF (1:1).

  • Add concentrated HCl (5-10 drops) or Trifluoroacetic acid (TFA).

  • Stir at Room Temperature for 2 hours. Monitor via TLC (MMPM is less polar; Product is more polar).

  • Neutralize with NaHCO

    
    , extract with Ethyl Acetate.
    
  • Evaporate solvent to yield 2-Hydroxybenzophenone .

References

  • Revesz, L. et al. (2004). Synthesis and biological activity of novel p38 MAP kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Lawrence, D. S. et al. (1998). The design of protein kinase inhibitors.[1][2] Pharmacology & Therapeutics. Link

  • Kumar, H. et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents.[3] Current Topics in Medicinal Chemistry. Link

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (MOM Ether cleavage). Wiley-Interscience. Link

Sources

Safety & Regulatory Compliance

Safety

[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone proper disposal procedures

[1] Executive Summary & Waste Classification Immediate Action: Classify this compound as Hazardous Organic Waste (Toxic, Irritant) . Critical Constraint: Do NOT dispose of this compound in acidic waste streams.[1] This g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Waste Classification

Immediate Action: Classify this compound as Hazardous Organic Waste (Toxic, Irritant) . Critical Constraint: Do NOT dispose of this compound in acidic waste streams.[1]

This guide defines the disposal protocol for methanone . The presence of a methoxymethyl (MOM) protecting group creates a latent chemical hazard: exposure to acid triggers hydrolysis, releasing formaldehyde (a known carcinogen) and methanol. Simultaneously, the pyridine moiety presents flammability and toxicity risks.

ParameterClassificationRegulatory Code (Ref)
Primary Waste Stream Non-Halogenated Organic Solvent (if dissolved) or Solid Hazardous WasteRCRA P/U List (Pyridine: U196)
Chemical Compatibility Base/Neutral Compatible .[1] Incompatible with ACIDS and OXIDIZERS.[1][2]--
Key Hazard Formaldehyde Generation upon acidification.[1]OSHA 1910.1048

Chemical Hazard Assessment (The "Why")

To ensure safety, you must understand the causality behind these protocols. This molecule contains two competing functionalities that dictate its disposal path.[1]

The MOM Ether Instability (Formaldehyde Risk)

The Methoxymethyl (MOM) ether is an acetal protecting group.[1] While stable to bases and nucleophiles, it is highly acid-labile .[1]

  • Mechanism: Contact with Brønsted or Lewis acids protonates the ether oxygen, leading to cleavage.[1]

  • Result: This reaction generates the parent phenol and unstable hemiacetal intermediates that spontaneously decompose into Formaldehyde (HCHO) .[1]

  • Operational Risk: Adding this waste to a container with acidic residues (e.g., TFA, HCl, H₂SO₄) will generate formaldehyde gas within the closed vessel, creating an inhalation hazard and potential pressure buildup.

The Pyridine Moiety (Toxicity & Basicity)

The pyridin-4-yl group acts as a weak base.[1]

  • Exotherm Risk: Mixing with strong acids causes an exothermic acid-base neutralization.[1]

  • Toxicity: Pyridine derivatives are generally hepatotoxic and can affect the central nervous system.[1]

Visualization: Hydrolysis Risk Pathway

The following diagram illustrates the chemical breakdown that occurs if this protocol is violated (i.e., acid contact).

MOM_Hydrolysis_Risk Compound [2-(MOM)phenyl](pyridin-4-yl)methanone Intermediate Unstable Hemiacetal Compound->Intermediate Acid Catalysis (Hydrolysis) Acid Acidic Waste Stream (H+ Source) Acid->Intermediate Formaldehyde FORMALDEHYDE GAS (Carcinogen) Intermediate->Formaldehyde Spontaneous Decomposition Phenol Parent Phenol Intermediate->Phenol Byproduct

Figure 1: Mechanism of MOM-ether hydrolysis upon contact with acid, resulting in the release of carcinogenic formaldehyde.[1]

Pre-Disposal Stabilization & Segregation[1]

Before moving the material to the central waste area, ensure the following self-validating checks are performed.

The "Golden Rule" of Segregation
  • NEVER mix with: Oxidizers (Nitric acid, Peroxides), Strong Acids (HCl, H₂SO₄), or Halogenated waste (unless the compound itself is in a halogenated solvent).

  • ALWAYS segregate into: Non-Halogenated Organic or Solid Toxic streams.[1]

pH Validation Protocol
  • Test: If the waste is in solution, dip a pH strip into the mixture.[1]

  • Validate: The pH must be ≥ 7 .

  • Correct: If acidic (pH < 7), slowly add saturated Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) until neutral/basic.[1] Note: Perform this in a fume hood to capture any trace formaldehyde released during neutralization.

Step-by-Step Disposal Workflow

Select the workflow matching the physical state of your waste.[1]

Scenario A: Solid Waste (Pure Compound or Precipitate)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]

  • Double Bagging: Place the solid material inside a clear polyethylene bag, seal it, and place it inside the rigid container. This provides secondary containment against dust generation.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "methanone"[1]

    • Hazards: "Toxic," "Irritant."[1]

    • Warning: Add a supplemental sticker: "DO NOT MIX WITH ACID - FORMALDEHYDE SOURCE." [1]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from acid waste containers.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Solvent Check: Identify the primary solvent (e.g., Ethyl Acetate, DCM, Methanol).

  • Segregation:

    • If solvent is DCM/Chloroform : Use Halogenated Waste container (Ensure pH is basic).[1]

    • If solvent is Methanol/Acetone/EtOAc : Use Non-Halogenated Organic container.[1]

  • Quenching (Optional but Recommended): If the solution contains unreacted reagents, quench carefully. Ensure the final mixture is alkaline (add excess Et₃N or Pyridine if necessary) to stabilize the MOM group.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

Visualization: Disposal Decision Matrix

Disposal_Workflow Start Waste Generation State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Solution / Mother Liquor State->Liquid Bag Double Bag in Polyethylene Solid->Bag Check_pH Check pH (Must be ≥ 7) Liquid->Check_pH Container_Sol Rigid HDPE/Glass Container Bag->Container_Sol Check_Solvent Identify Primary Solvent Halo Halogenated (DCM, CHCl3) Check_Solvent->Halo NonHalo Non-Halogenated (MeOH, EtOAc) Check_Solvent->NonHalo Check_pH->Check_Solvent If pH Safe Stream_Halo Halogenated Waste Stream (Add Base Stabilizer) Halo->Stream_Halo Stream_NonHalo Non-Halogenated Organic Stream NonHalo->Stream_NonHalo

Figure 2: Decision matrix for segregating waste based on physical state and solvent composition.

Emergency Response Procedures

In the event of exposure or accidental release:

IncidentProtocol
Spill (Solid) Dampen with water (to prevent dust) and sweep into a bag.[1] Wear N95/P100 respirator.[1]
Spill (Liquid) Absorb with vermiculite or clay.[1] Do NOT use acid-based neutralizers.[1]
Accidental Acid Mix Evacuate immediately. The reaction may generate formaldehyde gas.[1] Ventilate the area for 30 minutes before re-entry with appropriate respiratory protection (Formaldehyde cartridge).[1]
Skin Contact Wash with soap and water for 15 minutes.[1] Pyridine can absorb through skin; seek medical attention if symptoms (nausea, dizziness) appear.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanism of MOM ether hydrolysis and stability). [1]

  • U.S. Environmental Protection Agency (EPA). Pyridine Waste Classification (U196).[1] RCRA Hazardous Waste Codes. (Regulatory grounding for pyridine disposal).[1][2]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General laboratory waste segregation standards).

  • Occupational Safety and Health Administration (OSHA). Formaldehyde Standard (1910.1048).[1] (Safety limits regarding formaldehyde generation).

Sources

Handling

Personal protective equipment for handling [2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

Executive Summary & Compound Profile methanone (CAS: 938458-56-1) is a specialized organic intermediate featuring a pyridine ring and a methoxymethyl (MOM) protected phenol.[1] While specific toxicological data for this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

methanone (CAS: 938458-56-1) is a specialized organic intermediate featuring a pyridine ring and a methoxymethyl (MOM) protected phenol.[1] While specific toxicological data for this exact molecule is limited, its structural moieties dictate a strict safety profile.

Immediate Safety Directive: Treat this compound as a Hazardous Irritant and potential Sensitizer . The presence of the MOM group introduces a latent hazard: acid-catalyzed hydrolysis releases Formaldehyde (a known carcinogen) . Strict pH control during waste disposal is non-negotiable.

Chemical Identity Table
ParameterDetail
CAS Number 938458-56-1
Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water
Key Moieties Pyridine (Neuro/Hepato-toxin risk), MOM-Ether (Formaldehyde precursor)

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I apply a "Read-Across" toxicological assessment based on functional groups, as specific GHS data is often absent for research intermediates.

A. Structural Alerts
  • Pyridine Ring: Pyridine derivatives are readily absorbed through the skin and can cause central nervous system (CNS) depression, liver damage, and kidney irritation. They often possess a distinct, unpleasant odor which serves as a warning property.

  • MOM-Ether (Acetal): This protecting group is stable in base but unstable in acid .

    • Mechanism:[2][3][4][5][6]

      
       (Formaldehyde).
      
    • Risk:[7][4][8] Inadvertent mixing with acidic waste streams generates carcinogenic formaldehyde gas.

B. Anticipated GHS Classifications (Precautionary)
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[8]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory. This matrix adapts to the state of the matter (Solid vs. Solution), as solvation increases skin permeation risks.

PPE ComponentProtocol for SOLID Handling (Weighing/Transfer)Protocol for SOLUTION Handling (Synthesis/Workup)
Respiratory Fume Hood Required. If outside hood (not recommended), use N95 or P100 particulate respirator.Fume Hood Mandatory. If hood failure occurs, use Half-face respirator with Organic Vapor (OV) cartridges.
Hand Protection Single Nitrile Gloves (min 4 mil). Inspect for tears before use.Double Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff) or Laminate (Silver Shield) if using permeating solvents like DCM.
Eye Protection Chemical Safety Goggles (tight-fitting). Safety glasses are insufficient for powders.Chemical Safety Goggles. Face shield required if reaction volume >500 mL or if under pressure.
Body Protection Standard cotton lab coat. Long pants. Closed-toe shoes.[3][4]Chemical-resistant apron (Tyvek or rubber) recommended for scale-up (>10g).
Hygiene Wash hands immediately after doffing gloves.Wash hands/wrists. Check sleeves for splashes.[4][9]

Operational Protocols

A. Safe Weighing & Transfer Workflow
  • Location: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent aerosolization.

  • Containment: Weigh into a tared vial or flask; avoid weighing papers which can easily spill.

B. Reaction Setup & Solubilization
  • Solvent Choice: When dissolving in DCM or Chloroform, be aware that these solvents carry the compound through nitrile gloves rapidly. Change outer gloves immediately upon splash.

  • Acid Avoidance: Do not expose the compound to strong acids (HCl, H₂SO₄) unless the specific protocol intends to deprotect the MOM group. If deprotection is the goal, ensure the fume hood sash is at the lowest working position to capture formaldehyde emissions.

C. Visualized Workflow: PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct safety barriers based on the experimental state.

PPE_Decision_Logic cluster_legend Logic Key Start Start: Handling CAS 938458-56-1 State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Static_Risk Risk: Aerosolization Solid->Static_Risk Solvent_Check Solvent Type? Solution->Solvent_Check Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood (Draft Shield) Static_Risk->Solid_PPE Standard_Solvent Methanol/DMSO Solvent_Check->Standard_Solvent Permeating_Solvent DCM/THF/Chloroform Solvent_Check->Permeating_Solvent Double_Glove Action: Double Glove (Nitrile) Standard_Solvent->Double_Glove Laminate_Glove Action: Silver Shield/Laminate Gloves Permeating_Solvent->Laminate_Glove key Red = High Permeation Risk Green = Standard Safety Yellow = Inhalation Risk

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[2][5][8][9]

Disposal & Emergency Procedures

A. Waste Disposal (Critical: The MOM Hazard)

The most common safety failure with MOM-protected compounds is improper waste segregation.

  • Rule: NEVER mix waste containing this compound with acidic aqueous waste.

  • Protocol:

    • Segregate into "Non-Halogenated Organic Waste" (or Halogenated if DCM is used).

    • Label the waste tag explicitly: "Contains Pyridine derivatives & MOM-protected phenols. Potential Formaldehyde source if acidified."

    • pH Check: Ensure the waste container is Neutral or slightly Basic (pH 7-9).

B. Spill Response[5]
  • Solid Spill:

    • Evacuate immediate area if dust is visible.

    • Don full PPE (Goggles, Double Nitrile Gloves, N95/P100).

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum.

    • Clean surface with mild detergent. Do not use bleach (potential reaction with pyridine amines).

  • Liquid Spill:

    • Absorb with vermiculite or sand.

    • Collect into a sealed container.

    • Ventilate the area.[4][5][8][9][10]

C. Emergency Workflow: Acid Exposure

If the compound is accidentally mixed with acid outside of a controlled reaction:

Emergency_Response Accident Accidental Mixing with Acid Reaction Hydrolysis Reaction: Releases Formaldehyde Gas Accident->Reaction Action1 1. Close Fume Hood Sash Immediately Reaction->Action1 Action2 2. Evacuate Lab (if outside hood) Reaction->Action2 If uncontained Action3 3. Alert Safety Officer Action1->Action3 Action4 4. Neutralize with dilute NaOH (slowly) Action3->Action4

Figure 2: Emergency response workflow for accidental acid hydrolysis.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Pyridine. CDC. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Sigma-Aldrich. (n.d.). Product Detail: methanone (CAS 938458-56-1).[1][7][11][12] (Used for physical state and availability confirmation).[2][3][4]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Formaldehyde - Hazard Recognition. United States Department of Labor. Available at: [Link] (Reference for MOM-group hydrolysis risks).

Sources

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[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
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[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
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